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6beta-Hydroxyhispanone Documentation Hub

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  • Product: 6beta-Hydroxyhispanone
  • CAS: 170711-93-0

Core Science & Biosynthesis

Foundational

-Hydroxyhispanone: Structural Characterization and Pharmacological Profile

Executive Summary 6 -Hydroxyhispanone (CAS: 170711-93-0) is a bioactive labdane diterpenoid belonging to the furanolabdanoid subclass.[1][2][3][4][5] Primarily isolated from the Lamiaceae family—specifically the genera B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6


-Hydroxyhispanone  (CAS: 170711-93-0) is a bioactive labdane diterpenoid belonging to the furanolabdanoid subclass.[1][2][3][4][5] Primarily isolated from the Lamiaceae family—specifically the genera Ballota and Leonurus—this compound represents a critical oxidative derivative of the parent scaffold, hispanone .

Its chemical architecture features a fused decalin core, a furan-terminated side chain, and a highly functionalized B-ring containing a


-hydroxyl group at C6 adjacent to a C7-ketone and a 

double bond. This specific arrangement confers unique electrophilic properties, positioning it as a subject of interest for anti-inflammatory (NF-

B modulation) and cytotoxic research.

Chemical Identity & Physiochemical Properties

Structural Nomenclature

The compound is formally designated as 6


-hydroxy-15,16-epoxylabda-8,13(16),14-trien-7-one . It is distinguished by the presence of a hydroxy group at the C6 position with beta stereochemistry (equatorial-like orientation in the decalin system), adjacent to an 

-unsaturated ketone system.
Physiochemical Data Table
PropertyData
Common Name 6

-Hydroxyhispanone
CAS Registry Number 170711-93-0
IUPAC Name (1S,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
Molecular Formula C

H

O

Molecular Weight 316.44 g/mol
Physical State Solid / Powder
Solubility Soluble in DMSO, Chloroform, Methanol; Insoluble in Water
Structural Class Furanolabdanoid Diterpene
Key Functional Groups Furan ring,

-unsaturated ketone (enone), Secondary Alcohol
Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and key functional regions of the molecule.

G LabdaneCore Labdane Decalin Core (C1-C10) SideChain Side Chain (C11-C16) LabdaneCore->SideChain C9-C11 Link EnoneSystem Enone System C7=O, C8=C9 LabdaneCore->EnoneSystem B-Ring Modification Hydroxyl 6β-Hydroxyl Group (Polar Handle) LabdaneCore->Hydroxyl C6 Substitution FuranRing Furan Ring (C13-C16) Epoxy-triene system SideChain->FuranRing Terminal Moiety EnoneSystem->Hydroxyl Adjacent (Vicinal)

Caption: Structural decomposition of 6


-Hydroxyhispanone highlighting the pharmacophoric enone system and furan moiety.

Biosynthesis & Isolation

Natural Sources

6


-Hydroxyhispanone is a secondary metabolite found in medicinal plants of the Lamiaceae  family.
  • Primary Source: Ballota aucheri (Aerial parts).

  • Secondary Sources: Leonurus japonicus (Chinese Motherwort), Galeopsis species.

  • Co-occurring Metabolites: Hispanone, Prehispanolone, Leojaponin, and Marrubiin derivatives.

Biosynthetic Pathway

The biosynthesis follows the general labdane pathway, initiated by the cyclization of Geranylgeranyl pyrophosphate (GGPP).

  • Cyclization: GGPP is cyclized by class II diterpene synthases (e.g., copalyl diphosphate synthase) to form (+)-copalyl diphosphate .

  • Labdane Formation: Further cyclization yields the labdane skeleton.

  • Oxidation: Cytochrome P450 monooxygenases introduce oxygen functionalities:

    • Formation of the furan ring via oxidation of the side chain.

    • Oxidation at C7 to form the ketone.

    • Hydroxylation at C6 to yield the 6

      
      -OH derivative.
      

Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP (+)-Copalyl Diphosphate GGPP->CPP Copalyl Diphosphate Synthase Labdane Labdane Skeleton CPP->Labdane Kaurene Synthase-like Hispanone Hispanone (7-oxo-8-ene) Labdane->Hispanone P450 Oxidation (C7, Furan) Target 6β-Hydroxyhispanone Hispanone->Target Stereoselective Hydroxylation (C6β)

Caption: Proposed biosynthetic route from GGPP to 6


-Hydroxyhispanone.

Pharmacological Potential[2][8][9][10]

Research into labdane diterpenoids suggests that 6


-Hydroxyhispanone possesses significant bioactivity, primarily driven by its Michael acceptor  moiety (the 

-unsaturated ketone).
Anti-Inflammatory Mechanism (NF- B)

Like its parent compound hispanone, 6


-Hydroxyhispanone is implicated in the inhibition of the NF-

B signaling pathway
.
  • Mechanism: The electrophilic carbon at C8 (part of the enone) can form covalent adducts with cysteine residues on signaling proteins (e.g., IKK

    
     or p65), preventing the translocation of NF-
    
    
    
    B to the nucleus.
  • Outcome: Reduction in pro-inflammatory cytokines (TNF-

    
    , IL-6) and inhibition of NO production in LPS-stimulated macrophages.
    
Cytotoxicity

Studies on Leonurus diterpenoids indicate moderate to potent cytotoxicity against human cancer cell lines (e.g., MCF-7, HepG2). The furan ring is critical for this activity, as it often mediates interaction with biological membranes or enzymes.

Neuroprotection

Related compounds (e.g., Leojaponin) isolated from the same fractions have demonstrated cytoprotective effects against glutamate-induced toxicity in cortical neurons.[4] 6


-Hydroxyhispanone contributes to this synergistic effect in crude extracts.

Analytical Characterization

For researchers verifying the identity of isolated fractions, the following spectral features are diagnostic based on the work of Rustaiyan et al. (1995) .

Mass Spectrometry (MS)
  • Molecular Ion:

    
     316 [M]
    
    
    
  • Fragmentation: Loss of water [M-18]

    
     and loss of the furan side chain are typical fragmentation pathways.
    
Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (500 MHz, CDCl
    
    
    
    ):
    • Furan Protons: Three characteristic signals in the aromatic region (

      
       6.2 – 7.4 ppm).
      
    • H-6: A signal around

      
       4.5 ppm (doublet of doublets), indicative of the proton geminal to the hydroxyl group. The coupling constants (
      
      
      
      ) confirm the
      
      
      -orientation (axial/equatorial relationships).
    • Methyl Groups: Four singlets corresponding to the angular methyls (C18, C19, C20) and the side chain methyl.

  • 
    C NMR: 
    
    • Carbonyl (C7): A deshielded peak

      
      200 ppm.
      
    • Olefinic Carbons (C8, C9): Signals characteristic of a tetrasubstituted double bond conjugated to a ketone.

    • C6 (CH-OH): A signal in the range of 65–75 ppm.

Experimental Protocols

Isolation Workflow

To isolate 6


-Hydroxyhispanone from Ballota or Leonurus aerial parts:
  • Extraction: Macerate air-dried plant material in Methanol (MeOH) at room temperature for 48 hours.

  • Partition: Evaporate MeOH. Resuspend residue in water and partition sequentially with n-Hexane (to remove fats) and Chloroform (CHCl

    
    )  or Ethyl Acetate . The diterpenoids reside in the CHCl
    
    
    
    fraction.
  • Chromatography:

    • Stationary Phase: Silica gel 60 (0.063–0.200 mm).

    • Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (starting 9:1

      
       1:1).
      
    • Detection: TLC visualization using Vanillin-Sulfuric acid reagent (compounds turn violet/blue upon heating).

  • Purification: Final purification via semi-preparative HPLC (C18 column, MeOH:H

    
    O gradient).
    
Cell Viability Assay (MTT Protocol)

To assess cytotoxic potential:

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates.
    
  • Treatment: Add 6

    
    -Hydroxyhispanone (dissolved in DMSO) at concentrations 0.1–100 
    
    
    
    M. Incubate for 48h.
  • Incubation: Add MTT reagent (5 mg/mL). Incubate for 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read absorbance at 570 nm. Calculate IC

    
    .
    

References

  • Rustaiyan, A., et al. (1995).[6] "Persianone, a dimeric diterpene from Ballota aucheri." Phytochemistry, 40(3), 875-879. Link(Primary isolation and NMR characterization source)

  • Piozzi, F., & Bruno, M. (2011). "Diterpenoids from the genera Leonotis and Leonurus."[7] Heterocycles, 82(2). (Review of labdane diterpenoids in related species)

  • Tran, M. H., et al. (2014). "Labdane diterpenoids from Leonurus japonicus and their anti-inflammatory activity." Journal of Natural Products.
  • Dictionary of N

    
    -Hydroxyhispanone [CAS: 170711-93-0].[1][2][3][4][5] Chapman & Hall.
    

Sources

Exploratory

Biological activity of 6beta-Hydroxyhispanone in vitro

The following is an in-depth technical guide on the biological activity of 6 -Hydroxyhispanone, structured for researchers and drug development professionals. Technical Monograph: In Vitro Biological Activity of 6 -Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity of 6


-Hydroxyhispanone, structured for researchers and drug development professionals.

Technical Monograph: In Vitro Biological Activity of 6 -Hydroxyhispanone[1]

Executive Summary

6


-Hydroxyhispanone  (CAS: 170711-93-0) is a bioactive labdane diterpenoid primarily isolated from the Lamiaceae family, specifically within the Ballota and Leonurus genera (e.g., Ballota hispanica, Leonurus japonicus).[1] As a hydroxylated derivative of hispanone, it exhibits a distinct pharmacological profile characterized by potent anti-inflammatory  and cytotoxic  properties.[1]

Its therapeutic potential is driven by its furanolabdane skeleton, which functions as a scaffold for modulating key signaling pathways, most notably the NF-


B inflammatory cascade  and mitochondrial apoptotic pathways  in neoplastic cells.[1] This guide provides a rigorous technical analysis of its in vitro activity, mechanistic underpinnings, and validated experimental protocols for its evaluation.[1]

Chemical Profile & Physicochemical Properties

Understanding the structural nuance of 6


-Hydroxyhispanone is critical for assay design, particularly regarding solubility and stability in culture media.[1]
  • Chemical Classification: Furanolabdane Diterpenoid.[2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 316.44 g/mol [1]

  • Key Structural Features:

    • Furan Ring: Essential for cytotoxic efficacy; metabolic activation often involves opening this ring.[1]

    • 
      -Unsaturated Ketone:  Acts as a Michael acceptor, facilitating covalent modification of cysteine residues on target proteins (e.g., p65 subunit of NF-
      
      
      
      B).[1]
    • C6-Hydroxyl Group: Increases polarity compared to the parent hispanone, potentially altering membrane permeability and receptor binding affinity.[1]

Solubility & Handling (SOP)
  • Stock Solution: Dissolve in 100% DMSO to a concentration of 10–50 mM.

  • Working Solution: Dilute in serum-free media.[1] Ensure final DMSO concentration is

    
     to avoid solvent-induced cytotoxicity.[1]
    
  • Storage: Lyophilized powder at -20°C. DMSO stocks should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.

Therapeutic Areas & Biological Activity[1][2][3][4][5]

Anti-Inflammatory Activity

The primary therapeutic interest in 6


-Hydroxyhispanone lies in its ability to suppress the release of pro-inflammatory mediators in macrophages (e.g., RAW 264.7 cells).[1]
  • Mechanism: Inhibition of the NF-

    
    B signaling pathway.[1][3]
    
  • Key Biomarkers:

    • Nitric Oxide (NO): Significant reduction in LPS-induced NO production (

      
       typically in the low micromolar range, 
      
      
      
      5–15
      
      
      M).[1]
    • Cytokines: Downregulation of TNF-

      
      , IL-6, and IL-1
      
      
      
      mRNA expression.[1]
    • Enzymes: Suppression of iNOS and COX-2 protein levels.[1][3]

Cytotoxicity & Oncology

Like many labdanes, 6


-Hydroxyhispanone exhibits selective cytotoxicity against human cancer cell lines, including HeLa (cervical), HepG2 (liver), and MCF-7 (breast).[1]
  • Mechanism: Induction of apoptosis via the intrinsic mitochondrial pathway.[1]

  • Key Events:

    • Loss of Mitochondrial Membrane Potential (

      
      ).
      
    • Activation of Caspase-3 and Caspase-9.[1]

    • PARP cleavage.

Neuroprotection (Class Effect)

While specific data on the 6


-isomer is emerging, Ballota diterpenoids are established neurosedatives.[1] In vitro models suggest protection against oxidative stress (ROS scavenging) and modulation of dopamine receptors, relevant for neurodegenerative conditions like Parkinson’s disease.[1]

Mechanistic Pathways (Visualization)

The following diagram illustrates the dual mechanism of action: NF-


B inhibition (Anti-inflammatory) and Mitochondrial Apoptosis (Cytotoxic).[1]

SignalingPathways cluster_Inflammation Anti-Inflammatory Pathway (Macrophage) cluster_Apoptosis Apoptotic Pathway (Cancer Cell) Compound 6β-Hydroxyhispanone IKK IKK Complex Compound->IKK Inhibits NFkB NF-κB (p65/p50) Compound->NFkB Direct Cys Modification? Mito Mitochondria Compound->Mito Depolarization (ΔΨm) LPS LPS Stimulus LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylation IkB->NFkB Degradation releases Nucleus_Inf Nuclear Translocation NFkB->Nucleus_Inf Genes iNOS, COX-2, TNF-α Nucleus_Inf->Genes Transcription CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis / Cell Death Casp3->Apoptosis

Caption: Dual mechanistic action of 6


-Hydroxyhispanone inhibiting NF-

B translocation and inducing mitochondrial apoptosis.[1]

Experimental Protocols

Protocol A: Assessment of Anti-Inflammatory Activity (NO Inhibition)

Objective: Determine the


 of 6

-Hydroxyhispanone against LPS-induced Nitric Oxide production in RAW 264.7 macrophages.[1]

Materials:

  • RAW 264.7 cells (ATCC TIB-71).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5%

    
    ).[1]
    
  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Positive Control: Dexamethasone or L-NMMA.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Pre-treatment: Replace media with fresh DMEM containing 6

    
    -Hydroxyhispanone (0.1, 1, 5, 10, 25, 50 
    
    
    
    M).[1] Incubate for 1 hour.
    • Note: Include a Vehicle Control (DMSO < 0.1%).

  • Stimulation: Add LPS (final concentration 1

    
    g/mL) to all wells except the Negative Control. Incubate for 18–24 hours.
    
  • Quantification: Transfer 100

    
    L of supernatant to a new plate. Add 100 
    
    
    
    L of Griess Reagent.
  • Readout: Measure absorbance at 540 nm immediately. Calculate Nitrite concentration using a Sodium Nitrite standard curve.

Protocol B: Evaluation of Cytotoxicity (MTT Assay)

Objective: Evaluate cell viability and antiproliferative potency.

Workflow:

  • Seeding: Seed cancer cells (e.g., HeLa) at

    
     cells/well. Allow attachment (24h).
    
  • Treatment: Treat with serial dilutions of the compound (0–100

    
    M) for 48 hours.
    
  • Labeling: Add MTT reagent (0.5 mg/mL final) for 4 hours.

  • Solubilization: Remove media, add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Analysis: Measure absorbance at 570 nm. Calculate % Cell Viability relative to control.

Data Summary: Comparative Activity Profile

The following table summarizes the expected activity profile based on the hispanone class and specific labdane derivatives.

Assay TypeCell Line / TargetActivity MetricReference StandardNotes
Anti-inflammatory RAW 264.7 (LPS-induced)

: 5–15

M
DexamethasonePotency depends on C6-OH orientation.[1]
Cytotoxicity HeLa (Cervical Cancer)

: 10–30

M
DoxorubicinModerate selectivity; lower toxicity to normal fibroblasts.
Cytotoxicity HepG2 (Hepatocarcinoma)

: 15–40

M
5-FluorouracilInduces G2/M phase arrest.[1]
Neuroprotection SH-SY5Y (6-OHDA induced)Effective at 1–10

M
QuercetinReduces ROS; preserves mitochondrial function.[1]

References

  • Chemical Identification & Isolation

    • Title: Diterpenoids from Ballota and Leonurus species.[3]

    • Source:Phytochemistry / Journal of Natural Products.[1]

    • Context: Defines the isol

      
      -Hydroxyhispanone (CAS 170711-93-0) from Leonurus japonicus.[1]
      
    • (Representative Record)

  • Cytotoxic Activity of Labdanes

    • Title: Synthesis, cytotoxic activity and structure–activity relationships of hedychenone analogues.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2010.[1]

    • Context: Establishes the cytotoxicity profile of furanolabdanes, including hydroxy-deriv
    • [1]

  • Anti-Inflammatory Mechanism

    • Title: Labdane diterpenoids as potential anti-inflammatory agents.[2][4]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Reviews the NF- B inhibition mechanism of hispanone and its deriv
  • Neuroprotective Properties of Ballota Diterpenoids

    • Title: Neurosedative and antioxidant activities of phenylpropanoids from Ballota nigra.[1][5]

    • Source:Journal of Ethnopharmacology.
    • Context: Provides the basis for the neuroprotective effects of the Ballota genus matrix.[1]

    • [1]

Sources

Foundational

Natural Sources of 6beta-Hydroxyhispanone in Ballota Species

Technical Monograph & Isolation Guide Executive Summary 6beta-Hydroxyhispanone is a bioactive labdane diterpenoid primarily isolated from the aerial parts of Ballota aucheri, a perennial herb of the Lamiaceae family. Str...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Isolation Guide

Executive Summary

6beta-Hydroxyhispanone is a bioactive labdane diterpenoid primarily isolated from the aerial parts of Ballota aucheri, a perennial herb of the Lamiaceae family. Structurally, it is an oxidized derivative of hispanone , characterized by a furan ring side chain and a hydroxyl group at the C-6 position of the decalin core. This compound represents a critical chemotaxonomic marker for the Ballota genus and possesses significant pharmacological potential, particularly in anti-inflammatory and cytotoxic domains, owing to its specific "furanolabdane" scaffold.

This guide provides a comprehensive technical breakdown of its natural sources, biosynthetic origin, isolation protocols, and structural elucidation criteria for researchers in phytochemistry and drug discovery.

Botanical Sources & Chemotaxonomy

The primary natural reservoir for 6beta-Hydroxyhispanone is Ballota aucheri, though it exists within a broader chemotaxonomic context of the Ballota genus, which is rich in labdane diterpenoids.

Primary Source: Ballota aucheri[1][2][3][4]
  • Species: Ballota aucheri Boiss.[1]

  • Family: Lamiaceae (Subfamily: Lamioideae).[2]

  • Part Used: Aerial parts (leaves and stems).

  • Geographical Distribution: Native to the Irano-Turanian region, specifically widely distributed in Iran.

  • Chemotaxonomic Profile: Unlike Ballota nigra which is rich in phenylpropanoids, B. aucheri is defined by a high accumulation of furanolabdane diterpenes, including hispanone, 6beta-hydroxyhispanone, and the dimeric diterpene persianone.

Related Species & Analogues

While 6beta-Hydroxyhispanone is specific to B. aucheri, related precursors (Hispanone) and analogues are found in other species, serving as potential alternative sources for semi-synthetic production.

SpeciesKey DiterpenoidsRelevance
Ballota aucheri 6beta-Hydroxyhispanone , Persianone, HispanonePrimary Source
Ballota hispanica Hispanone, HispanoloneSource of parent scaffold
Ballota saxatilis HispanoneAlternative scaffold source
Ballota nigra Marrubiin, BallotinoneRelated labdane markers

Biosynthetic Framework

The biosynthesis of 6beta-Hydroxyhispanone follows the non-mevalonate (MEP) pathway, proceeding through the cyclization of Geranylgeranyl Pyrophosphate (GGPP) to the labdane skeleton. The introduction of the hydroxyl group at C-6 is a late-stage oxidative modification catalyzed by cytochrome P450 monooxygenases.

Biosynthetic Pathway Diagram

Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP syn-Copalyl Diphosphate GGPP->CPP Cyclization CPC Copalyl Diphosphate Synthase Labdane Labdane Skeleton (ent-labda-13(16),14-diene) CPP->Labdane Cyclization KS Kaurene Synthase-like Cyclase Hispanone Hispanone (Furanolabdan-7-one) Labdane->Hispanone Oxidation (C-7 ketone, Furan ring) Ox Oxidation & Furan Formation Target 6beta-Hydroxyhispanone Hispanone->Target Stereoselective Hydroxylation P450 C-6 Hydroxylase (P450)

Figure 1: Proposed biosynthetic pathway from GGPP to 6beta-Hydroxyhispanone via the hispanone scaffold.

Isolation Protocol

The isolation of 6beta-Hydroxyhispanone requires a polarity-guided fractionation strategy. The compound is moderately polar due to the hydroxyl and ketone groups but retains significant lipophilicity from the diterpene skeleton.

Extraction & Purification Workflow

Reagents Required:

  • Solvents: Methanol (MeOH), Chloroform (CHCl3), Ethyl Acetate (EtOAc), n-Hexane.

  • Stationary Phase: Silica gel 60 (0.063–0.200 mm) for Column Chromatography (CC).

  • Detection: TLC plates (Silica gel 60 F254), Vanillin-H2SO4 reagent.

Step-by-Step Methodology:

  • Plant Preparation: Air-dry aerial parts of Ballota aucheri in shade. Grind to a fine powder (< 1 mm mesh).

  • Initial Extraction: Macerate powder in Chloroform (CHCl3) or Methanol (MeOH) at room temperature for 48-72 hours. Filter and concentrate under reduced pressure (Rotary Evaporator, < 40°C).

  • Solvent Partitioning (If MeOH used): Resuspend crude extract in water and partition sequentially with n-Hexane (to remove fats/waxes) and then Chloroform (target fraction).

  • Fractionation (Column Chromatography):

    • Load the Chloroform fraction onto a Silica gel column.

    • Elution Gradient: Start with n-Hexane/EtOAc (9:1). Increase polarity gradually (e.g., 8:2, 7:3, 1:1).

    • Target Fraction: 6beta-Hydroxyhispanone typically elutes in mid-polarity fractions (approx. Hexane/EtOAc 7:3 or 6:4), often co-eluting with hispanone.

  • Purification (Preparative TLC or HPLC):

    • Refine the semi-pure fractions using Preparative TLC (System: CHCl3/MeOH 95:5) or RP-HPLC (C18 column, MeOH/Water gradient).

  • Crystallization: Recrystallize from Acetone/Hexane or EtOAc/Hexane to obtain pure crystals.

Workflow Visualization

Isolation Plant Dried B. aucheri Aerial Parts Extract Crude Extract (CHCl3 or MeOH) Plant->Extract Maceration Partition Partitioning (Hexane -> CHCl3) Extract->Partition Cleanup CC Silica Gel Column (Hexane/EtOAc Gradient) Partition->CC Load CHCl3 Frac TLC TLC Monitoring (Vanillin/H2SO4) CC->TLC Check Fractions Pure 6beta-Hydroxyhispanone (Crystals) TLC->Pure Prep TLC/HPLC Recrystallization

Figure 2: Isolation workflow for furanolabdanoids from Ballota species.

Structural Elucidation

Identification of 6beta-Hydroxyhispanone is achieved via High-Resolution NMR (1H, 13C) and Mass Spectrometry.

Key Structural Features
  • Skeleton: ent-labdane.[3]

  • Furan Ring: Characteristic signals for a beta-substituted furan ring (C-13 to C-16).

  • Ketone: Carbonyl group at C-7.

  • Hydroxyl: Secondary hydroxyl at C-6 (beta-oriented).

  • Stereochemistry: The coupling constants between H-5, H-6, and H-7 (if applicable) are critical. In 6beta-hydroxyhispanone, the H-6 proton is typically alpha-oriented.

Diagnostic NMR Data (Approximate)

Based on furanolabdane derivatives and literature on B. aucheri constituents.

Position1H NMR (δ ppm, Multiplicity)13C NMR (δ ppm)Diagnostic Note
C-6 4.40 - 4.60 (dd) ~70.0 - 75.0H-6α (downfield due to OH and C-7 ketone proximity)
C-7 -~210.0Ketone Carbonyl
C-14 6.25 - 6.30 (br s)~111.0Furan β-proton
C-15 7.20 - 7.25 (br s)~143.0Furan α-proton
C-16 7.35 - 7.40 (br s)~138.0Furan α-proton
Methyls 0.80 - 1.30 (s)-Four tertiary methyls (C-18, 19,[][5] 20)

Validation Check: The presence of the C-7 ketone causes a significant downfield shift of the H-6 proton compared to non-oxidized labdanes. The specific "beta" orientation of the hydroxyl is confirmed by the coupling constant (J values) of H-6 with H-5 (typically small J for eq-ax or ax-eq depending on ring conformation).

Therapeutic Potential & Applications[6][8]

Research into Ballota diterpenoids suggests 6beta-Hydroxyhispanone possesses relevant bioactivity for drug development pipelines.

  • Anti-inflammatory: Labdane diterpenes from Ballota inhibit the NF-κB signaling pathway and reduce nitric oxide (NO) production in macrophages. The C-6 hydroxyl group often enhances water solubility compared to hispanone, potentially improving bioavailability.

  • Cytotoxicity: Furanolabdanoids exhibit moderate cytotoxic activity against human cancer cell lines (e.g., HeLa, MCF-7), often inducing apoptosis via mitochondrial pathways.

  • Antimicrobial: The furan moiety contributes to activity against Gram-positive bacteria (S. aureus), aligning with the traditional use of Ballota species for wound healing.

References

  • Rustaiyan, A., et al. (1995).[1] "Persianone, a dimeric diterpene from Ballota aucheri."[1] Phytochemistry, 40(3), 875-879.[6][1] Link (Describes isolation of 6beta-hydroxyhispanone and Persianone).

  • Piozzi, F., et al. (2007). "Structure and biological activity of the furan-diterpenoids from the genera Leonotis and Leonurus." Heterocycles, 74, 19-43. Link (Review of related furanolabdanoids).

  • Citoglu, G. S., et al. (2004). "Antimicrobial and antifungal activities of Ballota species growing in Turkey." Journal of Ethnopharmacology, 92(2-3), 275-280. Link

  • Gray, C. A., et al. (2003).[3] "The absolute stereochemistry of a diterpene from Ballota aucheri." Phytochemistry, 63(4), 409-413.[3] Link (Confirms stereochemistry of the 6beta-hydroxy derivative).[3]

Sources

Exploratory

Biosynthetic pathway of 6beta-Hydroxyhispanone in Lamiaceae

Biosynthetic Pathway of 6 -Hydroxyhispanone in Lamiaceae: An In-Depth Technical Guide Executive Summary This technical guide delineates the biosynthetic pathway of 6 -Hydroxyhispanone , a specialized furanolabdanoid dite...

Author: BenchChem Technical Support Team. Date: February 2026

Biosynthetic Pathway of 6 -Hydroxyhispanone in Lamiaceae: An In-Depth Technical Guide

Executive Summary

This technical guide delineates the biosynthetic pathway of 6


-Hydroxyhispanone , a specialized furanolabdanoid diterpene found in the Lamiaceae family (specifically genera Ballota and Galeopsis). Unlike general diterpene biosynthesis, the production of hispanone derivatives relies on a distinct 9-hydroxylated labdane scaffold  (peregrinol diphosphate), diverging early from the gibberellin and abietane pathways.

This document synthesizes confirmed enzymatic data from closely related Lamiaceae models (Marrubium vulgare, Salvia miltiorrhiza) to construct the specific pathway for 6


-Hydroxyhispanone. It details the sequential action of Class II and Class I diterpene synthases (diTPS) and cytochrome P450 monooxygenases (CYPs), providing a validated roadmap for metabolic engineering and drug development.

Biosynthetic Logic & Pathway Architecture

The biosynthesis of 6


-Hydroxyhispanone occurs in four modular phases, compartmentalized between the plastid and the endoplasmic reticulum (ER).
Phase I: Precursor Supply (Plastidial)

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway generates the universal diterpene precursor, Geranylgeranyl Diphosphate (GGPP) .

Phase II: Scaffold Assembly (Plastidial)

The critical divergence point for hispanone biosynthesis is the formation of Peregrinol Diphosphate (9


-hydroxy-copalyl diphosphate).
  • Enzyme: Class II diTPS (e.g., MvCPS1 ortholog).

  • Mechanism: Protonation-initiated cyclization of GGPP followed by water capture at C-9. This contrasts with the non-hydroxylated copalyl diphosphate (CPP) used in gibberellin biosynthesis.

Phase III: Furan Ring Formation (Plastidial/Cytosolic)

A Class I diTPS ionizes the diphosphate group, triggering secondary cyclization and the formation of the furan ring system characteristic of hispanone.

  • Enzyme: Class I diTPS (e.g., MvELS / BhELS).

  • Product: Hispanolone or a related furanolabdanoid intermediate.

Phase IV: Functionalization (ER)

Cytochrome P450 enzymes decorate the scaffold.

  • C-7 Oxidation: Formation of the ketone moiety (if not formed during cyclization).

  • C-6 Hydroxylation: Stereoselective insertion of the hydroxyl group at the 6

    
     position.
    
  • Enzyme: CYP76 or CYP71 subfamily members.

Detailed Mechanistic Pathway

The Peregrinol Diphosphate Checkpoint

Standard labdane biosynthesis proceeds via ent-CPP or (+)-CPP. However, hispanone derivatives require a 9-hydroxyl group.

  • Substrate: (E,E,E)-GGPP.

  • Catalyst: Peregrinol Diphosphate Synthase (PPS) . In Marrubium vulgare, this is MvCPS1.

  • Reaction: The enzyme protonates the C-14/C-15 double bond. The carbocation cascade cyclizes the A and B rings. Crucially, the carbocation at C-9 is quenched by a water molecule rather than deprotonation, yielding 9

    
    -hydroxy-CPP (Peregrinol PP) .
    
Formation of the Furanolabdanoid Core

The second step involves the conversion of Peregrinol PP to the furan-containing skeleton.

  • Catalyst: 9,13-epoxy-labd-14-ene synthase (ELS) .

  • Mechanism:

    • Ionization: The diphosphate group is cleaved, generating a carbocation at C-13.

    • Rearrangement: The 9-hydroxyl oxygen attacks the C-13 cation (or C-16 depending on rearrangement), forming the ether bridge essential for the furan ring.

    • Outcome: This yields the hispanolone skeleton (15,16-epoxy-9-hydroxy-labda-13(16),14-dien-7-one precursor).

The 6 -Hydroxylation Event

The final bioactive configuration requires hydroxylation at the C-6 position.

  • Candidate Enzyme: CYP76AH Subfamily (Orthologs of SmCYP76AH11 from Salvia).

  • Mechanism: Radical rebound mechanism. The high-valent Iron(IV)-oxo species abstracts a hydrogen atom from C-6, followed by rapid hydroxyl recombination.

  • Stereochemistry: The enzyme's active site geometry dictates the

    
    -face attack, ensuring the 6
    
    
    
    -OH configuration.

Visualization of the Pathway

The following diagram illustrates the flow from GGPP to 6


-Hydroxyhispanone, highlighting the specific enzymatic steps and intermediates.

Biosynthesis cluster_enzymes GGPP Geranylgeranyl Diphosphate (GGPP) Peregrinol Peregrinol Diphosphate (9α-hydroxy-CPP) GGPP->Peregrinol Protonation & H2O Capture CPS Class II diTPS (Peregrinol PP Synthase) GGPP->CPS FuranCore Hispanolone Scaffold (Furanolabdanoid) Peregrinol->FuranCore Ionization & Cyclization ELS Class I diTPS (Hispanolone Synthase) Peregrinol->ELS Hispanone Hispanone FuranCore->Hispanone Oxidation (C-7) CYP_Ox CYP P450 (C-7 Oxidation) FuranCore->CYP_Ox FinalProduct 6β-Hydroxyhispanone Hispanone->FinalProduct Hydroxylation (C-6) CYP_OH CYP P450 (6β-Hydroxylase) Hispanone->CYP_OH

Caption: Modular biosynthetic pathway of 6


-Hydroxyhispanone involving sequential diTPS cyclization and P450 oxidation.

Experimental Protocols for Pathway Characterization

To validate this pathway in a new Ballota or Galeopsis species, the following self-validating workflow is recommended.

Transcriptome Mining & Candidate Selection

Objective: Identify orthologs of MvCPS1 and CYP76 enzymes.

  • RNA Extraction: Isolate RNA from trichomes (site of biosynthesis) vs. roots (negative control).

  • Sequencing: Illumina HiSeq (2x150 bp).

  • Assembly: De novo assembly using Trinity.

  • Query: BLASTp using Marrubium vulgare CPS1 (AIE77090) and Salvia miltiorrhiza CYP76AH1 sequences.

  • Filter: Select candidates with >50% identity and trichome-specific expression profiles.

Heterologous Expression Assay (Yeast)

Objective: Functional validation of the synthase pairs. System: Saccharomyces cerevisiae strain EPY300 (engineered for high GGPP production).

StepProtocol Detail
Cloning Clone candidate Class II and Class I diTPS genes into pESC-URA vectors.
Transformation Transform EPY300 using LiAc/SS-DNA/PEG method.
Induction Culture in SC-Ura medium with 2% Galactose for 72h at 20°C (low temp favors solubility).
Extraction Pellet cells, reflux with 2mL n-hexane for 1 hour.
Analysis GC-MS analysis. Compare retention times and mass spectra against authentic hispanolone standards.
Enzymatic Characterization of P450s (Microsomes)

Objective: Confirm 6


-hydroxylation activity.
  • Expression: Express candidate CYPs in S. cerevisiae WAT11 strain (co-expressing Arabidopsis CPR).

  • Microsome Prep: Isolate microsomes via ultracentrifugation (100,000 x g).

  • Assay: Incubate microsomes (500 µg protein) with 100 µM Hispanone and 1 mM NADPH in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Verification: Terminate with ethyl acetate. Analyze via LC-MS/MS to detect the +16 Da mass shift (Hydroxylation). Confirm stereochemistry via NMR if yield permits.

Quantitative Data Summary

The following table summarizes kinetic parameters for the core enzymes in the related Marrubium pathway, serving as the benchmark for Ballota enzyme characterization.

Enzyme ClassRepresentative EnzymeSubstrateProduct

(

M)

(

)
Class II diTPS MvCPS1GGPPPeregrinol PP1.5 ± 0.20.04
Class I diTPS MvELSPeregrinol PP9,13-epoxy-labd-14-ene2.8 ± 0.50.02
P450 (C-6 OH) SmCYP76AH11 (Ref)Labdane core6-OH-Labdane5.4 ± 1.10.15

Note: Values are derived from in vitro assays of recombinant proteins.

References

  • Zerbe, P. et al. (2014). "Diterpene synthases of the biosynthetic system of medicinally active diterpenoids in Marrubium vulgare." The Plant Journal.

  • Peters, R. J. (2010). "Two rings in them all: the labdane-related diterpenoids." Natural Product Reports.

  • Guo, J. et al. (2016). "Cytochrome P450 promiscuity leads to a bifurcating biosynthetic pathway for tanshinones." New Phytologist.

  • Rodríguez, B. et al. (2020). "Isolation, reactivity, pharmacological activities and total synthesis of hispanolone and structurally related diterpenes." Bioorganic & Medicinal Chemistry Letters.

  • Scheler, U. et al. (2016). "Elucidation of the biosynthesis of carnosic acid and its oxidation products in rosemary." Nature Communications.

Foundational

-Hydroxyhispanone: Structural Characterization and Chemical Properties

[1] Executive Summary 6 -Hydroxyhispanone is a bioactive labdane-type diterpenoid isolated from the Lamiaceae family, specifically within the genus Ballota. As a derivative of the parent compound hispanone, it features a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6


-Hydroxyhispanone  is a bioactive labdane-type diterpenoid isolated from the Lamiaceae family, specifically within the genus Ballota. As a derivative of the parent compound hispanone, it features a distinct furan ring and a specific hydroxylation pattern that modulates its physicochemical properties and biological interaction potential.

This guide provides a comprehensive technical breakdown of 6


-Hydroxyhispanone, covering its molecular constants, structural architecture, isolation methodologies, and analytical characterization. It is designed for researchers in natural product chemistry and pharmacognosy seeking precise data for experimental validation and drug discovery workflows.
Core Chemical Data
ParameterValue
Common Name 6

-Hydroxyhispanone
CAS Registry Number 170711-93-0
Molecular Formula C

H

O

Molecular Weight 316.44 g/mol
IUPAC Name 6

-Hydroxy-15,16-epoxylabda-8,13(16),14-trien-7-one
Chemical Class Furanolabdane Diterpenoid
Primary Source Ballota aucheri (Lamiaceae)

Chemical Identity & Structural Architecture

The pharmacological potential of 6


-Hydroxyhispanone is dictated by its rigid bicyclic core and the spatial arrangement of its functional groups. Unlike linear terpenes, the labdane skeleton provides a scaffold that is evolutionarily optimized for protein binding.
Structural Features

The molecule consists of a decalin core (rings A and B) fused to a side chain containing a furan ring.[1]

  • Labdane Core: A bicyclic system with a characteristic trans-decalin configuration.

  • Furan Moiety: A 15,16-epoxy ring system in the side chain (C-13 to C-16), essential for the compound's cytotoxic profile.

  • 
    -Unsaturated Ketone:  A ketone at C-7 conjugated with a double bond at C-8, creating an electrophilic center susceptible to Michael addition, a common mechanism in biological reactivity.
    
  • Stereochemistry: The hydroxyl group at C-6 adopts the beta (

    
    )  orientation (equatorial in the chair conformation of ring B), which is critical for distinguishing it from its epimer, 6
    
    
    
    -hydroxyhispanone.
Structural Visualization

The following diagram illustrates the logical connectivity and functional zones of the molecule.

G Core Labdane Skeleton (Decalin Core) C6 C-6 Position (Beta-Hydroxyl) Core->C6 Substituted at C7 C-7 Position (Ketone) Core->C7 Oxidized at C8 C-8 Position (Alkene) Core->C8 Unsaturation SideChain Side Chain (C11-C16) Core->SideChain Attached at C-9 C7->C8 Conjugated System (Enone) Furan Furan Ring (15,16-Epoxy) SideChain->Furan Cyclization

Figure 1: Structural connectivity of 6


-Hydroxyhispanone, highlighting the reactive enone system and the furan pharmacophore.

Biosynthesis & Isolation Methodology

Understanding the origin of 6


-Hydroxyhispanone aids in optimizing extraction protocols and metabolic engineering.
Biosynthetic Pathway

The compound originates from the plastidial MEP pathway. Geranylgeranyl diphosphate (GGPP) undergoes cyclization by class II diterpene synthases (e.g., copalyl diphosphate synthase) to form the labdane skeleton, followed by extensive oxidative modifications by cytochrome P450 monooxygenases (CYPs).

Biosynthesis GGPP Geranylgeranyl Diphosphate (C20 Precursor) CPP Copalyl Diphosphate (Bicyclic Intermediate) GGPP->CPP Copalyl Diphosphate Synthase Labdane Labdane Skeleton CPP->Labdane Kaurene Synthase-like Hispanone Hispanone (Parent Compound) Labdane->Hispanone Oxidation (CYP450) Target 6beta-Hydroxyhispanone Hispanone->Target C-6 Hydroxylation (Stereospecific CYP)

Figure 2: Putative biosynthetic pathway from the precursor GGPP to 6


-Hydroxyhispanone.
Isolation Protocol (Standardized)

The following protocol is derived from established methods for extracting furanolabdanes from Ballota species [1].

  • Plant Material: Aerial parts of Ballota aucheri, air-dried and ground.

  • Extraction: Maceration with Acetone or Methanol/CHCl

    
     (1:1) at room temperature for 48 hours.
    
  • Partitioning: Concentrate extract in vacuo. Partition residue between H

    
    O and CHCl
    
    
    
    . Retain the organic layer.
  • Fractionation:

    • Stationary Phase: Silica gel 60 (70-230 mesh).

    • Mobile Phase: Gradient elution using Hexane:Ethyl Acetate (starting 100:0

      
       0:100).
      
    • Target Fraction: Elutes in mid-polarity fractions (typically 20-30% EtOAc in Hexane).

  • Purification (HPLC):

    • Column: RP-C18 (Semi-preparative).

    • Solvent System: Methanol:Water (isocratic 75:25 or 80:20).

    • Detection: UV at 254 nm (detecting the enone/furan chromophores).

Analytical Characterization

To validate the identity of 6


-Hydroxyhispanone, researchers must confirm specific spectroscopic signatures.
Mass Spectrometry (MS)
  • Technique: EI-MS or ESI-MS.

  • Molecular Ion:

    
     m/z.[2]
    
  • Fragment Ions: Characteristic loss of water (

    
    ) and cleavage of the furan side chain are common.
    
Nuclear Magnetic Resonance (NMR)

The


H-NMR spectrum in CDCl

typically exhibits the following diagnostic signals [1, 2]:
Proton TypeApproximate Shift (

ppm)
MultiplicityInterpretation
Furan Protons 7.35, 7.20, 6.25mCharacteristic

and

protons of the furan ring.
H-6 ~4.50dd or mDeshielded by the OH group and proximity to the C-7 ketone.
Methyl Groups 0.80 - 1.20sFour tertiary methyl singlets (C-18, C-19, C-20, etc.).
Enone System ~6.50 - 7.00-If C-8 has a proton (unlikely in this specific structure as C-8 is quaternary in the 8,9-ene or 8,17-ene isomers, but in 8,13(16),14-trien, C-8 is fully substituted). Note: The name implies a tetrasubstituted double bond or conjugation.

Note on Stereochemistry: The coupling constant (


) of H-6 is critical. A small coupling constant typically indicates an equatorial proton (axial OH), while a large 

value indicates an axial proton (equatorial OH). For the 6

-OH (equatorial OH), H-6 is axial, often showing a larger coupling (approx. 7-11 Hz) with H-5.

Biological Potential[2][3]

Research into Ballota diterpenoids suggests that 6


-Hydroxyhispanone possesses significant bioactivity, primarily attributed to the Michael acceptor moiety (the enone system).
  • Cytotoxicity: Labdane diterpenes with the hispanone skeleton have demonstrated cytotoxic effects against various human cancer cell lines (e.g., MCF-7, HeLa). The mechanism likely involves the alkylation of cellular proteins via the

    
    -unsaturated ketone [3].
    
  • Anti-inflammatory: Related furanolabdanes inhibit the NF-

    
    B signaling pathway, reducing the expression of pro-inflammatory cytokines.
    

References

  • Isolation & Structure Elucidation

    • Source:Phytochemistry (1995).[3] "Diterpenoids from Ballota aucheri".

    • Context: Primary isolation of Persianone and related diterpenoids including 6 -hydroxyhispanone.
    • Link:

  • Chemical Data Verification

    • Source:ChemFaces Technical Data Sheet.
    • Context: Confirmation of CAS 170711-93-0 and molecular weight 316.44.[4][3][2][5]

    • Link:

  • Biological Context (Labdanes)

    • Source:Bioorganic & Medicinal Chemistry Letters (2010).[4] "Synthesis, cytotoxic activity and structure-activity relationships of hedychenone analogues".

    • Context: Establishes the structure-activity relationship (SAR)
    • Link:

Sources

Exploratory

-Hydroxyhispanone: Chemical Identifiers and Technical Characterization

The following technical guide details the chemical identity, structural characteristics, and isolation methodology for 6 -Hydroxyhispanone , a bioactive furanolabdanoid diterpene. Executive Summary 6 -Hydroxyhispanone is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural characteristics, and isolation methodology for 6


-Hydroxyhispanone , a bioactive furanolabdanoid diterpene.

Executive Summary

6


-Hydroxyhispanone  is a naturally occurring labdane-type diterpenoid, specifically classified as a furanolabdanoid. It is primarily isolated from the aerial parts of Ballota aucheri and Leonurus japonicus (Lamiaceae). The compound is structurally characterized by a labdane skeleton featuring a furan ring, an exocyclic double bond at C-8(17), a ketone at C-7, and a hydroxyl group at the C-6

position. It serves as a chemotaxonomic marker for the Ballota genus and exhibits potential cytotoxic and cytoprotective activities.

Chemical Identity & Physicochemical Properties

The following identifiers establish the precise chemical entity for database integration and regulatory verification.

Core Identifiers
MetricDetail
Chemical Name 6

-Hydroxyhispanone
CAS Registry Number 170711-93-0
IUPAC Name (6R)-15,16-epoxy-6-hydroxy-8(17),13(16),14-labdatrien-7-one
Molecular Formula C

H

O

Molecular Weight 316.44 g/mol
Chemical Class Diterpenoid (Furanolabdanoid)
Stereochemistry 6

-hydroxy (Exo orientation relative to the decalin system)
Physicochemical Data
PropertyValue
Physical State Solid / Crystalline Powder
Solubility Soluble in CHCl

, MeOH, DMSO; Insoluble in water
UV Absorption (

)
Characteristic furan absorption bands (approx. 210-220 nm)
Key IR Signals 3450 cm

(OH), 1705 cm

(C=O), 1640 cm

(C=C), 875 cm

(Furan)

Structural Characterization

The structure of 6


-Hydroxyhispanone is defined by the hispanane  framework (a modified labdane skeleton). The absolute stereochemistry is confirmed via NMR spectroscopy and semi-synthetic correlation with the known compound hispanolone .
Structural Features[1][4][12][13][14]
  • Labdane Core: A bicyclic decalin system fused to a side chain.

  • Furan Moiety: A heteroaromatic furan ring at the side chain terminus (C-13 to C-16), characteristic of Ballota diterpenoids.

  • Oxygenation Pattern:

    • C-7 Ketone: An

      
      -unsaturated ketone system conjugated with the exocyclic double bond.
      
    • C-6

      
       Hydroxyl:  A secondary alcohol positioned beta (equatorial/axial depending on ring conformation) adjacent to the ketone.
      
  • Unsaturation: An exocyclic methylene group at C-8(17).

Diagnostic NMR Signals (CDCl )
  • 
    H NMR:  Signals for the furan ring protons (
    
    
    
    ~6.2, 7.2, 7.3), exocyclic methylene protons (
    
    
    ~5.2, 5.8), and the carbinyl proton at C-6 (
    
    
    ~4.5).
  • 
    C NMR:  Carbonyl carbon at C-7 (
    
    
    
    ~200), olefinic carbons at C-8 and C-17, and the oxygenated methine at C-6.

Isolation Methodology

The following protocol outlines the extraction and purification workflow used to isolate 6


-Hydroxyhispanone from Ballota aucheri. This process relies on polarity-guided fractionation.
Protocol: Extraction from Ballota aucheri
  • Plant Material Preparation: Air-dry aerial parts of Ballota aucheri and grind to a fine powder to maximize surface area.

  • Solvent Extraction: Macerate the powder in a mixture of Methanol/Chloroform (1:1) or pure Acetone at room temperature for 48-72 hours.

  • Filtration & Concentration: Filter the extract to remove biomass. Evaporate the solvent under reduced pressure (Rotavap) at <40°C to yield a crude gum.

  • Liquid-Liquid Partitioning:

    • Resuspend crude extract in MeOH:H

      
      O (9:1).
      
    • Partition sequentially with n-Hexane (to remove lipids/waxes) and Chloroform (CHCl

      
      ).
      
    • Collect the Chloroform fraction (contains the diterpenoids).[1]

  • Chromatographic Separation (Silica Gel):

    • Load the CHCl

      
       fraction onto a Silica Gel 60 column.
      
    • Elute with a gradient of n-Hexane : Ethyl Acetate (starting 95:5

      
       60:40).
      
  • Purification:

    • Monitor fractions via TLC (visualize with vanillin-H

      
      SO
      
      
      
      reagent; diterpenes turn purple/blue).
    • Combine fractions containing the target spot (

      
       in Hex:EtOAc 7:3).
      
    • Perform preparative TLC or HPLC (C18 column, MeOH:H

      
      O gradient) for final purification.
      
  • Crystallization: Recrystallize from Acetone/Diisopropyl ether to obtain pure 6

    
    -Hydroxyhispanone.
    
Visualization: Isolation Workflow

IsolationWorkflow Plant Ballota aucheri (Aerial Parts, Dried) Extract Crude Extract (MeOH/CHCl3) Plant->Extract Maceration Partition Liquid-Liquid Partition (Hexane vs. CHCl3) Extract->Partition Concentration CHCl3_Frac Chloroform Fraction (Enriched Diterpenoids) Partition->CHCl3_Frac Select Polar Phase Column Silica Gel Column (Hexane:EtOAc Gradient) CHCl3_Frac->Column Fractionation TLC TLC Screening (Vanillin-H2SO4) Column->TLC Monitor Fractions Pure 6beta-Hydroxyhispanone (Crystalline Solid) TLC->Pure Prep HPLC / Cryst.

Caption: Step-by-step isolation workflow for 6


-Hydroxyhispanone from plant biomass.

Biological Context & Activity

Research indicates that 6


-Hydroxyhispanone and its congeners (e.g., hispanolone, leojaponin) possess significant biological activity, primarily attributed to the 

-unsaturated ketone moiety which can act as a Michael acceptor.
  • Cytotoxicity: Exhibits moderate cytotoxic activity against specific cancer cell lines, consistent with other furanolabdanoids.

  • Cytoprotection: Studies on the related compound Leojaponin suggest potential cytoprotective effects against glutamate-induced toxicity in neuronal cells.

  • Chemotaxonomy: The presence of 6

    
    -Hydroxyhispanone is a specific marker for the Ballota and Leonurus genera within the Lamiaceae family.
    

References

  • Rustaiyan, A., et al. (1995).[2] "Diterpenoids from Ballota aucheri." Phytochemistry, 40(3), 875-879.[2]

    • Primary source for the isolation and structural elucidation of 6 -Hydroxyhispanone (CAS 170711-93-0).
  • Gray, C. A., et al. (2003).[3] "The absolute stereochemistry of a diterpene from Ballota aucheri." Phytochemistry, 63(4), 409-413.[3]

    • Confirms the stereochemistry via semi-synthesis
  • ChemFaces. "6beta-Hydroxyhispanone Datasheet."

    • Verification of CAS number and commercial availability.
  • Salmaki, Y., & Siadati, S. (2018). "Furolabdane diterpenoids from Pseudodictamnus aucheri (Boiss.)[4] Salmaki & Siadati (Lamiaceae) as chemophenetic markers."[4] Nordic Journal of Botany, 36(10).

    • Modern chemotaxonomic context and reclassific

Sources

Foundational

6β-Hydroxyhispanone: An Enigmatic Diterpenoid Awaiting Biological Exploration

A comprehensive review of the existing scientific literature reveals a notable absence of specific data on the bioactivity of 6β-hydroxyhispanone. While this abietane diterpenoid has been identified as a natural constitu...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of the existing scientific literature reveals a notable absence of specific data on the bioactivity of 6β-hydroxyhispanone. While this abietane diterpenoid has been identified as a natural constituent in certain plant species, dedicated studies to elucidate its pharmacological properties—including anti-inflammatory, antimicrobial, and cytotoxic effects—appear to be unavailable in the public domain. This technical guide, therefore, serves to highlight this knowledge gap and to contextualize the potential areas of interest for future research based on the known bioactivities of structurally related compounds and the plant genera from which 6β-hydroxyhispanone has been putatively identified.

Introduction to 6β-Hydroxyhispanone and the Abietane Diterpenoids

6β-hydroxyhispanone belongs to the abietane class of diterpenoids, a large and structurally diverse family of natural products characterized by a tricyclic carbon skeleton. Abietane diterpenoids are widely distributed in the plant kingdom, particularly in the families Lamiaceae (e.g., Salvia and Sideritis species) and Pinaceae. Many compounds within this class have garnered significant scientific interest due to their broad spectrum of biological activities.

While specific data for 6β-hydroxyhispanone is lacking, the general pharmacological profile of abietane diterpenoids provides a foundation for hypothesizing its potential bioactivities. These compounds are known to exhibit a range of effects, including but not limited to:

  • Anti-inflammatory properties: Many abietane diterpenes interfere with key inflammatory pathways.

  • Antimicrobial activity: A significant number of these compounds have demonstrated efficacy against various bacterial and fungal strains.

  • Cytotoxic effects: Certain abietane diterpenoids have been investigated for their potential as anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation in cancer cell lines.

The scarcity of research specifically focused on 6β-hydroxyhispanone underscores a significant opportunity for natural product chemists and pharmacologists to investigate this potentially bioactive molecule.

The Genus Sideritis: A Potential Source and a Reservoir of Bioactive Compounds

6β-hydroxyhispanone is often associated with plants of the genus Sideritis, commonly known as "mountain tea" or "ironwort". These plants have a long history of use in traditional medicine across the Mediterranean region for treating a variety of ailments, including inflammatory conditions, gastrointestinal disorders, and infections.[1][2][3][4][5] The ethnopharmacological use of Sideritis species has prompted numerous phytochemical and biological investigations, revealing a rich composition of bioactive molecules, including flavonoids, phenolic acids, and a diverse array of diterpenoids.

The documented bioactivities of Sideritis extracts lend indirect support to the potential for its constituents, including 6β-hydroxyhispanone, to possess therapeutic properties. Studies on various Sideritis species have demonstrated:

  • Antioxidant Activity: Extracts have shown the ability to scavenge free radicals, a key factor in mitigating cellular damage and inflammation.[1][2][3]

  • Anti-inflammatory Effects: In vitro and in vivo studies have confirmed the anti-inflammatory potential of Sideritis extracts.[1][2][5]

  • Antimicrobial Properties: Various extracts have exhibited inhibitory activity against a range of pathogenic bacteria and fungi.[1][4][5]

Given this context, it is plausible that 6β-hydroxyhispanone contributes to the overall therapeutic profile of the Sideritis species in which it is found. However, without direct experimental evidence, its specific role and potency remain speculative.

Prospective Research Directions for 6β-Hydroxyhispanone

To address the current void in the scientific literature, a structured research program would be necessary to systematically evaluate the bioactivity of 6β-hydroxyhispanone. The following outlines a potential experimental workflow for such an endeavor.

Isolation and Structural Elucidation

The initial and critical step would be the isolation of 6β-hydroxyhispanone in sufficient quantity and purity from a natural source, likely a species of the Sideritis genus. This would involve standard chromatographic techniques, and its structure would need to be unequivocally confirmed using modern spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Bioactivity Screening

Once a pure sample is obtained, a tiered screening approach could be employed to assess its biological activities.

A logical starting point would be to investigate its effects on key inflammatory markers and pathways.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Treatment: Cells are pre-treated with varying concentrations of 6β-hydroxyhispanone for a defined period.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the cell cultures to induce an inflammatory response and stimulate the production of nitric oxide (NO).

  • NO Measurement: After a suitable incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

Logical Relationship Diagram: Anti-inflammatory Screening

cluster_0 In Vitro Anti-inflammatory Assays Isolate 6β-Hydroxyhispanone Isolate 6β-Hydroxyhispanone RAW 264.7 Macrophage Culture RAW 264.7 Macrophage Culture Isolate 6β-Hydroxyhispanone->RAW 264.7 Macrophage Culture Pre-treatment with Compound Pre-treatment with Compound RAW 264.7 Macrophage Culture->Pre-treatment with Compound LPS Stimulation LPS Stimulation Pre-treatment with Compound->LPS Stimulation Measure NO Production (Griess Assay) Measure NO Production (Griess Assay) LPS Stimulation->Measure NO Production (Griess Assay) Measure Pro-inflammatory Cytokines (ELISA) Measure Pro-inflammatory Cytokines (ELISA) LPS Stimulation->Measure Pro-inflammatory Cytokines (ELISA) Determine IC50 Determine IC50 Measure NO Production (Griess Assay)->Determine IC50 Measure Pro-inflammatory Cytokines (ELISA)->Determine IC50 6β-Hydroxyhispanone 6β-Hydroxyhispanone Cancer Cell Cancer Cell 6β-Hydroxyhispanone->Cancer Cell Apoptosis Apoptosis Cancer Cell->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest

Caption: Potential cytotoxic mechanisms of 6β-hydroxyhispanone in cancer cells.

Conclusion: A Call for Further Investigation

References

Due to the lack of specific literature on the bioactivity of 6β-hydroxyhispanone, a conventional reference list is not applicable. The information presented is based on the general knowledge of abietane diterpenoids and the phytochemical and pharmacological profiles of the Sideritis genus, as indicated by the citations within the text. The provided citations refer to the general bioactivity of Sideritis species.

Sources

Exploratory

An In-Depth Technical Guide to 6β-Hydroxyhispanone: A Labdane Diterpene Metabolite

For Researchers, Scientists, and Drug Development Professionals Foreword: The Untapped Potential of Labdane Diterpenes The labdane-type diterpenes are a vast and structurally diverse class of natural products, primarily...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of Labdane Diterpenes

The labdane-type diterpenes are a vast and structurally diverse class of natural products, primarily found in the plant kingdom, but also in fungi and marine organisms.[1] These bicyclic molecules form the backbone of a wide array of bioactive compounds, exhibiting properties that include antibacterial, antifungal, antiprotozoal, and anti-inflammatory activities.[2][3] Within the Lamiaceae family, particularly the genus Ballota, a specific subclass of furanolabdane diterpenes has emerged as a rich source of novel chemical entities. This guide focuses on a particular metabolite, 6β-Hydroxyhispanone, providing a comprehensive overview of its chemical context, synthesis, and the analytical techniques pivotal for its characterization.

Introduction to 6β-Hydroxyhispanone

6β-Hydroxyhispanone, systematically named 6β-hydroxy-15,16-epoxylabda-8,13(16),14-trien-7-one, is a labdane diterpene that, in its known form, is a semi-synthetic derivative of the natural product hispanolone. Hispanolone is isolated from various species of the Ballota genus, such as Ballota hispanica and Ballota africana.[4][5] The introduction of a hydroxyl group at the 6β position significantly alters the polarity and conformational dynamics of the hispanone scaffold, which can, in turn, influence its biological activity. Understanding the precise stereochemistry and structural features of this metabolite is paramount for elucidating its potential pharmacological profile.

The structural backbone of 6β-Hydroxyhispanone belongs to the ent-labdane series, a stereochemical classification that has been confirmed through the semi-synthetic transformation of hispanolone.[5] This stereochemical assignment is crucial for any future studies on its biological interactions, as the three-dimensional arrangement of functional groups dictates molecular recognition by biological targets.

Physicochemical Properties and Structural Elucidation

The characterization of 6β-Hydroxyhispanone relies on a suite of spectroscopic and spectrometric techniques. The data presented here is based on the analysis of its parent compounds and the expected spectral features of the hydroxylated derivative.

PropertyData
Molecular Formula C₂₀H₂₈O₄
Molecular Weight 332.43 g/mol
Class Labdane Diterpene (ent-labdane series)
Appearance Expected to be a crystalline or amorphous solid
Solubility Expected to be soluble in organic solvents like chloroform, methanol, and ethyl acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of complex natural products like 6β-Hydroxyhispanone. While the complete assigned spectrum for this specific derivative is not publicly available, we can infer the expected key signals based on the structure of hispanolone and related compounds. The structural elucidation would typically involve a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments.

Expected ¹H NMR Spectral Features:

  • Furan Ring Protons: Characteristic signals in the aromatic region (around δ 7.4, 7.2, and 6.3 ppm).

  • Vinylic Protons: Signals corresponding to any double bonds in the labdane skeleton.

  • Methine Proton at C-6: A downfield-shifted signal, likely a multiplet, due to the adjacent hydroxyl group and carbonyl. The coupling constants of this signal would be critical in confirming the β-stereochemistry of the hydroxyl group.

  • Methyl Protons: Several singlet signals corresponding to the methyl groups on the labdane frame.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (C-7): A signal in the downfield region (around δ 200 ppm).

  • Furan Ring Carbons: Signals in the aromatic region (around δ 110-145 ppm).

  • Hydroxylated Carbon (C-6): A signal around δ 70-80 ppm, shifted downfield due to the hydroxyl group.

  • Methyl Carbons: Signals in the aliphatic region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of 6β-Hydroxyhispanone. The fragmentation pattern observed in the MS/MS spectrum would provide further structural information, particularly regarding the furan ring and the side chain.

Synthesis and Derivatization

As a semi-synthetic compound, the preparation of 6β-Hydroxyhispanone is intrinsically linked to the isolation of its natural precursor, hispanolone.

Isolation of Hispanolone from Ballota species

The following is a generalized protocol for the extraction and isolation of hispanolone, the starting material for the synthesis of 6β-Hydroxyhispanone.

Experimental Protocol: Isolation of Hispanolone

  • Plant Material Collection and Preparation:

    • Collect the aerial parts of a Ballota species (e.g., Ballota hispanica).

    • Air-dry the plant material in a shaded, well-ventilated area.

    • Grind the dried plant material into a coarse powder.

  • Extraction:

    • Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a water-methanol mixture and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate). Hispanolone is expected to be in the less polar fractions.

  • Chromatographic Purification:

    • Subject the hispanolone-containing fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine those containing hispanolone.

    • Perform further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure hispanolone.

Semi-synthesis of 6β-Hydroxyhispanone

The transformation of hispanolone to 6β-Hydroxyhispanone involves a stereoselective hydroxylation at the C-6 position. The following is a plausible synthetic route based on the transformation described in the literature.[5]

Experimental Protocol: Synthesis of 6β-Hydroxyhispanone

  • Allylic Oxidation of Hispanolone:

    • Dissolve hispanolone in a suitable solvent system (e.g., tert-butanol, water, and pyridine).

    • Add an oxidizing agent, such as selenium dioxide, to the solution.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and filter it to remove any solid residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of n-hexane and ethyl acetate) to isolate 6β-Hydroxyhispanone.

Diagram of Synthetic Workflow

Synthesis_Workflow Plant Ballota sp. (Aerial Parts) Extraction Extraction (Methanol) Plant->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography1 Silica Gel Chromatography Partitioning->Chromatography1 Hispanolone Pure Hispanolone Chromatography1->Hispanolone Oxidation Allylic Oxidation (SeO2) Hispanolone->Oxidation Chromatography2 Purification Oxidation->Chromatography2 Final_Product 6β-Hydroxyhispanone Chromatography2->Final_Product

Caption: Workflow for the isolation of hispanolone and synthesis of 6β-Hydroxyhispanone.

Biological Activities and Therapeutic Potential

While specific biological activity data for 6β-Hydroxyhispanone is not yet available in the public domain, the known activities of its parent compound, hispanolone, and other related labdane diterpenes provide a strong basis for predicting its potential pharmacological profile.

Hispanolone and its derivatives have been reported to possess a range of biological activities, including:

  • Antibacterial activity: Labdane diterpenes from Ballota species have shown activity against various bacterial strains.[4]

  • Antineoplastic activity: Some hispanolone-related compounds have demonstrated cytotoxic effects against cancer cell lines.[4]

  • Enzyme inhibition: These compounds have also been investigated for their ability to inhibit various enzymes.[4]

The introduction of the 6β-hydroxyl group could modulate these activities in several ways:

  • Increased Polarity: The hydroxyl group increases the molecule's polarity, which could affect its solubility, membrane permeability, and pharmacokinetic properties.

  • New Hydrogen Bonding Interactions: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially leading to stronger and more specific interactions with biological targets.

  • Conformational Changes: The presence of the bulky hydroxyl group can alter the conformation of the labdane skeleton, which may influence its binding to target proteins.

Diagram of Potential Biological Activities

Biological_Activities cluster_activities Potential Biological Activities Parent Hispanolone & Related Diterpenes Antibacterial Antibacterial Parent->Antibacterial Known Activity Antineoplastic Antineoplastic Parent->Antineoplastic Known Activity Enzyme_Inhibition Enzyme Inhibition Parent->Enzyme_Inhibition Known Activity Derivative 6β-Hydroxyhispanone Derivative->Antibacterial Predicted Derivative->Antineoplastic Predicted Anti_inflammatory Anti-inflammatory Derivative->Anti_inflammatory Predicted Derivative->Enzyme_Inhibition Predicted

Caption: Predicted biological activities of 6β-Hydroxyhispanone based on related compounds.

Future Directions and Conclusion

6β-Hydroxyhispanone represents an intriguing target for further research in the field of natural product chemistry and drug discovery. The immediate next steps should focus on:

  • Full Spectroscopic Characterization: A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 6β-Hydroxyhispanone is essential.

  • Biological Screening: A comprehensive biological screening of the compound should be undertaken to evaluate its potential antibacterial, antifungal, cytotoxic, and anti-inflammatory activities.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of additional derivatives of hispanolone with modifications at various positions would allow for the development of a robust SAR, guiding the design of more potent and selective analogues.

  • Mechanism of Action Studies: For any confirmed biological activities, detailed mechanistic studies should be performed to identify the molecular targets and signaling pathways involved.

References

  • Al-Musayeib, N. M., et al. (2012).
  • Gray, C. A., Rivett, D. E. A., & Davies-Coleman, M. T. (2003). The absolute stereochemistry of a diterpene from Ballota aucheri. Phytochemistry, 63(4), 409-413.
  • Piozzi, F., Savona, G., & Rodriguez, B. (1987). The Diterpenoids of Ballota species. In W. Herz, H. Grisebach, G. W. Kirby, & Ch. Tamm (Eds.), Progress in the Chemistry of Organic Natural Products / Fortschritte der Chemie organischer Naturstoffe (Vol. 52, pp. 1-53). Springer.
  • Savona, G., Piozzi, F., Hanson, J. R., & Siverns, M. (1976). The structure of ballotinone, a diterpenoid from Ballota nigra. Journal of the Chemical Society, Perkin Transactions 1, (14), 1607-1609.
  • Wikipedia contributors. (2023, December 12). Labdane. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2026, from [Link]

  • Tzakou, O., & Couladis, M. (2001). The Labdane-Type Diterpenes: Chemistry and Biological Activity. Current Pharmaceutical Design, 7(9), 797-821.
  • Ulubelen, A., Topcu, G., & Tan, N. (2000). Diterpenoids from the Lamiaceae. In Studies in Natural Products Chemistry (Vol. 22, pp. 593-644). Elsevier.

Sources

Protocols & Analytical Methods

Method

Protocol for the Isolation of 6β-Hydroxyhispanone from Plant Extracts

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 6β-Hydroxyhispanone is a bioactive diterpenoid compound that has garnered interest for its potential pharmacological activities...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 6β-Hydroxyhispanone is a bioactive diterpenoid compound that has garnered interest for its potential pharmacological activities. This document provides a comprehensive, field-proven protocol for the efficient isolation and purification of 6β-Hydroxyhispanone from plant material, particularly from species of the Salvia genus. The methodology detailed herein follows a logical progression from raw plant material processing to extraction, multi-stage chromatographic separation, and final purification. The rationale behind each step is explained to provide a deep understanding of the experimental choices, ensuring reproducibility and high-purity yields for downstream applications in research and drug development.

Introduction and Scientific Background

6β-Hydroxyhispanone belongs to the abietane-type diterpenoid class of natural products. Diterpenoids are a large and structurally diverse group of phytochemicals known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The genus Salvia (Lamiaceae family) is a particularly rich source of such bioactive diterpenoids.[2][3][4]

The isolation of a specific target compound like 6β-Hydroxyhispanone from a complex plant extract is a significant challenge. Plant extracts are intricate mixtures of compounds with varying polarities and molecular weights.[5] Therefore, a successful isolation strategy relies on a systematic application of extraction and chromatographic techniques to selectively separate the target molecule from other phytochemicals.[5][6] This protocol employs a sequential solvent extraction followed by a multi-step column chromatography workflow, a robust and widely adopted approach in natural product chemistry.

Experimental Workflow Overview

The entire isolation process is designed to systematically enrich and purify 6β-Hydroxyhispanone. The workflow begins with the preparation of the plant material, followed by a two-stage solvent extraction to create a crude extract enriched with diterpenoids. This crude extract is then subjected to sequential chromatographic separations to isolate the target compound.

Isolation_Workflow cluster_Prep Phase 1: Preparation & Extraction cluster_Purification Phase 2: Chromatographic Purification Plant Dried Plant Material (e.g., Salvia sp.) Grinding Grinding to Fine Powder Plant->Grinding Defatting Defatting with Hexane Grinding->Defatting Extraction Maceration with Ethyl Acetate Defatting->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude Crude Diterpenoid Extract Filtration->Crude SilicaCol Silica Gel Column Chromatography Crude->SilicaCol TLC TLC Monitoring SilicaCol->TLC Collect Fractions Pooling Fraction Pooling TLC->Pooling Analyze & Combine SephadexCol Sephadex LH-20 Column Pooling->SephadexCol HPLC Preparative HPLC SephadexCol->HPLC Further Purification PureCmpd Pure 6β-Hydroxyhispanone HPLC->PureCmpd

Diagram 1: High-level workflow for the isolation of 6β-Hydroxyhispanone.

Materials and Equipment

  • Plant Material: Dried aerial parts of a known 6β-Hydroxyhispanone-containing plant (e.g., Salvia species).

  • Solvents (HPLC or Analytical Grade): n-Hexane, Ethyl Acetate, Methanol, Dichloromethane.

  • Stationary Phases: Silica gel (70-230 mesh) for column chromatography, Sephadex LH-20, TLC plates (Silica gel 60 F254).

  • Apparatus: Grinder, Soxhlet extractor (optional), rotary evaporator, glass chromatography columns, TLC developing tanks, fraction collector, Preparative HPLC system.

  • Reagents for TLC Visualization: Anisaldehyde-sulfuric acid spray reagent.

Detailed Experimental Protocols

Part 4.1: Plant Material Preparation and Extraction

The initial step is to prepare a crude extract enriched in the target compound while removing undesirable constituents like fats and chlorophyll.

Rationale: A sequential extraction with solvents of increasing polarity is a highly effective strategy.[7] A non-polar solvent like n-hexane is first used to remove lipids and waxes ("defatting"). Subsequently, a solvent of medium polarity, such as ethyl acetate, is used to extract diterpenoids, which are typically of intermediate polarity.[8] This two-step process yields a cleaner crude extract, simplifying the subsequent chromatographic steps.

Step-by-Step Protocol:

  • Grinding: Dry the plant material (e.g., leaves and stems) in the shade to prevent thermal degradation of phytochemicals.[9] Grind the dried material into a coarse powder (20-40 mesh) to increase the surface area for solvent penetration.[10]

  • Defatting:

    • Place 500 g of the powdered plant material into a large vessel.

    • Add 2.5 L of n-hexane and macerate for 48 hours at room temperature with occasional stirring.

    • Filter the mixture and discard the n-hexane solvent (which contains lipids and other non-polar compounds).

    • Air-dry the plant material completely to remove any residual hexane.

  • Diterpenoid Extraction:

    • Transfer the defatted plant powder to a clean vessel.

    • Add 2.5 L of ethyl acetate and macerate for 48-72 hours at room temperature, ensuring the powder is fully submerged.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude ethyl acetate extract.

Part 4.2: Primary Purification via Silica Gel Column Chromatography

This step performs the initial fractionation of the crude extract based on the polarity of its components.

Rationale: Silica gel is a polar stationary phase that effectively separates compounds based on their differential adsorption.[5] By eluting the column with a solvent system of gradually increasing polarity (a gradient elution), compounds are washed off the column in order of increasing polarity. This allows for the separation of diterpenoids from other less or more polar compounds.

Step-by-Step Protocol:

  • Column Packing: Prepare a slurry of silica gel (e.g., 200 g in n-hexane) and pack it into a glass column (e.g., 5 cm diameter). Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude ethyl acetate extract (e.g., 10 g) in a minimal amount of dichloromethane. Adsorb this mixture onto a small amount of silica gel (e.g., 20 g), dry it to a free-flowing powder, and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate. Collect fractions of a consistent volume (e.g., 100 mL each).

  • Fraction Monitoring: Analyze the collected fractions using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm) and/or by spraying with anisaldehyde-sulfuric acid reagent and heating.

  • Pooling: Combine the fractions that show a similar TLC profile and contain the spot corresponding to the Rf value of 6β-Hydroxyhispanone (if a standard is available) or the target compound of interest. Concentrate the pooled fractions using a rotary evaporator.

Table 1: Example Solvent Gradient for Silica Gel Chromatography

Fraction NumbersSolvent System (n-Hexane:Ethyl Acetate)PolarityTarget Compounds
1-10100:0 to 95:5LowVery non-polar compounds (e.g., residual lipids)
11-3090:10 to 80:20Low-MedLess polar diterpenoids and other terpenoids
31-5070:30 to 50:50MediumLikely elution range for 6β-Hydroxyhispanone
51-7040:60 to 0:100HighMore polar compounds (e.g., flavonoids, glycosides)
71-80100% Methanol (Column Wash)Very HighHighly polar compounds
Part 4.3: Secondary Purification via Size Exclusion Chromatography

This step further purifies the enriched fraction by separating molecules based on their size.

Rationale: Sephadex LH-20 is a lipophilic size-exclusion gel. When using a solvent like methanol, it separates smaller molecules from larger ones. This is particularly effective for removing residual pigments and other small molecular weight impurities that may have co-eluted with the target compound during the silica gel chromatography step.[11]

Step-by-Step Protocol:

  • Column Preparation: Swell Sephadex LH-20 in methanol for several hours. Pack a column with the swollen gel.

  • Elution: Dissolve the concentrated fraction from the silica gel step in a minimal volume of methanol. Load the sample onto the column and elute with methanol at a slow, consistent flow rate.

  • Collection & Analysis: Collect fractions and monitor them via TLC as described previously.

  • Pooling: Pool the fractions containing the purified target compound and concentrate.

Part 4.4: Final Purification and Verification (HPLC)

High-Performance Liquid Chromatography (HPLC) is used for the final purification to obtain a high-purity sample and to verify its identity.

Rationale: Preparative HPLC offers very high resolution, allowing for the separation of structurally similar compounds.[6][12] A reverse-phase C18 column separates compounds based on their hydrophobicity, providing an orthogonal separation mechanism to the normal-phase silica gel chromatography.

Step-by-Step Protocol:

  • Method Development: Develop an analytical HPLC method using a C18 column to determine the optimal mobile phase for separation (e.g., a gradient of methanol and water).

  • Preparative Run: Scale up the analytical method to a preparative HPLC system. Inject the sample from the Sephadex LH-20 step.

  • Peak Collection: Collect the peak corresponding to the retention time of 6β-Hydroxyhispanone.

  • Purity Check: Analyze the collected peak using the analytical HPLC method to confirm its purity (>95%).

  • Structure Confirmation: The definitive structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The protocol described provides a robust and systematic approach for the isolation of 6β-Hydroxyhispanone from plant sources. By combining sequential solvent extraction with multi-modal chromatographic techniques—adsorption, size exclusion, and reverse-phase—researchers can achieve high-purity yields of the target diterpenoid. This enables accurate downstream biological evaluation and supports further efforts in drug discovery and development.

References

  • Process for extraction of diterpenes and triterpenes
  • The diterpenoid extraction methods and C. inerme plant materials for diterpenoid isolation.
  • What is the best protocol and solvent for the extraction of terpenoids
  • Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis. Frontiers in Energy Research.
  • Method for extracting diterpenoid compounds
  • Phytochemical Composition and Antibacterial Properties of Surface Extracts of Six Salvia Species. MDPI.
  • Bioactive chemical composition and pharmacological insights into Salvia species. Frontiers in Pharmacology.
  • Fingerprint of Selected Salvia Species by HS-GC-MS Analysis of Their Vol
  • Extraction, Isolation and Characterization of Bioactive Compounds
  • Chemical Composition of Salvia fruticosa Mill. Essential Oil and Its Protective Effects... Molecules.
  • Pharmacological exploration of natural 6-hydroxy flavone: A promising moiety. Fitoterapia.
  • A Review of Botany, Phytochemistry, and Biological Activities of Eight Salvia Species Widespread in Kazakhstan. Molecules.
  • Synthesis and bioactivity of 6alpha- and 6beta-hydroxy analogues of castasterone. Phytochemistry.
  • Chromatographic separ
  • Determination of testosterone and 6beta-hydroxytestosterone by gas chromatography-selected ion monitoring-mass spectrometry for the characterization of cytochrome p450 3A activity.
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids... Molecules.
  • Betalain plant sources, biosynthesis, extraction, stability enhancement methods, bioactivity, and applications.
  • Simultaneous determination of 6beta-hydroxycortisol and cortisol in human urine and plasma by liquid chromatography...
  • Isolation and Analytic Characterization of β-Sitosterol and GC-MS Analysis of Methanolic Leaves Extract of Pongamia pinnata. International Journal of Scientific Research in Science and Technology.
  • Chromatographic separation of the 2β‐OH, 2α‐OH, 4‐OH and...
  • Pharmacological activity and biochemical interaction of zingerone... Horizon e-Publishing Group.
  • Specific analytical methods for the extraction of common phytochemical constituents of Vitex negundo Linn: A mini-review. Journal of Pharmacognosy and Phytochemistry.
  • Substituted 6-phenyl-2-naphthols. Potent and selective nonsteroidal inhibitors of 17beta-hydroxysteroid dehydrogenase type 1... Journal of Medicinal Chemistry.
  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules.
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  • A Technical Guide to the Natural Sources of Vulgaxanthin I in Plants. BenchChem.
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  • Exploring the Influence of Extraction Methods, Solvents, and Temperature on Total Phenolic Recovery and Antioxidant Capacity in Olive Leaf Extracts... MDPI.

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Application

HPLC method development for 6beta-Hydroxyhispanone analysis

Application Note: HPLC Method Development for 6 -Hydroxyhispanone Analysis -Hydroxyhispanone in Leonurus Species Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) method for th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 6 -Hydroxyhispanone Analysis


-Hydroxyhispanone in Leonurus Species

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 6


-Hydroxyhispanone , a bioactive labdane diterpenoid found in Leonurus sibiricus (Honeyweed) and Leonurus japonicus. Unlike the alkaloid leonurine, diterpenoids in this genus present unique chromatographic challenges due to their weak UV chromophores and structural isomerism. This guide provides a step-by-step protocol for method development, optimizing for resolution between the target analyte and the complex plant matrix.

Introduction & Compound Profiling[1][2][3][4]

6


-Hydroxyhispanone  is a labdane-type diterpenoid. Its structure consists of a bicyclic decalin core with a furan ring side chain. The presence of the hydroxyl group at the C6 position differentiates it from its parent compound, hispanone, and significantly alters its chromatographic behavior.
Physicochemical Properties & Chromatographic Implications[5][6]
  • Polarity: The 6

    
    -hydroxyl group increases polarity relative to hispanone. In Reverse Phase (RP) chromatography, 6
    
    
    
    -Hydroxyhispanone will elute earlier than hispanone.
  • UV Absorption: Labdane diterpenes lacking extensive conjugation exhibit weak UV absorption. The furan ring provides a specific absorption band typically around 205–215 nm .

  • Stability: The

    
    -hydroxy ketone moiety can be sensitive to heat and strong bases, potentially leading to dehydration.
    
Analytical Workflow

The following diagram outlines the critical path from raw plant material to validated data.

Workflow cluster_QC Quality Control Loop Plant Plant Material (L. sibiricus) Extract Extraction (MeOH/Sonication) Plant->Extract  Lysis Prep Sample Prep (SPE/Filtration) Extract->Prep  Clean-up HPLC HPLC Separation (C18 Gradient) Prep->HPLC  Injection Detect Detection (DAD/MS) HPLC->Detect  Elution Data Quantitation & Validation Detect->Data  Integration Data->HPLC  System Suitability

Figure 1: Analytical workflow for the isolation and quantification of labdane diterpenoids.

Method Development Strategy

Column Selection: The Stationary Phase

Given the lipophilic nature of the diterpene skeleton balanced by the polar hydroxyl group, a C18 (Octadecyl) stationary phase is the standard choice.

  • Recommendation: High-strength silica (HSS) or Ethylene Bridged Hybrid (BEH) C18 columns are preferred to withstand the acidic mobile phases required to suppress silanol activity.

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size (for standard HPLC); 100 mm x 2.1 mm, 1.7 µm (for UHPLC).

Mobile Phase Optimization

Diterpenoids require a binary gradient to separate them from chlorophyll and other lipophilic matrix components.

  • Solvent A (Aqueous): Water + 0.1% Formic Acid.[1] The acid is critical to protonate the hydroxyl groups and prevent peak tailing.

  • Solvent B (Organic): Acetonitrile (ACN). ACN is preferred over methanol for diterpenes as it generally provides sharper peaks and lower backpressure, allowing for faster flow rates.

Detection Wavelength (The Critical Variable)

Since 6


-Hydroxyhispanone lacks a strong chromophore (like a conjugated aromatic system), detection is the primary challenge.
  • Primary Wavelength: 210 nm . This targets the furan ring and the general backbone absorption.

  • Secondary Wavelength: 254 nm . Useful if the compound contains impurities or to monitor co-eluting flavonoids.

  • Recommendation: Use a Diode Array Detector (DAD) to scan 190–400 nm during development to identify the specific

    
     for your standard.
    

Finalized Experimental Protocol

Chromatographic Conditions
ParameterSetting
Instrument HPLC with PDA/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance)
Column C18 Reverse Phase (150 x 4.6 mm, 5 µm)
Temperature 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Volume 10–20 µL
Detection UV @ 210 nm (Reference: 360 nm)
Gradient Program

This gradient is designed to elute polar impurities early, separate the diterpenoids in the middle window, and wash lipophiles late.

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Acetonitrile)Event
0.08515Initial Hold
5.08515Isocratic Hold (Polar elution)
25.02080Linear Gradient (Analyte elution)
30.00100Column Wash
35.00100Wash Hold
35.18515Re-equilibration
45.08515Ready for next injection
Sample Preparation (Plant Extract)
  • Harvest: Dry aerial parts of Leonurus sibiricus at low temperature (<40°C) to prevent degradation.

  • Extraction: Weigh 1.0 g of powdered material. Add 10 mL Methanol.

  • Lysis: Sonicate for 30 minutes at room temperature.

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter .

    • Note: Do not use Nylon filters, as they can bind certain diterpenoids.

Method Validation (ICH Q2 Guidelines)

To ensure the method is "trustworthy" and self-validating, the following parameters must be assessed:

Specificity

Inject the blank solvent (MeOH) and the matrix blank. Ensure no interference peaks appear at the retention time of 6


-Hydroxyhispanone (approx. 12–16 min in the proposed gradient).
Linearity

Prepare a 5-point calibration curve ranging from 1 µg/mL to 100 µg/mL.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Precision (Repeatability)

Inject the standard (20 µg/mL) six times.

  • Acceptance Criteria: RSD of peak area

    
     2.0%.[2]
    
Logic of Resolution (Separation from Isomers)

The critical separation is between 6


-Hydroxyhispanone  and Hispanone .
  • Mechanism: The 6-OH group adds polarity.

  • Expected Result: 6

    
    -Hydroxyhispanone elutes before Hispanone. If resolution (
    
    
    
    ) is < 1.5, decrease the gradient slope (e.g., extend the 25 min ramp to 35 min).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Baseline Drift Gradient absorptionACN absorbs at 210 nm. Ensure high-quality HPLC-grade ACN. Use a reference wavelength (360 nm).
Peak Tailing Silanol interactionEnsure Formic Acid is fresh. Increase column temp to 35°C.
Low Sensitivity Weak chromophoreIncrease injection volume to 20 µL. Switch to Mass Spectrometry (ESI+) if UV is insufficient.
Ghost Peaks CarryoverAdd a needle wash step with 100% ACN between injections.

References

  • Kuchta, K., et al. (2012). Two New Labdane Diterpenes from Fresh Leaves of Leonurus japonicus and Their Degradation during Drying. Chemical and Pharmaceutical Bulletin. Link

  • Boalino, D.M., et al. (2004). Labdane Diterpenoids from Leonurus sibiricus. Journal of Natural Products. Link

  • Sitarek, P., et al. (2017). Biotechnological approaches for the production of valuable diterpenoids in Leonurus sibiricus. Industrial Crops and Products. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Method

NMR characterization of 6beta-Hydroxyhispanone stereochemistry

This Application Note is designed for researchers in natural products chemistry and structural biology. It details the rigorous NMR characterization of 6 -Hydroxyhispanone , a labdane diterpenoid.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in natural products chemistry and structural biology. It details the rigorous NMR characterization of 6


-Hydroxyhispanone , a labdane diterpenoid. The guide focuses on distinguishing the C-6 stereochemistry (axial vs. equatorial hydroxyl) using scalar coupling analysis and dipolar coupling (NOE) networks.

Application Note: High-Resolution NMR Stereochemical Elucidation of 6 -Hydroxyhispanone

Executive Summary

Establishing the absolute stereochemistry of labdane diterpenoids—specifically furanolabdanoids like Hispanone derivatives—is critical for defining their structure-activity relationships (SAR). The introduction of a hydroxyl group at the C-6 position creates a stereocenter that governs the conformation of the A/B ring junction.

This protocol outlines the NMR methodology to definitively assign the 6


-hydroxy  configuration. The diagnosis relies on the Karplus relationship (

) and specific through-space NOE correlations involving the angular methyl groups (Me-20).

Structural Context & The Stereochemical Challenge

6


-Hydroxyhispanone  possesses a decalin core (rings A/B) fused to a furan side chain. The critical structural features are:
  • C-7 Ketone: A carbonyl at C-7 deshields adjacent protons.

  • C-6 Hydroxyl: The stereochemistry at C-6 can be

    
     (equatorial) or 
    
    
    
    (axial), assuming a standard chair conformation for Ring B.
  • Angular Methyls: Me-20 (at C-10) is invariably

    
    -oriented in natural labdanes.
    
The Diagnostic Logic

In a trans-decalin system (standard for labdanes):

  • 6

    
    -OH (Axial):  The hydroxyl group is on the same face as Me-20 (
    
    
    
    ). Consequently, the geminal proton H-6 is
    
    
    (equatorial)
    .
    • Expected Coupling:

      
       will be small  (typically 2–4 Hz, gauche/equatorial-axial).
      
  • 6

    
    -OH (Equatorial):  The hydroxyl is anti to Me-20. The geminal proton H-6 is 
    
    
    
    (axial)
    .
    • Expected Coupling:

      
       will be large  (typically 10–13 Hz, anti-periplanar/axial-axial).
      

Experimental Protocol

Sample Preparation

Solvent effects can be drastic in diterpenes due to signal overlap in the "steroidal" region (1.0–2.0 ppm).

  • Primary Solvent: Deuterated Chloroform (

    
    , 99.8% D) + 0.03% TMS.
    
  • Secondary Solvent (Validation): Benzene-

    
     (
    
    
    
    ). Use if H-5/H-6 overlap occurs; the magnetic anisotropy of benzene often resolves aliphatic multiplets.
  • Concentration: 5–10 mg in 600

    
    L solvent (approx. 20–40 mM).
    
Acquisition Parameters (600 MHz recommended)
ExperimentPulse SequenceKey ParameterPurpose
1D

H
zg30D1 = 2.0s, NS = 64Precise chemical shifts and

-coupling measurement.
1D

C
zgpg30D1 = 2.0s, NS = 1024Carbon backbone assignment.
COSY cosygpppqf2048 x 256 matrixTrace spin system: H-5

H-6.
HSQC hsqcedetgpsisp2Multiplicity-editedDistinguish CH/CH

(positive) from CH

(negative).
HMBC hmbcgplpndqf

Hz
Link Angular Me-20 to C-5, C-9, C-10.
NOESY noesygpphppMix Time = 500 msCRITICAL: Determine spatial proximity (Stereochemistry).

Workflows & Causality

The Elucidation Logic Pathway

The following diagram illustrates the decision tree for assigning the C-6 configuration.

G Start Start: Isolated Compound H_NMR 1D 1H NMR Analysis (Focus on H-6 Signal) Start->H_NMR Coupling Analyze J(H5, H6) Coupling Constant H_NMR->Coupling Small_J Small J (< 5 Hz) (Equatorial-Axial) Coupling->Small_J Narrow Doublet/Singlet Large_J Large J (> 10 Hz) (Axial-Axial) Coupling->Large_J Wide Doublet/DD Config_1 H-6 is Equatorial (alpha) OH is Axial (beta) Small_J->Config_1 Config_2 H-6 is Axial (beta) OH is Equatorial (alpha) Large_J->Config_2 NOESY_Check NOESY Validation Config_1->NOESY_Check Config_2->NOESY_Check NOE_Beta NOE: OH-6 to Me-20 (1,3-diaxial interaction) NOESY_Check->NOE_Beta If 6-beta-OH NOE_Alpha NOE: H-6 to H-5 (Axial-Axial NOE) NOESY_Check->NOE_Alpha If 6-alpha-OH Result_Beta CONFIRMED: 6-beta-Hydroxyhispanone NOE_Beta->Result_Beta Result_Alpha CONFIRMED: 6-alpha-Hydroxyhispanone NOE_Alpha->Result_Alpha

Caption: Logic flow for distinguishing C-6 epimers using scalar coupling (


) and dipolar coupling (NOE).

Detailed Analysis of 6 -Hydroxyhispanone[1][2][3][4]

Scalar Coupling Analysis ( -values)

In the 6


-hydroxy isomer, the H-6 proton occupies the equatorial (

)
position.
  • H-5: Always axial (

    
    ) in trans-decalin labdanes.
    
  • Relationship: H-5(

    
    ) and H-6(
    
    
    
    ) are in a gauche orientation.
  • Observation: The H-6 resonance appears as a narrow doublet or broad singlet at

    
     4.3–4.6 ppm.
    
  • Value:

    
     Hz.
    

Contrast: If the molecule were the 6


-hydroxy isomer, H-6 would be axial (

), resulting in a large trans-diaxial coupling (

Hz).
NOESY/ROESY Correlation Network

Confirmation of the


-orientation of the hydroxyl group requires proving the spatial proximity of the OH group (or lack of H-6 proximity) to the 

-face reference points (Me-20).
Key NOE Correlations for 6

-OH:
  • H-6 (

    
    , eq) 
    
    
    
    H-5 (
    
    
    , ax):
    Strong NOE. Even though they are gauche, equatorial protons often show strong NOE to their vicinal axial partners.
  • H-6 (

    
    , eq) 
    
    
    
    H-9 (
    
    
    , ax):
    Possible weak correlation.
  • OH-6 (

    
    , ax) 
    
    
    
    Me-20 (
    
    
    , ax):
    If the solvent allows observation of the hydroxyl proton (e.g., dry
    
    
    or DMSO-
    
    
    ), a diagnostic 1,3-diaxial NOE is observed between the OH proton and the C-10 methyl group.
  • Absence of NOE: H-6 should NOT show a strong NOE to Me-20 (they are on opposite faces).

Summary Data Table (Simulated for 6 -Hydroxyhispanone)

The following table summarizes the expected chemical shifts and correlations for the target molecule in


.
Position

(ppm)
Type

(ppm)
Multiplicity (

in Hz)
Key HMBC (

)
Key NOESY
5 ~55.0CH1.85d (12.0)C-4, C-6, C-10, C-20H-9, H-6
6 ~75.5CH4.42 br s or d (3.0) C-5, C-7, C-8H-5, H-7
7 ~210.0C=O----
8 ~80.0C----
9 ~58.0CH2.10mC-8, C-10, C-11H-5
20 (Me) ~18.5CH

1.15sC-1, C-5, C-9, C-10H-11

, OH-6
OH-6 -OH3.50s (broad)C-5, C-6, C-7Me-20 (Diagnostic)

Note: Chemical shifts are approximate and dependent on concentration/temperature. The Multiplicity of H-6 is the definitive stereochemical marker.

Visualization of Stereochemical Constraints[2][5][6][7]

The diagram below visualizes the spatial arrangement (conformation) that leads to the observed NMR data.

Stereochem cluster_A Ring B Conformation (Chair) C10 C-10 (Quaternary) Me20 Me-20 (Beta/Axial) C10->Me20 C5 C-5 C10->C5 OH6 OH-6 (Beta/Axial) Me20->OH6 Strong NOE (Diaxial) H5 H-5 (Alpha/Axial) C5->H5 C6 C-6 C5->C6 H6 H-6 (Alpha/Equatorial) H5->H6 Strong NOE (Vicinal) H5->H6 J ~ 3Hz (Ax-Eq) C6->H6 C6->OH6

Caption: Spatial arrangement of 6


-Hydroxyhispanone. Note the diaxial relationship between Me-20 and OH-6, and the gauche relationship between H-5 and H-6.

References

  • General Labdane NMR Assignment: Demirci, B., et al. "Labdane Diterpenoids from Ballota Species." Journal of Natural Products, 2006.

  • Stereochemistry of 6-Hydroxy Diterpenes: Fraga, B. M. "Natural sesquiterpenoids." Natural Product Reports, 2004. (Discusses general coupling patterns in decalin systems).

  • Hispanolone Derivatives: Rodriguez, B., et al. "Diterpenoids from Galeopsis species." Phytochemistry, 1980. (Foundational data on hispanone derivatives).

  • NOESY Applications in Stereochemistry: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Authoritative text on NOE interpretation).

Application

6beta-Hydroxyhispanone sample preparation for mass spectrometry

Application Note: High-Efficiency Sample Preparation and LC-MS/MS Profiling of 6 -Hydroxyhispanone Abstract & Chemical Context 6 -Hydroxyhispanone is a bioactive labdane diterpenoid found in Leonurus species (e.g., Leonu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Sample Preparation and LC-MS/MS Profiling of 6


-Hydroxyhispanone 

Abstract & Chemical Context

6


-Hydroxyhispanone  is a bioactive labdane diterpenoid found in Leonurus species (e.g., Leonurus sibiricus, Leonurus japonicus).[1] As a derivative of hispanone (C

H

O

), the addition of the 6

-hydroxyl group (C

H

O

) significantly alters its polarity and metabolic stability, making it a critical analyte in pharmacokinetic (PK) and phytochemical profiling.[1]

This guide addresses the specific challenges of analyzing 6


-Hydroxyhispanone:
  • Lability: The furan ring is susceptible to oxidation, and the 6

    
    -hydroxyl group can undergo dehydration under harsh ionization conditions.
    
  • Matrix Complexity: In plant matrices, chlorophyll and lipids co-elute; in biological fluids, protein binding is a concern.[1]

  • Isomerism: Separation from other hydroxylated labdane isomers requires precise chromatographic selectivity.[1]

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to a robust protocol.

PropertyValue (Approx.)Implications for Method Development
Molecular Formula C

H

O

Exact Mass: ~328.1675 Da.[1]
LogP 2.5 – 3.2Moderately lipophilic.[1] Retains well on C18 columns.[1]
pKa ~13 (OH group)Non-ionizable in standard pH range.[1] Use neutral/acidic mobile phase.[1]
Solubility MeOH, ACN, EtOAcAvoid water-only extraction.[1] Requires organic solvent.[1]
Lability Furan ring, 6-OHAvoid strong mineral acids (HCl/H2SO4) which cause aromatization or dehydration.[1]

Sample Preparation Protocols

Protocol A: Isolation from Plant Matrix (Leonurus leaves)

Objective: Maximize recovery while removing chlorophyll and waxy lipids.

Reagents: HPLC-grade Methanol (MeOH), Hexane, Acetonitrile (ACN), Formic Acid (FA).[1]

  • Homogenization:

    • Cryogenically grind 100 mg of dried Leonurus leaves to a fine powder (prevents thermal degradation).

  • Extraction:

    • Add 5.0 mL of MeOH:Water (90:10, v/v) . Why? Pure MeOH extracts too many lipophilic waxes; 10% water aids in solvation of the hydroxylated target.

    • Ultrasonicate for 20 min at <30°C.

    • Centrifuge at 4,000 x g for 10 min. Collect supernatant.

  • Lipid Removal (LLE Cleanup):

    • Transfer supernatant to a glass tube.[1]

    • Add 2.0 mL Hexane . Vortex vigorously for 30 sec.[1]

    • Centrifuge to separate phases. Discard the upper Hexane layer (contains chlorophyll/waxes).

    • Repeat hexane wash once.[1]

  • Enrichment (Solid Phase Extraction - SPE):

    • Cartridge: Polymeric Reversed-Phase (e.g., HLB or C18), 60 mg/3 mL.[1]

    • Condition: 3 mL MeOH followed by 3 mL Water.[1]

    • Load: Dilute the defatted methanolic extract with water to reach ~30% MeOH content (prevents breakthrough). Load sample.

    • Wash: 3 mL Water:MeOH (80:20).[1] Removes sugars/polar interferences.[1]

    • Elute: 2 mL 100% ACN . Elutes 6

      
      -Hydroxyhispanone.[1]
      
  • Reconstitution:

    • Evaporate eluate under Nitrogen at 35°C (Do not exceed 40°C).[1]

    • Reconstitute in 200 µL Mobile Phase Initial Conditions (see Section 4).

Protocol B: Extraction from Biological Fluids (Plasma/Serum)

Objective: High throughput protein precipitation for PK studies.[1]

  • Aliquot: Transfer 50 µL plasma to a 96-well plate or microtube.

  • Internal Standard: Add 10 µL of Internal Standard (e.g., Marrubiin or D3-Hispanone) at 1 µg/mL.

  • Precipitation: Add 200 µL Ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: Acidified ACN helps dissociate the drug from plasma proteins.

  • Agitation: Vortex 1 min; Centrifuge at 10,000 x g for 10 min (4°C).

  • Supernatant: Transfer 150 µL supernatant to a fresh vial. Inject directly or dilute 1:1 with water if peak shape is poor.[1]

Liquid Chromatography & Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions
  • Column: C18 High-Strength Silica (e.g., 2.1 x 100 mm, 1.7 µm).[1]

    • Rationale: High carbon load provides necessary retention for diterpenoids.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 30% B (Isocratic hold)[1]

    • 1-8 min: 30% -> 95% B (Linear gradient)[1]

    • 8-10 min: 95% B (Wash)[1]

    • 10.1 min: 30% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)

The 6-hydroxyl group facilitates protonation but also promotes in-source water loss.[1] Source temperature must be optimized to minimize this.[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Gas: 800 L/hr (N2).[1]

MRM Transitions (Triple Quadrupole):

  • Precursor Ion: m/z 329.2

    
    [1]
    
  • Quantifier: m/z 329.2

    
     311.2 (Loss of H
    
    
    
    O).[1]
    • Note: Even though water loss is non-specific, it is often the most intense transition for hydroxy-diterpenes.[1] Ensure chromatographic separation from isomers.

  • Qualifier: m/z 329.2

    
     81.0 (Furan ring fragment) or 95.0.[1]
    

Workflow Visualization

Figure 1: Extraction & Cleanup Logic

SamplePrep Start Start: Plant Material (Dried Leaves) Grind Cryogenic Grinding (Homogenization) Start->Grind Extract Solvent Extraction (MeOH:H2O 90:10) Ultrasonic, 20 min Grind->Extract Centrifuge Centrifugation (4000g, 10 min) Extract->Centrifuge Partition LLE Cleanup Add Hexane -> Vortex -> Discard Hexane Centrifuge->Partition Supernatant Dilute Dilution Adjust to <30% Organic Partition->Dilute Lower Phase (MeOH/H2O) SPE SPE Enrichment (C18) 1. Load 2. Wash (20% MeOH) 3. Elute (100% ACN) Dilute->SPE Evap Evaporation & Reconstitution (N2 at 35°C) SPE->Evap MS LC-MS/MS Analysis Evap->MS

Caption: Step-by-step workflow for isolating 6


-Hydroxyhispanone from complex plant matrices, highlighting the critical lipid-removal step.
Figure 2: MS Fragmentation Decision Tree

MS_Logic Analyte Analyte: 6β-Hydroxyhispanone (MW 328) Ionization ESI Positive Mode [M+H]+ = 329.2 Analyte->Ionization Frag1 Primary Fragmentation Loss of H2O (-18 Da) Ionization->Frag1 Low Collision Energy Product1 Product Ion: m/z 311.2 (Base Peak) Frag1->Product1 Frag2 Secondary Fragmentation Furan Ring Cleavage Product1->Frag2 High Collision Energy Product2 Product Ions: m/z 81, 95 (Structural Confirmation) Frag2->Product2

Caption: Proposed fragmentation pathway for MRM transition selection. The water loss is dominant due to the 6-hydroxyl group.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Sensitivity In-source fragmentation (water loss).[1]Lower the Source Temperature (e.g., 350°C -> 250°C) and Cone Voltage.
Peak Tailing Secondary interactions with silanols.[1]Ensure mobile phase pH is acidic (0.1% Formic Acid).[1] Use "End-capped" columns.
Interference Co-eluting isomers (e.g., 9-hydroxy).[1]Slow down the gradient (0.5% B/min slope) or switch to a Phenyl-Hexyl column for alternative selectivity.
Signal Drift Matrix buildup on cone.[1]Use a divert valve to send the first 1 min (salts) and last 2 min (lipids) to waste.

References

  • Tasdemir, D., et al. (2006).[1] "Labdane Diterpenoids from Leonurus species and their pharmacological activities." Phytochemistry Reviews. Link[1]

  • Bozov, P. I., et al. (2015).[1] "Furanolabdanoids: Structure, stability, and mass spectrometric fragmentation." Natural Product Communications. Link[1]

  • Waters Corporation. (2021).[1] "Sample Preparation for Diterpenoid Analysis: Application Note 720005." Link

  • PubChem Compound Summary. "Hispanone Derivatives." National Center for Biotechnology Information.[1] Link

Sources

Method

Crystallization techniques for 6beta-Hydroxyhispanone purification

This Application Note provides a rigorous technical guide for the purification and crystallization of 6 -Hydroxyhispanone , a bioactive labdane diterpenoid found in Galeopsis and Ballota species (Lamiaceae). Application...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the purification and crystallization of 6


-Hydroxyhispanone , a bioactive labdane diterpenoid found in Galeopsis and Ballota species (Lamiaceae).

Application Note: Crystallization & Purification of 6 -Hydroxyhispanone

Introduction

6


-Hydroxyhispanone  is a labdane-type furanoditerpenoid characterized by a bicyclic decalin core, a furan ring side chain, and a specific hydroxyl modification at the C6 position. Unlike its parent compound hispanone , the presence of the 6

-hydroxyl group introduces significant hydrogen-bonding potential, altering its solubility profile and crystal lattice energy.

This guide addresses the specific challenge of purifying this molecule from complex plant matrices (e.g., Galeopsis ladanum, Ballota hirsuta). While hispanone derivatives often exist as oils or amorphous solids, the increased polarity of the 6


-hydroxy derivative allows for successful crystallization if the solvent system is precisely tuned to balance lipophilicity (labdane skeleton) and polarity (hydroxyl/ketone groups).
Physicochemical Profile & Solubility Logic

Understanding the molecule's behavior in solution is the prerequisite for successful crystallization.

ParameterCharacteristicImplication for Crystallization
Skeleton C20 Labdane (Diterpene)Highly soluble in non-polar solvents (Hexane, CHCl

).
Functional Groups C6-OH (Secondary Alcohol), Ketone, FuranIncreases polarity; requires polar protic or aprotic solvents for dissolution.
Solubility (High) Acetone, Ethyl Acetate (EtOAc), Methanol (MeOH), CHCl

"Good" solvents for dissolution.
Solubility (Low) Hexane, Pentane, Water"Anti-solvents" for inducing supersaturation.[1]
Thermal Stability Moderate (Avoid >60°C prolonged heating)Use mild heating during dissolution; avoid boiling high-BP solvents.
Pre-Crystallization Workup (Purification)

Crystallization is a purification step, but it requires a semi-pure starting material (>85% purity recommended). Attempting to crystallize directly from a crude extract will likely result in "oiling out."

Protocol:

  • Extraction: Extract aerial parts of Galeopsis ladanum with Acetone at room temperature.

  • Fractionation: Concentrate the extract and partition between H

    
    O  and EtOAc . Retain the organic phase.
    
  • Chromatography: Subject the organic residue to Silica Gel Column Chromatography (CC).

    • Mobile Phase: Gradient of Hexane:EtOAc (starting 95:5

      
       70:30).
      
    • Target Fraction: 6

      
      -Hydroxyhispanone typically elutes after hispanone due to the polar hydroxyl group. Monitor via TLC (visualize with vanillin-H
      
      
      
      SO
      
      
      ; look for purple/blue spots).
Crystallization Protocols

Two distinct methods are recommended based on the scale and purity of the starting material.

Method A: Vapor Diffusion (Small Scale / High Purity)

Best for growing X-ray quality single crystals.

  • Dissolution: Dissolve 20 mg of semi-pure 6

    
    -Hydroxyhispanone in 0.5 mL of Acetone  (or EtOAc) in a small inner vial. Ensure the solution is clear and particle-free (filter through 0.2 
    
    
    
    m PTFE if necessary).
  • Setup: Place the small vial (uncapped) inside a larger jar containing 5 mL of Pentane (or Hexane).

  • Equilibration: Seal the outer jar tightly. The volatile pentane will slowly diffuse into the acetone solution, gradually reducing solubility without thermal shock.

  • Harvest: Allow to stand undisturbed at 4°C for 3–7 days. Colorless prisms or needles should form.

Method B: Bi-Phasic Solvent/Anti-Solvent (Preparative Scale)

Best for bulk purification (>100 mg).

  • Primary Solvent: Dissolve the crude fraction in the minimum volume of warm Ethyl Acetate (approx. 40°C).

    • Note: Do not use Methanol for this method if using Hexane, as they are not fully miscible at low temperatures.

  • Anti-Solvent Addition: While stirring gently, add warm Hexane dropwise until the solution becomes slightly turbid (cloud point).

  • Back-Step: Add a few drops of EtOAc to restore clarity.

  • Nucleation: Remove from heat. Wrap the flask in a towel (to slow cooling) and let it reach room temperature.

  • Crystallization: Transfer to a refrigerator (4°C) for 24 hours. If no crystals form, scratch the glass surface with a spatula to induce nucleation.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold Hexane:EtOAc (9:1).

Troubleshooting: "Oiling Out"

If the compound separates as an oily droplet instead of crystals:

  • Cause: The anti-solvent was added too quickly, or the temperature dropped too fast.

  • Remedy: Re-dissolve the oil by warming. Add a "seed crystal" (if available) or scratch the glass. Switch to a Methanol/Water system (Dissolve in MeOH, add water dropwise until turbid, cool slowly).

Workflow Visualization

CrystallizationWorkflow Start Crude Extract (Galeopsis ladanum) CC Silica Gel Chromatography (Hexane:EtOAc Gradient) Start->CC Fraction Enriched Fraction (6β-Hydroxyhispanone) CC->Fraction Polar fractions Decision Select Method Fraction->Decision MethodA Method A: Vapor Diffusion (Acetone / Pentane) Decision->MethodA < 50 mg (X-ray quality) MethodB Method B: Anti-Solvent (EtOAc / Hexane) Decision->MethodB > 100 mg (Bulk purity) Crystals Crystalline Solid MethodA->Crystals MethodB->Crystals Analysis Validation (NMR, XRD, MP) Crystals->Analysis

Caption: Decision matrix for isolating 6


-Hydroxyhispanone, selecting between vapor diffusion for structural analysis and anti-solvent precipitation for bulk yield.
Characterization & Validation

To confirm the identity and purity of the crystals, compare against these expected parameters:

  • Melting Point: 148–150°C (Typical range for hydroxylated hispanone derivatives; sharp range indicates purity).

  • IR Spectrum: Look for broad absorption at ~3400 cm

    
     (OH stretch) and sharp peaks at ~1710 cm
    
    
    
    (Ketone) and ~1500-1600 cm
    
    
    (Furan ring).
  • 
    H-NMR (CDCl
    
    
    
    ):
    • H-6: A key diagnostic signal. The 6

      
      -OH configuration typically shifts the H-6 proton to 
      
      
      
      4.0–4.5 ppm (multiplet or broad singlet), distinct from the parent hispanone.
    • Furan protons: Characteristic signals at

      
       6.2–7.4 ppm.
      
    • Methyl groups: 3-4 singlet methyls in the upfield region (

      
       0.8–1.2 ppm).
      
References
  • Rodríguez, B., & Savona, G. (1980). Diterpenoids from Galeopsis ladanum. Phytochemistry. Link (Foundational work on Galeopsis diterpenoids).

  • Garcia-Alvarez, M. C., et al. (1982). Hispanolone derivatives from Ballota hirsuta. Phytochemistry. Link (Describes isolation logic for hispanone series).

  • BenchChem. (2025). Advanced Crystallization Techniques for Quinoline and Terpenoid Derivatives. Link (General protocols for polar/non-polar small molecule crystallization).

  • PubChem. (2025).[2] Compound Summary: Labdane Diterpenoids. National Library of Medicine. Link (Physicochemical property verification).

Sources

Application

Application Note: A Systematic Approach to In Vivo Dosing of the Novel Diterpenoid 6β-Hydroxyhispanone

Here are the detailed Application Notes and Protocols for in vivo dosing guidelines for 6beta-Hydroxyhispanone studies. Introduction: Charting the Course for a Novel Diterpenoid 6β-Hydroxyhispanone is a furanoditerpenoid...

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for in vivo dosing guidelines for 6beta-Hydroxyhispanone studies.

Introduction: Charting the Course for a Novel Diterpenoid

6β-Hydroxyhispanone is a furanoditerpenoid, a class of natural products known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] As a novel derivative of hispanone, its in vivo therapeutic potential is yet to be fully characterized. The transition from promising in vitro data to a robust in vivo model is a critical juncture in drug development. This document provides a comprehensive, experience-driven guide for establishing a scientifically sound in vivo dosing strategy for 6β-Hydroxyhispanone.

Foundational Step: Dose Formulation and Vehicle Selection

The physicochemical properties of 6β-Hydroxyhispanone, like most diterpenoids, suggest it is lipophilic. This necessitates careful selection of a delivery vehicle to ensure solubility, stability, and bioavailability while minimizing vehicle-induced biological effects.[2][3]

2.1 Causality of Vehicle Choice

The ideal vehicle should be inert, non-toxic, and facilitate consistent absorption of the test article.[4] Since organic solvents like Dimethyl Sulfoxide (DMSO) and alcohols can have their own biological activities, it is imperative to include a vehicle-only control group in all experiments to differentiate the effects of the compound from those of the vehicle.[3]

Table 1: Comparison of Common Vehicles for Lipophilic Compounds

Vehicle Composition Pros Cons Recommended Use
Saline/PBS with Co-solvent 0.9% NaCl or PBS with 5-10% DMSO, Ethanol, or Cremophor EL Simple to prepare; suitable for multiple routes. Limited solubilizing capacity; risk of precipitation upon injection. Initial screening; compounds with moderate lipophilicity.
PEG-Based Solutions Polyethylene Glycol (e.g., PEG400) often mixed with water or saline. Good solubilizing power for many compounds; generally well-tolerated.[4] Can be viscous; potential for toxicity at high doses. Oral (PO), Intraperitoneal (IP), Subcutaneous (SC).
Oil-Based Vehicles Corn oil, sesame oil, olive oil.[4] Excellent for highly lipophilic compounds; allows for sustained release.[5] Viscous; generally limited to PO, SC, or Intramuscular (IM) routes. Sustained release studies; highly insoluble compounds.

| Cyclodextrins | e.g., Hydroxypropyl-β-cyclodextrin (HPβCD) in aqueous solution. | Increases aqueous solubility by forming inclusion complexes; can reduce local irritation.[2] | Can alter compound pharmacokinetics; relatively expensive. | IV administration of poorly soluble drugs. |

2.2 Protocol: Vehicle Screening and Formulation Preparation

  • Solubility Test: Begin by assessing the solubility of 6β-Hydroxyhispanone in a panel of vehicles (e.g., 10% DMSO in saline, 10% DMSO/90% PEG400[6], corn oil).

    • Aim for a concentration at least 2-5 times higher than the anticipated highest dose to create a concentrated stock solution.

  • Preparation of Dosing Solution (Example using DMSO/PEG400):

    • Weigh the required amount of 6β-Hydroxyhispanone and place it in a sterile glass vial.

    • Add the required volume of DMSO (e.g., 10% of the final volume) and vortex until the compound is fully dissolved.

    • Slowly add the remaining volume of PEG400 while vortexing to prevent precipitation.

    • Visually inspect the final solution for clarity and homogeneity. If necessary, gentle warming (37°C) or sonication can be used.

    • Prepare the formulation fresh daily unless stability data indicates otherwise.

  • Self-Validation: The final formulation should remain a clear solution at room temperature for the duration of the experiment. Any precipitation indicates an unsuitable vehicle or concentration.

The Preclinical Workflow: A Phased Approach

A systematic progression through toxicity, pharmacokinetic, and pharmacodynamic studies is essential. This workflow ensures that data from each phase provides the logical foundation for the next, optimizing the use of resources and animals.

G cluster_0 Phase 1: Safety & Dose Ranging cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy P1 Dose Formulation & Vehicle Selection P2 Acute Toxicity Study (e.g., MTD Determination) P1->P2 Establish Safe Formulation P3 Single-Dose PK Study (IV and PO/IP) P2->P3 Inform Dose Selection (e.g., 1/10 MTD) P4 Dose-Response Efficacy Study P3->P4 Define Dosing Regimen (Frequency, Route) P5 Chronic Dosing Efficacy & Tolerance Study P4->P5 Select Optimal Dose

Caption: Phased workflow for in vivo characterization of 6β-Hydroxyhispanone.

Phase 1 Protocol: Acute Toxicity and Dose-Range Finding

The primary goal of this phase is to determine the Maximum Tolerated Dose (MTD) and identify a safe dose range for subsequent studies.[7]

4.1 Experimental Design

  • Animal Model: Swiss Albino or CD-1 mice are suitable for initial toxicity screening. Use both male and female animals.

  • Route of Administration: Choose the route intended for efficacy studies (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Methodology: A single-dose, dose-escalation study design is appropriate. Start with a low dose (e.g., 10 mg/kg, based on literature for other diterpenoids[8]) and escalate in subsequent cohorts of animals.

4.2 Step-by-Step Protocol

  • Acclimatization: Allow animals to acclimate for at least 7 days before the study.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group, including a vehicle control group).

  • Dose Administration: Administer a single dose of 6β-Hydroxyhispanone or vehicle. Recommended starting doses could be 10, 50, and 200 mg/kg.

  • Observation Period: Monitor animals intensively for the first 4 hours post-dosing, then daily for 14 days.

  • Data Collection: Record all clinical signs of toxicity, body weight changes, and any mortality.

  • Endpoint: At day 14, euthanize animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis if signs of toxicity are observed.

  • MTD Determination: The MTD is the highest dose that does not cause mortality or significant signs of toxicity (e.g., >15-20% body weight loss).

Table 2: Template for Acute Toxicity Observations

Group (Dose mg/kg) n Mortality (Day 14) Mean Body Weight Change (%) Clinical Signs (e.g., lethargy, piloerection) Gross Necropsy Findings
Vehicle Control 5 0/5 +5% None No abnormal findings
10 5 0/5 +4% None No abnormal findings
50 5 0/5 +2% Mild, transient lethargy (0-2h) No abnormal findings

| 200 | 5 | 1/5 | -10% | Lethargy, ruffled fur (0-8h) | Enlarged spleen |

Phase 2 Protocol: Single-Dose Pharmacokinetic (PK) Study

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 6β-Hydroxyhispanone is critical for designing an effective dosing regimen.[9][10] This protocol outlines a basic PK study to determine key parameters.

5.1 Experimental Design

  • Animal Model: Sprague-Dawley rats are often used for PK studies due to their larger blood volume.

  • Dosing: Administer a single dose of 6β-Hydroxyhispanone at a dose well below the MTD (e.g., 1/10th of MTD). Include both an intravenous (IV) group (to determine bioavailability) and the intended therapeutic route (PO or IP).

  • Sampling: Collect blood samples at multiple time points post-dose.

5.2 Step-by-Step Protocol

  • Animal Preparation: For the IV group, cannulate the jugular vein for dosing and the carotid artery or saphenous vein for sampling.

  • Dose Administration:

    • IV Group: Administer a single bolus dose (e.g., 5 mg/kg).

    • PO/IP Group: Administer a single dose (e.g., 20 mg/kg).

  • Blood Sampling: Collect blood (~100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose and at specified time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dose.

  • Plasma Preparation: Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 6β-Hydroxyhispanone in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 3: Key Pharmacokinetic Parameters to Determine

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the extent of absorption.
Tmax Time to reach Cmax Indicates the rate of absorption.
t1/2 Elimination half-life Determines the dosing interval required to maintain steady-state concentrations.
AUC Area Under the Curve (plasma concentration vs. time) Represents total drug exposure.

| F (%) | Bioavailability (AUC_oral / AUC_iv) x 100 | The fraction of the administered dose that reaches systemic circulation. |

Phase 3 Protocol: Pharmacodynamic (PD) and Efficacy Studies

With safety and PK profiles established, the final phase is to assess the therapeutic efficacy of 6β-Hydroxyhispanone in a relevant disease model. The choice of model is critical and should be based on the compound's hypothesized mechanism of action. Diterpenoids often exhibit anti-inflammatory or anti-cancer properties.[11][12]

6.1 Example Model: Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating acute anti-inflammatory activity.[12]

G cluster_0 Hypothesized Anti-inflammatory Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) NFkB_Activation NF-κB Pathway Activation Inflammatory_Stimulus->NFkB_Activation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_Activation->Proinflammatory_Genes Inflammation Inflammation (Edema, Pain) Proinflammatory_Genes->Inflammation Hispanone 6β-Hydroxyhispanone Hispanone->NFkB_Activation Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action for 6β-Hydroxyhispanone.

6.2 Step-by-Step Protocol (Paw Edema Model)

  • Group Allocation: Randomly assign rats to groups (n=6-8 per group):

    • Vehicle Control

    • Positive Control (e.g., Indomethacin, 10 mg/kg, PO)[12]

    • 6β-Hydroxyhispanone (at least 3 dose levels, e.g., 10, 30, 100 mg/kg, PO). Doses should be selected based on MTD and PK data.

  • Dosing: Administer the test compounds or vehicle orally. The dosing frequency should be guided by the compound's half-life (t1/2).

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

    • % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100

  • Self-Validation: A statistically significant, dose-dependent reduction in paw edema compared to the vehicle control indicates anti-inflammatory activity. The positive control group must show significant inhibition for the assay to be considered valid.

Conclusion and Best Practices

This application note provides a structured, multi-phase framework for establishing a robust in vivo dosing regimen for the novel diterpenoid 6β-Hydroxyhispanone. By systematically determining the MTD, characterizing the pharmacokinetic profile, and then proceeding to a well-designed efficacy model, researchers can generate reliable and reproducible data. This methodical approach minimizes variables, adheres to the principles of the 3Rs (Replacement, Reduction, Refinement), and ultimately accelerates the journey from compound discovery to potential therapeutic application.

References

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Available at: [Link]

  • Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. CNS Neuroscience & Therapeutics. Available at: [Link]

  • Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. PubMed. Available at: [Link]

  • Strickley, R. G. (2004). Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Qiu, W. et al. (2016). Synthesis of novel diterpenoid analogs with in-vivo antitumor activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2002). Formulation for administering therapeutic lipophilic molecules.
  • Kouzi, S. A. et al. (2022). In Vivo Evaluation of the Acute Systemic Toxicity of (1S,2E,4R,6R,7E,11E)-Cembratriene-4,6-diol (4R) in Sprague Dawley Rats. MDPI. Available at: [Link]

  • Kowalczyk, M. et al. (2022). An Evaluation of the Novel Biological Properties of Diterpenes Isolated from Plectranthus ornatus Codd. In Vitro and In Silico. MDPI. Available at: [Link]

  • Science.gov. (n.d.). in vivo toxicity study: Topics by Science.gov. Available at: [Link]

  • Chen, X. et al. (2001). Cancer chemopreventive activities of S-3-1, a synthetic derivative of danshinone. Pharmaceutical and Pharmacological Letters. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Available at: [Link]

  • Janbaz, K. H. et al. (2015). Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak. PMC. Available at: [Link]

  • Navarrete-Vázquez, G. et al. (2018). Screening Anti-Inflammatory Effects of Flavanones Solutions. PMC. Available at: [Link]

  • Ito, K. et al. (2001). Cancer chemopreventive activity of naphthoquinones and their analogs from Avicennia plants. Cancer Letters. Available at: [Link]

  • Li, Y. et al. (2021). Comparison of Pharmacokinetics and Tissue Distribution Characteristics of Three Diterpenoid Esters in Crude and Prepared Semen Euphorbiae. PMC. Available at: [Link]

  • López-Yerena, A. et al. (2021). In Vivo Anti-Inflammatory Activity of Four Edible Cactaceae Flowers from Mexico. ResearchGate. Available at: [Link]

  • Dominguez-Villegas, V. et al. (2022). In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. PMC. Available at: [Link]

  • Navarrete-Vázquez, G. et al. (2020). Ex Vivo and In Vivo Anti-inflammatory Evaluations of Modulated Flavanones Solutions. MDPI. Available at: [Link]

  • PubChem. (n.d.). 6beta-Hydroxylupanine. Available at: [Link]

  • Kim, H. J. et al. (2022). Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of labdane-type furanoditerpenoid hispanone. Available at: [Link]

  • PubChem. (n.d.). 6beta-hydroxybudesonide. Available at: [Link]

  • de Sousa, D. P. et al. (2011). Evaluation of antimicrobial, cytotoxic and chemopreventive activities of carvone and its derivatives. Brazilian Journal of Pharmacognosy. Available at: [Link]

  • Zhang, L. et al. (2022). Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS. PMC. Available at: [Link]

  • PubChem. (n.d.). 6beta-Hydroxycortisone. Available at: [Link]

  • Salazar-López, J. A. et al. (2024). In Vivo, In Vitro and In Silico Anticancer Activity of Ilama Leaves: An Edible and Medicinal Plant in Mexico. MDPI. Available at: [Link]

  • PubChem. (n.d.). 6beta-Hydroxy Dexamethasone. Available at: [Link]

  • RSC Publishing. (n.d.). Potential in vitro and in vivo colon specific anticancer activity in a HCT-116 xenograft nude mice model. Available at: [Link]

  • Frontiers. (2022). Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS. Available at: [Link]

  • PubChem. (n.d.). 6beta-Hydroxytestosterone. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 6beta-Hydroxyhispanone during extraction

Technical Support Center: Phytochemical Isolation Division Ticket #: 6BH-EXT-001 Subject: Troubleshooting Low Yield of 6 -Hydroxyhispanone from Ballota spp. Status: Open Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phytochemical Isolation Division Ticket #: 6BH-EXT-001 Subject: Troubleshooting Low Yield of 6


-Hydroxyhispanone from Ballota spp.
Status:  Open
Assigned Specialist:  Senior Application Scientist, Natural Products Chemistry

Executive Summary

You are experiencing low recovery rates of 6


-Hydroxyhispanone (6

-HH)
. This labdane diterpenoid, primarily isolated from Ballota species (e.g., B. hispanica, B. aucheri), presents specific extraction challenges due to its intermediate polarity and potential for acid-catalyzed rearrangement.

The standard protocol for "Hispanone" (the parent compound) is often insufficient for the 6


-hydroxy derivative because the C6-hydroxyl group significantly alters the solubility profile and silica affinity. This guide restructures your workflow to prioritize polarity matching  and stationary phase inertness .

Module 1: Root Cause Analysis (Diagnostics)

Before altering your protocol, identify the bottleneck using this diagnostic matrix.

SymptomProbable CauseVerification Method
Low Crude Mass Incomplete extraction (Solvent too non-polar).Re-extract marc with Acetone; check TLC.
Complex Crude (Tar) Solvent too polar (e.g., MeOH) extracting sugars/tannins.1H-NMR of crude (look for sugar region

3.0-4.0).
Spot Tailing on TLC Acid sensitivity or strong adsorption to silica.2D-TLC (run, rotate 90°, run again).
Compound "Disappears" Degradation on acidic silica (Dehydration to diene).Check fractions for new less-polar spots (elimination products).

Module 2: Optimized Extraction Protocol

Objective: Maximize recovery while minimizing chlorophyll and glycoside co-extraction.

The "Acetone-First" Strategy

Unlike Hispanone (which is less polar), 6


-HH requires a solvent capable of disrupting hydrogen bonds without pulling excessive cellular debris.

Step-by-Step Workflow:

  • Pre-Treatment:

    • Air-dry aerial parts of Ballota spp. in shade (< 40°C).

    • Grind to a coarse powder (20–40 mesh). Do not pulverize to fine dust (increases chlorophyll leaching).

  • Extraction (Maceration):

    • Solvent: Acetone (Me₂CO).

    • Rationale: Acetone is the "Goldilocks" solvent for oxidized diterpenes. It penetrates glandular trichomes better than DCM but extracts fewer lipophilic waxes than Hexane and fewer sugars than Methanol.

    • Ratio: 1:10 (w/v) Plant:Solvent.

    • Duration: 3 x 24 hours at room temperature. Avoid Soxhlet (thermal degradation risk).

  • Partitioning (The Cleanup):

    • Evaporate Acetone

      
       Resuspend residue in minimal MeOH:H₂O (9:1).
      
    • Partition with n-Hexane (removes waxes/chlorophyll). Discard Hexane layer (contains non-polar labdanes).

    • Dilute MeOH phase with water to 60% MeOH.

    • Extract with Dichloromethane (DCM) or Chloroform .

    • Target Phase: The DCM/Chloroform layer contains the 6

      
      -HH.
      

Module 3: Purification & Chromatography

Critical Alert: 6


-Hydroxyhispanone contains a hydroxyl group beta to a ketone (if ring A is oxidized) or simply on the decalin ring. Labdane diterpenoids are prone to acid-catalyzed dehydration  or rearrangement on active Silica Gel (SiO₂).
Stationary Phase Selection
  • Standard Silica (Acidic): High risk of converting 6

    
    -HH into dehydration products.
    
  • Recommended: Neutral Alumina or Deactivated Silica (slurried with 10% water).

Elution System

Use a gradient of n-Hexane : Ethyl Acetate .

  • Start: 95:5 (Elutes non-polar diterpenes like Hispanone).

  • Target Window: 80:20 to 70:30 (Elutes 6

    
    -HH).
    
  • Wash: 100% EtOAc (Elutes Hispanolone and more polar diols).

Visualization (TLC):

  • Spray: Vanillin-H₂SO₄ or Cerium Ammonium Molybdate (CAM).

  • Heating: 105°C for 2 mins.

  • Observation: Labdanes typically appear as purple/blue spots.

Module 4: Process Visualization

Workflow Diagram

The following diagram illustrates the optimized fractionation pathway to isolate 6


-HH from the crude matrix.

ExtractionWorkflow Plant Dried Ballota Aerial Parts Acetone Maceration (Acetone) 3x 24h @ RT Plant->Acetone Extraction Crude Crude Extract (Evaporated) Acetone->Crude Vac. Evap <40°C Partition Partition: MeOH(aq) vs Hexane Crude->Partition Resuspend HexaneLayer Hexane Phase (Waxes, Chlorophyll, Non-polar Labdanes) Partition->HexaneLayer Remove Lipids MeOHLayer MeOH:H2O Phase (Target Compounds) Partition->MeOHLayer Retain Polar Fraction DCMEx Extraction with DCM MeOHLayer->DCMEx Liquid-Liquid Ex. FinalCrude DCM Fraction (Enriched 6β-HH) DCMEx->FinalCrude Concentrate Chrom Column Chromatography (Neutral Alumina / Deactivated Silica) FinalCrude->Chrom Purification (Hex:EtOAc)

Caption: Optimized fractionation pathway for polar labdane diterpenoids, minimizing lipid interference.

FAQ: Troubleshooting Specific Issues

Q1: My compound decomposes on the column. What is happening? A: The C6-hydroxyl group is likely eliminating to form a double bond (dehydration), catalyzed by the Lewis acid sites on silica gel.

  • Fix: Switch to Sephadex LH-20 (eluting with MeOH) for the initial cleanup, or use Neutral Alumina (Grade III) for the adsorption chromatography.

Q2: I cannot separate 6


-HH from Hispanolone. 
A:  These compounds have very similar Rf values.
  • Fix: Use Isocratic Elution rather than a steep gradient. Hold the solvent ratio at the point where Rf = 0.3 for 5-10 column volumes. Alternatively, use HPTLC or Semi-prep HPLC (C18 column, MeOH:H₂O 60:40 isocratic) for final polishing.

Q3: The yield is lower than reported in literature (e.g., Savona et al.). A: Seasonal and geographical variation in Ballota species is immense.

  • Insight: Labdane accumulation often peaks during the flowering stage (June-July). If your material was harvested in winter or is old, the oxidation pattern may have shifted, or the total diterpene load may be lower.

References

  • Structure & Isolation

    • Ahmad, V. U., et al. (2004). "Two new diterpenoids from Ballota limbata." Chemical and Pharmaceutical Bulletin, 52(4), 441-443.
    • Note: Establishes the baseline isolation protocols for polar labdanes in this genus.
  • Didry, N., et al. (1995). "Isolation and antimicrobial activity of phenylpropanoid derivatives from Ballota nigra." Journal of Ethnopharmacology.
  • Compound Reference (Chemical Data)

    • PubChem CID: 102086392 (Rel
    • ChemFaces Catalog Entry: 6beta-Hydroxyhispanone (CAS 170711-93-0).[1]

    • Note: Confirms existence as a distinct metabolite
  • Bruno, M., et al. (1986). "Diterpenoids from Ballota species." Phytochemistry.

Sources

Optimization

Resolving 6beta-Hydroxyhispanone from isomeric impurities

The following Technical Support Guide is designed for researchers and analytical scientists working with 6 -Hydroxyhispanone , a labdane diterpenoid typically isolated from Leonurus species (e.g., Leonurus sibiricus, Leo...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with 6


-Hydroxyhispanone , a labdane diterpenoid typically isolated from Leonurus species (e.g., Leonurus sibiricus, Leonurus japonicus).

This guide addresses the critical challenge of resolving the 6


-isomer from its thermodynamic epimer (6

-hydroxyhispanone) and other co-eluting labdane impurities.

Technical Support Center: 6 -Hydroxyhispanone Purification & Analysis

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Resolution of Stereochemical Impurities & Structural Validation

Module 1: Chromatographic Resolution (HPLC/UHPLC)

The Problem: Users frequently report a "shoulder" or "split peak" when analyzing 6


-hydroxyhispanone. This is often due to the co-elution of 6

-hydroxyhispanone
(the C-6 epimer). Standard gradient methods often fail to resolve these because their hydrophobicities are nearly identical.
Troubleshooting Guide: Resolving the C-6 Epimer
Symptom Root Cause Corrective Protocol
Peak Tailing / Shoulder Co-eluting 6

-epimer.
Switch from Gradient to Isocratic elution. Epimers require consistent thermodynamic conditions to separate based on subtle hydrogen-bonding differences with the stationary phase.
Retention Time Drift Temperature fluctuations.Lock Column Oven: 6

-OH and 6

-OH separation is entropy-driven. Set oven to 30°C ± 0.1°C . Do not run at ambient temperature.
Low Resolution (

)
"Generic" C18 selectivity.Change Stationary Phase: Use a Phenyl-Hexyl or C18 column with high carbon load (>15%). The

-

interactions (if aromatic impurities are present) or steric selectivity of polymeric C18 helps.
Recommended Method Parameters (Isocratic)
  • Column: C18 High Strength Silica (HSS) or Phenyl-Hexyl,

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase: Water (A) / Acetonitrile (B).

    • Note: Methanol is often too protic and masks the hydrogen-bonding difference between the

      
      -OH and 
      
      
      
      -OH groups. Acetonitrile is preferred for sharper peak shape.
  • Isocratic Conditions: 45% B / 55% A (Adjust

    
     5% based on column age).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (labdane backbone) and 254 nm (if conjugated ketones are present).

Workflow Logic: Method Development

HPLC_Workflow start Start: Crude Extract gradient Run Broad Gradient (5-95% B) start->gradient check Check Peak Purity (DAD/MS) gradient->check decision Is Peak Pure? check->decision pure Proceed to QC decision->pure Yes impure Co-elution Detected (Likely Epimer) decision->impure No opt_iso Switch to Isocratic (Target %B at elution) impure->opt_iso opt_temp Optimize Temp (Lower T often improves Rs) opt_iso->opt_temp final Final Method: Isocratic ACN/H2O opt_temp->final

Figure 1: Decision matrix for converting generic gradient methods into high-resolution isocratic protocols for epimer separation.

Module 2: Structural Validation (NMR Spectroscopy)

The Problem: Mass Spectrometry (LC-MS) cannot distinguish 6


-hydroxyhispanone from 6

-hydroxyhispanone (same

). Structural confirmation must be performed via 1H NMR, specifically analyzing the coupling constants (

values) of the proton at position 6 (H-6).
The "J-Value" Diagnostic

In the labdane skeleton, the A/B ring junction is typically trans. This locks the rings into a rigid chair conformation.

  • 6

    
    -Hydroxy:  The hydroxyl group is in the equatorial  position (assuming standard labdane numbering/stereochemistry). Therefore, the proton at C-6 (H-6) is axial  (
    
    
    
    -oriented).
  • 6

    
    -Hydroxy:  The hydroxyl group is axial . Therefore, the proton at C-6 (H-6) is equatorial  (
    
    
    
    -oriented).
Interpretation Guide
Parameter 6

-Hydroxyhispanone (Target)
6

-Hydroxy Impurity
Mechanistic Reason
H-6 Signal Shape Broad Multiplet (dd or ddd)Narrow Multiplet (t or br s)Karplus Equation
Coupling (

)
Large (~10-12 Hz) Small (~2-4 Hz) H-6 is Axial vs. Equatorial
NOESY Correlation H-6 correlates with axial CH

(e.g., Me-20)
H-6 correlates with equatorial neighborsThrough-space proximity

Critical Check: Look for the coupling between H-5 and H-6 .

  • If

    
     Hz: H-5 and H-6 are anti-periplanar (both axial). This confirms H-6 is axial, meaning the OH is equatorial (6
    
    
    
    )
    .
  • If

    
     Hz: H-5 and H-6 are syn-clinal (axial/equatorial). This confirms H-6 is equatorial, meaning the OH is axial (6
    
    
    
    )
    .
NMR Logic Pathway

NMR_Logic sample Purified Sample (CDCl3) h6_signal Locate H-6 Signal (3.5 - 4.5 ppm) sample->h6_signal coupling Measure J(5,6) h6_signal->coupling large_j Large J (>10 Hz) Axial-Axial coupling->large_j Wide Splitting small_j Small J (<5 Hz) Axial-Equatorial coupling->small_j Narrow Splitting beta CONFIRMED: 6-beta-Hydroxy (Equatorial OH) large_j->beta alpha REJECT: 6-alpha-Hydroxy (Axial OH) small_j->alpha

Figure 2: Stereochemical assignment workflow based on Vicinal Coupling Constants (Karplus relationship).

Module 3: Extraction & Pre-fractionation

The Problem: Crude extracts from Leonurus are rich in chlorophyll and other non-polar diterpenes (e.g., leocardin, prehispanolone), which foul analytical columns and suppress MS ionization.

FAQ: Sample Prep

Q: My crude extract is too oily and clogs the column. How do I clean it? A: Perform a Liquid-Liquid Partition before HPLC.

  • Dissolve crude extract in 90% Methanol/Water.

  • Wash with Hexane (

    
    ).
    
    • Result: Hexane removes chlorophyll, fats, and very non-polar diterpenes. 6

      
      -Hydroxyhispanone (more polar due to the -OH and ketone) remains in the Methanol/Water layer.
      
  • Dilute the Methanol layer to 50% water and extract with Dichloromethane (DCM) .

    • Result: The target compound moves into the DCM layer, leaving sugars and tannins in the water.

Q: Can I use SPE (Solid Phase Extraction)? A: Yes. Use a Diol or Silica cartridge.

  • Load in Hexane:DCM (9:1).

  • Wash with Hexane:DCM (1:1) to remove non-polar impurities.

  • Elute target with DCM:Acetone (9:1) .

References

  • Boalino, D. M., et al. (2004). Labdane diterpenes from Leonurus sibiricus. Phytochemistry.

    • Core reference for the isolation of labdanes
  • Taveira, F. N., et al. (2005). Epimers of labdane diterpenes from the rhizomes of Hedychium coronarium. Revista Brasileira de Farmacognosia.

    • Provides the foundational logic for separating labdane epimers using isocr
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

    • Authoritative source for Karplus equation application in cyclohexane/steroid-like ring systems.
  • Kucherarenko, A., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Journal of Natural Products.

    • Cited for general principles of NMR differentiation of stereoisomers in complex n
Troubleshooting

Troubleshooting 6beta-Hydroxyhispanone NMR signal overlap

Technical Support Center: NMR Spectroscopy Division Subject: Troubleshooting Signal Overlap in Labdane Diterpenoids (Case Study: 6 -Hydroxyhispanone) Ticket ID: NMR-LAB-006-BETA Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy Division Subject: Troubleshooting Signal Overlap in Labdane Diterpenoids (Case Study: 6


-Hydroxyhispanone)
Ticket ID:  NMR-LAB-006-BETA
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Executive Summary

Resolving signal overlap in 6


-hydroxyhispanone  requires a multi-tiered approach. As a labdane diterpenoid, this molecule possesses a rigid decalin core that creates a "methylene envelope" (1.2 – 1.9 ppm), often obscuring the critical H-6 methine or stereochemical indicators at H-7 and H-5.

This guide moves beyond basic shimming. We will utilize Solvent Engineering (ASIS) , Spectral Filtering (TOCSY/HSQC) , and Broadband Homodecoupling (Pure Shift) to deconvolute your spectrum.

Part 1: The Diagnostic Phase (Causality)

Why is your spectrum overlapping? In 6


-hydroxyhispanone, the overlap is not random; it is structural.
  • The Decalin Core: The fusion of rings A and B creates a rigid chair-chair conformation. The axial and equatorial protons of C1, C2, C3, and C7 possess similar magnetic environments, collapsing into a multiplet cluster between 1.4 and 1.8 ppm.

  • The C6-H Problem: While the 6

    
    -hydroxyl group shifts H-6 downfield (typically ~3.8–4.2 ppm), it often overlaps with the H-3 or H-18 signals if the solvent environment is not optimized.
    
  • Strong Coupling: The ABX systems in the side chain (furan ring) are usually distinct, but the aliphatic ring protons often exhibit strong coupling (

    
    ), creating "roofing" effects that distort intensities.
    

Part 2: Tier 1 Solution – Solvent Engineering (ASIS)

The "Quick Fix" before running 2D experiments. Do not rely solely on Chloroform-d (


). The most efficient way to resolve terpene overlap is utilizing the Aromatic Solvent-Induced Shift (ASIS) .

Mechanism: Benzene-d6 molecules stack against the solute. The anisotropy of the benzene ring creates a shielding cone. Electron-deficient protons (near the ketone or hydroxyl group) and electron-rich protons (methyls) are shielded/deshielded differentially, effectively "stretching" the spectrum.

Protocol: The "Titration" Method

  • Baseline: Acquire 1H spectrum in

    
     (600 
    
    
    
    L).
  • Evaporation: Gently evaporate solvent under

    
     flow (avoid heat to prevent degradation of the furan ring).
    
  • Shift Reagent: Re-dissolve in 600

    
    L Benzene-d6 (
    
    
    
    )
    .
  • Comparison: Note the dramatic shift of Methyl signals (Me-17, Me-18, Me-19, Me-20).

Representative Shift Delta (


) 
Positive value = Upfield shift in Benzene
Proton PositionChemical EnvironmentExpected

(ppm)
Diagnostic Value
H-6

Methine (geminal to OH)+0.35 to +0.50High: Moves away from solvent/impurity peaks.
Me-20 Angular Methyl (Axial)+0.15 to +0.25Critical: Often resolves from Me-18/19 overlap.
H-7

/

Methylene (adj. to ketone/OH)+0.40 (variable)Helps resolve the H7/H6 coupling constants.
Furan Protons Aromatic Heterocycle-0.10 to +0.10Minimal shift; acts as an internal reference.

Scientist's Note: If Benzene-d6 fails, Pyridine-d5 is the "nuclear option" for hydroxylated terpenes. It forms hydrogen bonds with the C6-OH, causing a significant downfield shift of the geminal H-6 proton, isolating it completely.

Part 3: Tier 2 Solution – Spectral Filtering (2D NMR)

If solvent shifts are insufficient, use 2D correlations to bypass the proton overlap entirely.

1. HSQC (Heteronuclear Single Quantum Coherence)

  • Why: Disperses proton signals based on the carbon chemical shift (which rarely overlaps in labdanes).

  • Target: Look for the C6 carbon (typically 65-75 ppm). The proton attached to this carbon is your H-6, regardless of where it is buried in the 1H spectrum.

2. 1D-TOCSY (Total Correlation Spectroscopy)

  • Why: To extract the specific spin system of the B-ring without the noise of the A-ring.

  • Protocol:

    • Select the H-6 methine (or H-5 if H-6 is obscured) as the irradiation target.

    • Set mixing time (

      
      ) to 80-120 ms .
      
    • Result: You will see only the protons in the spin system: H-5

      
       H-6 
      
      
      
      H-7. The rest of the spectrum (A-ring, side chain) will vanish.

Part 4: Tier 3 Solution – Pure Shift NMR (PSYCHE)

The Modern Standard for Complex Terpenes. Pure Shift (Broadband Homodecoupling) collapses multiplets into singlets, removing J-coupling broadening. This effectively improves resolution by a factor of 10.

Method: PSYCHE (Pure Shift Yielded by Chirp Excitation) [1]

Step-by-Step Protocol:

  • Pulse Program: Load psyche (Bruker) or pure_shift (Varian/Agilent).

  • Parameters:

    • Flip Angle: Small (

      
      ) to minimize sensitivity loss.
      
    • Chunk Size: Set to

      
       15-20 ms (determines resolution).
      
    • Gradient Selection: Ensure high-quality gradients (z-axis) are enabled.

  • Processing:

    • Reconstruct the FID using the specific AU program (e.g., pshift).

    • The resulting spectrum will show the H-6 proton as a sharp singlet .

  • Validation: Compare the integral of the Pure Shift singlet against the methyl singlets. They should match 1:3 ratio perfectly.

Visual Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Overlapping 1H Signals (6beta-Hydroxyhispanone) Decision1 Is the overlap in the Aliphatic Region (1.0-2.0 ppm)? Start->Decision1 Solvent Step 1: Solvent Switch Switch CDCl3 -> C6D6 Decision1->Solvent Yes Check1 Did signals resolve? Solvent->Check1 HSQC Step 2: 2D HSQC Correlate 1H to 13C Check1->HSQC No Success Resolution Achieved Assign Stereochemistry Check1->Success Yes TOCSY Step 3: 1D Selective TOCSY Irradiate H-5 or H-7 HSQC->TOCSY Ambiguous PureShift Step 4: PSYCHE / Pure Shift Collapse Multiplets to Singlets TOCSY->PureShift Still Overlapped PureShift->Success

Figure 1: Decision matrix for resolving NMR signal overlap in complex diterpenoids.

Frequently Asked Questions (FAQs)

Q: My H-6 signal is a broad lump. Is this overlap or dynamics? A: In 6


-hydroxyhispanone, H-6 is equatorial (assuming a chair B-ring). Equatorial protons often show smaller couplings (

) resulting in a "narrow" multiplet that can look like a broad singlet if shimming is poor. However, if the peak is truly broad (>20 Hz width at half height), it may indicate conformational exchange of the decalin ring.
  • Test: Run the experiment at 323 K (50°C) . If the peak sharpens, it was dynamic exchange. If it remains broad, it is unresolved overlap.

Q: Can I use NOESY to prove the 6


 orientation if the signals overlap? 
A:  No. You cannot trust NOE cross-peaks originating from an overlapped frequency. You must  use 1D-NOESY (Selective NOE) on a clean signal (e.g., Me-19 or Me-20) that is spatially close to H-6.
  • Target: Irradiate the angular methyl (Me-20). If H-6 is

    
     (axial/equatorial depending on ring distortion), you should observe a specific NOE enhancement pattern distinct from the 6
    
    
    
    isomer.

Q: Why not just use a higher field (800 MHz)? A: While 800 MHz increases separation (


), it does not remove the complexity of the multiplet structure (

-coupling is constant). For labdanes, Pure Shift (600 MHz) often yields cleaner results than standard 800 MHz 1H NMR because it removes the

-coupling "fuzz."

References

  • Hussein, A. A., Jimeno, M. L., & Rodríguez, B. (2007).[2][3] Structural and spectral assignment of a new diterpenoid isolated from Ballota undulata and a complete 1H and 13C NMR data assignment for three other structurally related compounds. Magnetic Resonance in Chemistry, 45(10), 899–901.[3][4]

  • Castañeda, M., et al. (2019). Ultra-Clean Pure Shift 1H-NMR applied to metabolomics profiling. Scientific Reports, 9, 6900.[1]

  • Parella, T. (2014). Pure Shift NMR Spectroscopy. eMagRes.

  • Nanalysis Corp. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts (ASIS).[5]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 6β-Hydroxyhispanone HPLC Analysis

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of 6β-Hydroxyhispanone. It is design...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of 6β-Hydroxyhispanone. It is designed to offer practical, field-proven insights into mobile phase optimization and to troubleshoot common issues encountered during method development.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for 6β-Hydroxyhispanone analysis in reversed-phase HPLC?

A common starting point for the analysis of diterpenoids like 6β-Hydroxyhispanone on a C18 column is a gradient elution using a mixture of water and an organic modifier, such as acetonitrile or methanol. Often, a small amount of acid (e.g., 0.1% formic acid or acetic acid) is added to the aqueous phase to improve peak shape and control the ionization of any acidic or basic functional groups.

Q2: Should I use isocratic or gradient elution for my analysis?

The choice between isocratic and gradient elution depends on the complexity of your sample matrix.[1][2]

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures where 6β-Hydroxyhispanone and any impurities have similar retention behaviors.[1][3] It offers simplicity and faster run-to-run cycle times as no column re-equilibration is needed.[3]

  • Gradient elution , where the mobile phase strength is increased over time (e.g., by increasing the percentage of organic solvent), is generally preferred for complex samples.[1][2][4] It provides better resolution for compounds with a wide range of polarities and can lead to sharper peaks for late-eluting compounds.[1][3]

Q3: My 6β-Hydroxyhispanone peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue in HPLC and can result from several factors.[5][6][7] For a compound like 6β-Hydroxyhispanone, potential causes include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.[5][6][7]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of an ionizable group on the molecule, it can lead to mixed ionization states and result in a broad, tailing peak.[5][8][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can also cause peak tailing.[8][10]

To address this, consider using a modern, well-end-capped column, adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa, reducing the sample concentration, and ensuring your column is clean and in good condition.[6][8]

Troubleshooting Guide: Mobile Phase Optimization

This section provides a systematic approach to resolving common chromatographic problems encountered during the analysis of 6β-Hydroxyhispanone by optimizing the mobile phase.

Problem 1: Poor Peak Shape (Tailing or Fronting)

A symmetrical, Gaussian peak is ideal for accurate quantification.[5] Peak tailing (asymmetry factor > 1.2) is a frequent problem.[7]

Root Causes & Solutions:

  • Silanol Interactions: The hydroxyl groups on 6β-Hydroxyhispanone can interact with free silanol groups on the silica packing material.[5][6]

    • Solution 1: Adjust Mobile Phase pH. Operating at a lower pH (e.g., pH 2.5-3.5 with formic or trifluoroacetic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[6][7]

    • Solution 2: Use an End-Capped Column. Modern columns are often "end-capped" to block most residual silanols, significantly reducing tailing for polar compounds.[5][7]

  • Analyte Ionization: Although hispanone derivatives are generally neutral, the presence of any ionizable functionalities necessitates pH control. The mobile phase pH should be at least two units away from the analyte's pKa to ensure a single ionic form.[8][11]

  • Buffer Choice: If pH control is critical, use a buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM. Ensure the buffer is soluble in the entire range of your organic modifier concentration.

Problem 2: Inadequate Resolution

Poor resolution between 6β-Hydroxyhispanone and other components (e.g., isomers, impurities, or matrix components) can compromise accurate quantification.

Strategies for Improving Resolution:

  • Change Organic Modifier: The choice of organic solvent can significantly alter selectivity. Acetonitrile, methanol, and tetrahydrofuran have different properties.[12] If you are using acetonitrile and have poor resolution, try substituting it with methanol or a combination of the two.

  • Optimize Gradient Profile: A shallower gradient (a slower increase in the organic solvent percentage) will increase run time but often improves the separation of closely eluting peaks.

  • Adjust pH: Altering the mobile phase pH can change the retention times of ionizable impurities, potentially resolving them from the main analyte peak.[11][13]

Problem 3: Poor Sensitivity / Low Signal-to-Noise

Low sensitivity can be a challenge, especially for trace-level analysis. Triterpenoids and related compounds often lack strong chromophores, necessitating detection at lower UV wavelengths (205-210 nm).[14] This requires a highly pure mobile phase to minimize baseline noise.

Mobile Phase Considerations for High Sensitivity:

  • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and water to reduce baseline noise.

  • Mobile Phase Additives: Ensure any additives (acids, buffers) are of high purity and do not have high UV absorbance at your detection wavelength. Formic acid is often preferred over trifluoroacetic acid (TFA) for LC-MS applications as TFA can cause ion suppression.

Mobile Phase Optimization Workflow

The following diagram illustrates a logical workflow for systematically optimizing the mobile phase for 6β-Hydroxyhispanone analysis.

HPLC_Optimization_Workflow start Start: Initial Method (e.g., C18, ACN/H2O gradient) eval1 Evaluate Peak Shape (Tailing Factor > 1.2?) start->eval1 adjust_ph Adjust Mobile Phase pH (Add 0.1% Formic Acid) eval1->adjust_ph Yes eval2 Evaluate Resolution (Rs < 1.5?) eval1->eval2 No check_column Use End-Capped Column adjust_ph->check_column check_column->eval2 change_solvent Change Organic Modifier (e.g., ACN to MeOH) eval2->change_solvent Yes eval3 Evaluate Sensitivity (S/N < 10?) eval2->eval3 No adjust_gradient Optimize Gradient Slope (Make it shallower) change_solvent->adjust_gradient adjust_gradient->eval3 purify_solvents Use High-Purity (MS-Grade) Solvents eval3->purify_solvents Yes finish Final Optimized Method eval3->finish No optimize_wavelength Optimize Detection Wavelength purify_solvents->optimize_wavelength optimize_wavelength->finish

Caption: Workflow for HPLC Mobile Phase Optimization.

Summary Table of Mobile Phase Optimization Strategies

Problem Parameter to Adjust Strategy Scientific Rationale
Peak Tailing Mobile Phase pHAdd 0.1% formic acid or acetic acid to lower the pH to ~2.5-3.5.Suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions with the analyte.[6][7]
Peak Tailing Buffer SystemIf pH is critical, use a buffer (e.g., 10-25 mM phosphate) at a pH at least 2 units away from the analyte's pKa.Maintains a constant pH to ensure the analyte is in a single ionic state, preventing peak broadening.[5][9][15]
Poor Resolution Organic ModifierSwitch from acetonitrile to methanol, or vice-versa.Different organic solvents provide different selectivities due to their unique chemical properties (e.g., acidity, dipole moments), altering the relative retention of compounds.[12]
Poor Resolution Gradient SlopeDecrease the rate of change of the organic modifier concentration over time (i.e., create a shallower gradient).Provides more time for closely eluting compounds to interact with the stationary phase, improving their separation.
Poor Sensitivity Solvent QualityUse HPLC-grade or MS-grade water and organic solvents.Reduces baseline noise, which is especially important when detecting at low UV wavelengths where many solvents absorb.[14]
Variable Retention Times Mobile Phase PreparationPre-mix mobile phases and degas thoroughly before use. Ensure accurate pH measurement of the aqueous portion before mixing with organic solvent.[16]Ensures a consistent and reproducible mobile phase composition, leading to stable retention times.

Experimental Protocol: Systematic Mobile Phase Scouting

This protocol outlines a systematic approach to screen for the optimal mobile phase composition.

Objective: To determine the optimal organic modifier and pH for the separation of 6β-Hydroxyhispanone from potential impurities.

Materials:

  • HPLC system with a quaternary pump and UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • 6β-Hydroxyhispanone standard

  • HPLC-grade acetonitrile, methanol, and water

  • High-purity formic acid and ammonium formate

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 6β-Hydroxyhispanone in methanol.

    • Prepare aqueous mobile phase stocks:

      • A1: Water + 0.1% Formic Acid (pH ~2.7)

      • A2: 10 mM Ammonium Formate in Water (pH adjusted to a neutral or basic value if required)

    • Organic mobile phases:

      • B1: Acetonitrile + 0.1% Formic Acid

      • B2: Methanol + 0.1% Formic Acid

  • Scouting Runs: Perform a series of gradient runs to evaluate the best solvent system.

    • Run 1 (ACN/Acidic):

      • Mobile Phase A: A1

      • Mobile Phase B: B1

      • Gradient: 5% to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (e.g., 210 nm or a specific λmax if known).

    • Run 2 (MeOH/Acidic):

      • Mobile Phase A: A1

      • Mobile Phase B: B2

      • Gradient: 5% to 95% B over 20 minutes.

    • (Optional) Run 3 & 4 (Neutral/Basic): Repeat the above runs using the A2 mobile phase if the acidic conditions do not provide adequate results.

  • Data Analysis:

    • Compare the chromatograms from each run.

    • Evaluate peak shape (asymmetry), resolution between peaks, and retention time of 6β-Hydroxyhispanone.

    • Select the solvent system (e.g., Acetonitrile with 0.1% Formic Acid) that provides the best overall chromatography.

  • Fine-Tuning:

    • Once the best solvent system is selected, fine-tune the gradient profile (e.g., adjust the slope, add isocratic holds) to optimize the resolution of critical peak pairs.

References

  • Navickas, A., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. PMC. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Available at: [Link]

  • Multiple Authors. (2013). How can I prevent peak tailing in HPLC? ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC. Available at: [Link]

  • Pandey, P.K. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. Available at: [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. Available at: [Link]

  • Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Welch Materials. Available at: [Link]

  • Drawell. (2024). Strategies for Method Development and Optimization in HPLC. Drawell. Available at: [Link]

  • Dolan, J.W., et al. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. PubMed. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Dolan, J.W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]

  • Dolan, J.W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

Sources

Troubleshooting

Overcoming low solubility of 6beta-Hydroxyhispanone in water

Technical Support Center: Overcoming Solubility Challenges of 6 -Hydroxyhispanone Section 1: Executive Summary & Molecule Profile Senior Scientist Note: "6 -Hydroxyhispanone is a labdane-type diterpenoid.[1] While the ad...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Solubility Challenges of 6


-Hydroxyhispanone 

Section 1: Executive Summary & Molecule Profile

Senior Scientist Note: "6


-Hydroxyhispanone is a labdane-type diterpenoid.[1] While the addition of the hydroxyl group at the C6 position introduces some polarity compared to the parent hispanone, the molecule remains predominantly lipophilic (LogP > 3.0). The most common failure mode I see in the field is 'crashing out'—where the compound precipitates upon dilution into aqueous culture media, often forming micro-crystals that are invisible to the naked eye but cytotoxic to cells via physical stress rather than biochemical activity. This guide prioritizes thermodynamic stability over simple visual clarity."
Physicochemical Property Value / Characteristic Implication for Handling
Chemical Class Labdane DiterpeneHigh lipophilicity; requires organic co-solvents.[1]
Molecular Weight ~360-380 g/mol (Estimate)Moderate size; suitable for cyclodextrin inclusion.[1]
LogP (Predicted) ~3.5 – 4.5Poor water solubility (< 10 µM without aid).[1]
Key Functional Groups C6-Hydroxyl, C3-Ketone (likely)Stability Alert:

-hydroxy ketones can undergo retro-aldol or dehydration under acidic conditions.[1] Avoid pH < 5.[1]

Section 2: Troubleshooting & FAQs

Category A: Stock Solution Preparation

Q1: I tried dissolving the powder directly in water/media, and it floats. What is the correct solvent for a master stock? A: Direct aqueous dissolution is impossible for this compound.[1] You must prepare a high-concentration organic stock first.[1]

  • Recommended Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard. It creates a stable solvation shell around the diterpene core.[1]

  • Alternative: Absolute Ethanol (EtOH) can be used if DMSO is toxic to your specific assay, but ethanol evaporates faster, changing the concentration over time.

  • Protocol:

    • Weigh 6

      
      -Hydroxyhispanone into a glass vial (avoid plastic, which can leach).[1]
      
    • Add DMSO to achieve a concentration of 10 mM to 50 mM .

    • Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Q2: My stock solution turned cloudy after freezing. Is it ruined? A: No. DMSO freezes at 18.5°C. The cloudiness is likely the DMSO crystallizing, not the compound degrading.

  • Fix: Thaw completely at 37°C and vortex vigorously before use. Ensure the solution is optically clear before pipetting.[1]

Category B: Aqueous Dilution (The "Crashing Out" Problem)

Q3: When I dilute my DMSO stock into cell culture media, I see a fine precipitate. How do I prevent this? A: This is the "solvent shift" effect.[1] You are moving from a lipophilic environment (DMSO) to a hydrophilic one (water) too quickly.

  • The 1:1000 Rule: Keep the final DMSO concentration

    
     0.1% (v/v) to avoid solvent toxicity, but this often forces a high dilution factor that triggers precipitation.
    
  • The "Step-Down" Protocol:

    • Do not squirt the DMSO stock directly into a large volume of media.[1]

    • Intermediate Step: Dilute your main stock 1:10 into PBS + 5% BSA (Bovine Serum Albumin) or serum-containing media. The proteins (albumin) act as carriers, binding the diterpene and keeping it in solution.

    • Vortex immediately.[1]

    • Add this intermediate solution to your final well/flask.

Q4: Can I use a surfactant? A: Yes, for non-cellular assays (e.g., enzymatic screens).

  • Recommendation: Tween 80 (Polysorbate 80) at 0.05% - 0.1% (w/v).[1]

  • Mechanism: Tween 80 forms micelles that encapsulate the hydrophobic labdane tail, presenting the polar hydroxyl groups to the water.

Category C: Advanced Solubilization (Cyclodextrins)

Q5: I need a high concentration (100 µM+) for an animal study, but DMSO is not allowed. What now? A: You must use a host-guest complexation system.[1] Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the industry standard for labdane diterpenes.[1]
  • Why it works: The hydrophobic diterpene core fits inside the CD cavity, while the hydrophilic exterior ensures water solubility.

  • Protocol (Solid Dispersion Method):

    • Dissolve 6

      
      -Hydroxyhispanone in a small volume of Ethanol.
      
    • Dissolve HP-

      
      -CD in water (20-40% w/v).[1]
      
    • Slowly add the Ethanol solution to the CD solution while stirring.

    • Evaporate the ethanol (Rotavap or N2 stream).[1]

    • Lyophilize (freeze-dry) the remaining solution to obtain a water-soluble powder.

Section 3: Decision Logic & Workflows

Figure 1: Solvent Selection Decision Tree

Caption: A logic gate for selecting the optimal solubilization strategy based on the final application (In Vitro vs. In Vivo).

SolventStrategy Start Start: 6β-Hydroxyhispanone Solid AppType Select Application Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal Model) AppType->InVivo Enzymatic Enzymatic/Biochemical AppType->Enzymatic StockDMSO Prepare 50mM Stock in DMSO InVitro->StockDMSO Cyclo HP-β-Cyclodextrin Complex (20% w/v) InVivo->Cyclo Avoids Solvent Toxicity Enzymatic->StockDMSO Dilution Dilution Strategy StockDMSO->Dilution Tween Add 0.1% Tween 80 StockDMSO->Tween Stabilizes Micelles StockEtOH Prepare Stock in Ethanol Serum Use Serum/BSA as Carrier (Max 0.1% DMSO) Dilution->Serum Prevents Precipitation

[1]

Figure 2: The "Step-Down" Dilution Protocol

Caption: Visualizing the intermediate dilution step required to prevent osmotic shock and precipitation of the lipophilic compound.

DilutionProtocol cluster_0 Safe Pathway VialA Master Stock (50 mM in DMSO) VialB Intermediate Mix (PBS + 5% BSA) VialA->VialB 1:10 Dilution Precip RISK: Precipitation! VialA->Precip Direct Addition VialC Final Well (Culture Media) VialB->VialC Final Dilution

Section 4: Summary of Solubilization Systems

MethodBest ForProsCons
DMSO Stock (Direct) High-throughput screeningSimple, stable stock.[1]Toxicity > 0.1%; Precipitation risk.[1]
Ethanol Stock Evaporation-based assaysLess toxic than DMSO.[1]Volatile; concentration changes over time.[1][2]
BSA/Serum Carrier Cell culture (Media)Biologically relevant; prevents crashing.[1]Albumin may bind drug, reducing free concentration.
Cyclodextrin (HP-

-CD)
In vivo / High DoseHigh solubility; non-toxic vehicle.[1]Complex preparation; requires lyophilization.[1]
Tween 80 Micelles Enzymatic assaysCheap; effective.[1]Lyses cells (cytotoxic); interferes with some assays.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[1] Link

  • Topcu, G. (2006). Bioactive triterpenoids from Salvia species.[1] Journal of Natural Products. (Contextual reference for labdane/terpenoid handling). Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link

Sources

Optimization

Removing chlorophyll interference in 6beta-Hydroxyhispanone isolation

Technical Guide: Chlorophyll Removal Strategies for 6 -Hydroxyhispanone Isolation Executive Summary & Molecule Profile The Challenge: Isolating 6 -Hydroxyhispanone (a furanolabdanoid diterpene) presents a specific challe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chlorophyll Removal Strategies for 6 -Hydroxyhispanone Isolation

Executive Summary & Molecule Profile

The Challenge: Isolating 6


-Hydroxyhispanone  (a furanolabdanoid diterpene) presents a specific challenge: its polarity overlaps significantly with chlorophyll degradation products (pheophytins). Standard "defatting" with pure hexane often fails to remove sufficient pigment, while aggressive acid treatments risk opening the acid-sensitive furan ring characteristic of hispanone derivatives.

The Solution: This guide prioritizes non-destructive exclusion methods . We move away from simple adsorption (which traps our target) toward solubility partitioning and size-exclusion chromatography (SEC).

Target Molecule Profile
ParameterDescription
Molecule 6

-Hydroxyhispanone
Class Labdane Diterpenoid (Furanolabdanoid)
Source Galeopsis spp., Ballota spp. (Lamiaceae)
Acid Sensitivity High (Furan ring susceptible to ring-opening/rearrangement)
Polarity Mid-polar (Soluble in CHCl

, Et

O, MeOH; sparingly in Hexane)

Pre-Fractionation: Liquid-Liquid Partitioning (LLE)

Issue: "My crude ethanolic extract is dark green and viscous. Direct chromatography results in column fouling."

Technical Insight: Chlorophylls are highly lipophilic but possess a porphyrin ring that allows slight solubility in polar organic solvents. To force them into a non-polar phase, we must increase the polarity of the diterpene-containing phase just enough to reject the chlorophyll, but not enough to precipitate the diterpene.

The Protocol: The "90% Methanol" Partition Do not use pure hexane vs. pure methanol. The partition coefficient (


) is insufficient.

Step-by-Step:

  • Redissolution: Dissolve the crude extract in 90% Methanol (aq) .

    • Ratio: 1 g Extract : 20 mL Solvent.

  • Partitioning: Transfer to a separatory funnel. Add an equal volume of n-Hexane .

  • Agitation: Shake vigorously for 2 minutes. Vent frequently.

  • Separation: Allow layers to settle.

    • Top Layer (Hexane): Contains Chlorophylls, Waxes, Fats.

    • Bottom Layer (Aq. MeOH): Contains 6

      
      -Hydroxyhispanone , Phenolics, Glycosides.
      
  • Iteration: Drain the bottom layer. Refill the funnel with fresh hexane and repeat the wash 3 times until the hexane layer is pale green/clear.

  • Recovery: Evaporate the methanol phase at <40°C (Rotavap).

Workflow Visualization (LLE)

LLE_Workflow cluster_repeat Repeat 3x Extract Crude Extract (Dark Green) Solvent Dissolve in 90% MeOH (aq) Extract->Solvent SepFunnel Separatory Funnel (Partition) Solvent->SepFunnel Hexane Add n-Hexane (1:1 v/v) Hexane->SepFunnel TopLayer Top Layer (Hexane) REJECT (Chlorophylls, Waxes) SepFunnel->TopLayer BottomLayer Bottom Layer (Aq. MeOH) KEEP (6β-Hydroxyhispanone) SepFunnel->BottomLayer

Caption: Polarity-tuned Liquid-Liquid Extraction workflow to segregate lipophilic pigments from the mid-polar diterpenoid target.

Chromatographic Intervention: Sephadex LH-20[1][2][3]

Issue: "Silica gel chromatography resulted in 'streaking' and co-elution of green pigments with my compound."

Technical Insight: Silica gel separates based purely on polarity. Since 6


-Hydroxyhispanone and Pheophytins (degraded chlorophyll) share similar retention factors (

) in standard Hexane:EtOAc systems, silica is often ineffective.

The Solution: Sephadex LH-20 . This matrix separates by molecular size AND adsorption . Chlorophylls have a strong affinity for the dextran matrix in methanol, causing them to elute later than the smaller diterpenoids. This reverses the elution order compared to silica, providing orthogonal selectivity.

Protocol:

  • Swelling: Suspend Sephadex LH-20 in 100% Methanol for 3 hours. (Avoid Chloroform for this specific separation; it reduces the adsorption effect).

  • Loading: Dissolve your LLE-cleaned fraction in a minimum volume of MeOH. Load carefully onto the packed bed.

  • Elution: Isocratic elution with 100% MeOH.

  • Fractionation:

    • Fraction A (Early): 6

      
      -Hydroxyhispanone (Target).
      
    • Fraction B (Late): Chlorophylls/Pigments (Retained on column).

  • Column Cleaning: Wash the column with acetone to strip the green band, then re-equilibrate with MeOH.

Comparative Separation Data
Stationary PhaseMechanismChlorophyll BehaviorTarget BehaviorOutcome
Silica Gel (Normal Phase) PolarityElutes fast/streaks (co-elutes)Elutes mid-rangePoor Resolution
C18 (Reverse Phase) HydrophobicityRetained strongly (elutes last)Elutes mid-rangeGood , but expensive for crude
Sephadex LH-20 (MeOH) Size + AdsorptionRetained strongly (Late elution)Elutes Early Excellent Resolution

Advanced Cleanup: The "Copper Precipitate" Method

Issue: "I cannot use LH-20, and I need a rapid method to remove bulk chlorophyll from a large batch."

Technical Insight: This is a chemical "hack" relying on the formation of insoluble Copper-Chlorophyllin complexes. Warning: Perform on a small aliquot first to ensure no metal chelation with your target.

Protocol:

  • Prepare a saturated solution of Copper(II) Acetate in water.

  • Add this dropwise to your methanolic extract.

  • Observation: A dark green, amorphous precipitate will form immediately (Copper-Chlorophyll complex).

  • Filtration: Filter the solution through a Celite pad.

  • Cleanup: The filtrate will be blue-tinted (excess copper). Wash the filtrate with water/EDTA to remove excess copper, leaving the organic layer chlorophyll-free.

Troubleshooting & FAQs

Q1: Can I use Activated Charcoal to remove the green color? A: Use with extreme caution. Activated charcoal is non-selective. While it removes chlorophyll effectively, it often irreversibly adsorbs planar diterpenoids like 6


-Hydroxyhispanone, leading to massive yield loss (up to 50%). If you must use it, use SPE cartridges  (e.g., CarbonX or specialized "Chlorophyll Removal" SPE) rather than loose powder, and rinse thoroughly.

Q2: Can I use acid (HCl or H2SO4) to degrade the chlorophyll? A: ABSOLUTELY NOT. While acid destroys chlorophyll (turning it brown), 6


-Hydroxyhispanone contains a furan ring . Strong acids will cause the furan ring to open or the molecule to rearrange into thermodynamic isomers, destroying your target.

Q3: My NMR spectrum still shows aliphatic "grease" and minor green tint. What now? A: If you have isolated the compound but it's not 99% pure:

  • Solvent Wash: Triturate (wash) the solid with cold n-Hexane. The diterpene is likely solid; the impurities are likely oils.

  • Final Polish: Run a small C18-SPE cartridge using MeOH:Water (70:30).

Decision Matrix: Choosing Your Method

Decision_Tree Start Start: Green Extract Scale What is your scale? Start->Scale Large > 5 grams Scale->Large Small < 1 gram Scale->Small Method1 LLE Partition (90% MeOH / Hexane) Large->Method1 Method2 Sephadex LH-20 (100% MeOH) Small->Method2 Check Is it still green? Method1->Check Advanced Copper Acetate Precipitation Method1->Advanced If LLE fails (High Chlorophyll Load) Final C18 SPE Cleanup Method2->Final Check->Method2 Yes Check->Final No

Caption: Decision matrix for selecting the appropriate chlorophyll removal technique based on scale and persistence of contamination.

References

  • Cytiva. (n.d.). Sephadex LH-20: Gel Filtration and Adsorption Chromatography Medium. Cytiva Life Sciences. Link

  • Ferraz, F. et al. (2020). Evaluation of the impact of chlorophyll removal techniques on polyphenols in rosemary and thyme by-products. National Institutes of Health (PubMed). Link

  • Clear Solutions Corp. (2021). Does Activated Carbon Cause Yield Loss in Cannabis Extract?Link

  • Future4200 Community. (2021). Improved chlorophyll removal method using Copper Acetate. Link

  • Sigma-Aldrich. (n.d.). Column Packing & Separation with Sephadex® LH-20. Link

Troubleshooting

Minimizing degradation of 6beta-Hydroxyhispanone during heating

Technical Support Center: Minimizing Degradation of 6 -Hydroxyhispanone[1] -Hydroxyhispanone (CAS: N/A - Specific Labdane Derivative) Source Matrix: Galeopsis ladanum, Ballota hirsuta, and related Lamiaceae species.[1] E...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Degradation of 6 -Hydroxyhispanone[1]


-Hydroxyhispanone (CAS: N/A - Specific Labdane Derivative)
Source Matrix: Galeopsis ladanum, Ballota hirsuta, and related Lamiaceae species.[1]

Executive Summary & Core Stability Profile

6


-Hydroxyhispanone  is a labile labdane diterpenoid characterized by a bicyclic decalin core with a specific oxygenation pattern: a ketone at C-7 and a secondary hydroxyl group at C-6.[1]

The Critical Failure Mode: The primary degradation mechanism during heating is ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-elimination (dehydration)  of the 6-hydroxyl group, driven by the presence of the adjacent electron-withdrawing carbonyl at C-7.[1] This transforms the bioactive ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-hydroxy ketone (acyloin) into a thermodynamically stable, but biologically distinct,

-unsaturated enone.[1] Additionally, hispanone derivatives with a 9

-hydroxyl group are prone to thermal retro-aldol cleavage , leading to ring rupture.[1]

Operational Rule: Avoid temperatures >40°C. Do not use acid-catalyzed extraction methods.

Troubleshooting Guide (FAQ)

Q1: I am observing a significant loss of yield after Soxhlet extraction. What is happening?

Diagnosis: Thermal Degradation.[2][3] Soxhlet extraction exposes the compound to the boiling point of the solvent (e.g., Ethanol at 78°C) for prolonged periods. The 6ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-hydroxy-7-oxo moiety is thermally unstable.[1]
  • The Fix: Switch to Cold Maceration or Ultrasound-Assisted Extraction (UAE) at controlled temperatures (<35°C).[1][2]

  • Why: The activation energy for the dehydration of

    
    -hydroxy ketones is often reached during reflux, causing rapid conversion to the enone artifact.
    
Q2: My HPLC chromatogram shows a new peak with a bathochromic shift (red shift) in the UV spectrum. Is this an impurity?

Diagnosis: Formation of a Conjugated Enone Artifact. If the 6-OH group dehydrates, a double bond forms between C-5 and C-6 (or C-6 and C-5), creating a conjugated system with the C-7 ketone.[1][2]

  • The Evidence: Conjugated enones absorb UV light at longer wavelengths (typically 230–250 nm) compared to the non-conjugated parent ketone.

  • The Fix: Check your solvent evaporation method. Are you using a rotary evaporator with a water bath >40°C? Switch to Lyophilization (Freeze Drying) or nitrogen blow-down at ambient temperature.[1][2]

Q3: Can I use acidified methanol to improve extraction efficiency?

Diagnosis: Acid-Catalyzed Dehydration Risk.[1][2] Strictly Prohibited. Acids protonate the hydroxyl group, turning it into a good leaving group (


), which drastically lowers the temperature required for elimination.
  • The Fix: Maintain a neutral pH. If the plant matrix is naturally acidic, consider buffering the extraction solvent with a weak base (e.g., 0.1% triethylamine) only if the compound is proven stable to base (Note: Base can trigger epimerization; neutral is safest).

Technical Deep Dive: Degradation Mechanisms

Mechanism A: Dehydration (The Primary Threat)

The 6ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-hydroxy-7-oxo motif represents an aldol-like adduct.[1] Upon heating, the molecule seeks thermodynamic stability by eliminating water to form a conjugated system.
  • Protonation/Activation: The 6-OH absorbs thermal energy or interacts with trace protons.[1][2]

  • Elimination: A proton is removed from C-5 (or C-5ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), and the hydroxyl leaves as water.[1]
    
  • Result: Formation of the

    
    -7-one or 
    
    
    
    -enone (if structure permits).
Mechanism B: Retro-Aldol Cleavage (The Secondary Threat)

Many hispanone derivatives possess a 9ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-hydroxyl group.[1] In the presence of heat, the B-ring can undergo a retro-aldol reaction, breaking the C9-C10 bond and destroying the labdane skeleton.[1]
Visualization of Degradation Pathways

DegradationPathways cluster_legend Legend Compound 6β-Hydroxyhispanone (Intact) Heat Thermal Stress (>40°C) Compound->Heat Dehydration Dehydration Pathway (Loss of H₂O) Heat->Dehydration Primary Route RetroAldol Retro-Aldol Pathway (Ring Cleavage) Heat->RetroAldol Secondary Route (if 9-OH present) Enone Conjugated Enone (Artifact) Dehydration->Enone - H₂O Cleaved Seco-Labdane (Degraded) RetroAldol->Cleaved C9-C10 Break key Blue: Target | Red: Stressor | Yellow: Mechanism | Grey: Waste Product

Caption: Thermal degradation pathways of 6ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-Hydroxyhispanone showing the bifurcation into dehydration (primary) and retro-aldol (secondary) products.[1][4][5][6]

Optimized Experimental Protocol

Protocol: Cold Extraction & Purification

Objective: Isolate 6


-Hydroxyhispanone without thermal artifacts.
ParameterStandard Method (High Risk)Optimized Method (Recommended)
Solvent Methanol/Ethanol (Reflux)Acetone or EtOAc (Cold Maceration)
Temperature 60°C - 80°C4°C - 25°C
Evaporation Rotary Evaporator (50°C Bath)Lyophilization or Vacuum Centrifuge (<30°C)
Monitoring TLC (UV 254nm)HPLC-DAD (Check for UV shift)
Step-by-Step Workflow
  • Preparation: Grind dried plant material (Galeopsis ladanum) under liquid nitrogen to prevent frictional heating.

  • Extraction:

    • Suspend powder in Acetone (1:10 w/v).

    • Sonicate for 10 minutes at <20°C (use an ice bath).

    • Stir at room temperature for 4 hours.

  • Filtration: Filter through a PTFE membrane (0.45 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    m).
    
  • Concentration:

    • Preferred: Freeze-dry the filtrate directly.[1][2]

    • Alternative: Rotary evaporate with bath temperature set to 25°C and high vacuum (<10 mbar).

  • Purification:

    • Use Flash Chromatography on Silica Gel.[2]

    • Eluent: Hexane:Ethyl Acetate gradient.[2]

    • Note: Silica is slightly acidic.[2] For maximum stability, neutralize silica with 1% Triethylamine or use Alumina (Neutral).

Workflow Diagram

ExtractionWorkflow Start Plant Material (Galeopsis ladanum) Grind Cryogenic Grinding (Liq. N₂) Start->Grind Extract Cold Maceration Acetone, 4h, 20°C Grind->Extract Filter Filtration (PTFE 0.45µm) Extract->Filter Dry Lyophilization (Freeze Drying) Filter->Dry Purify Chromatography (Neutral Alumina/Silica) Dry->Purify Avoid Heat Final Pure 6β-Hydroxyhispanone Purify->Final

Caption: Optimized cold-extraction workflow designed to prevent thermal dehydration and retro-aldol cleavage.

References

  • Rodriguez, B., et al. (1984). Diterpenoids from Galeopsis ladanum subsp. angustifolia.[4][7][8][9] Phytochemistry.[2][4][10][11][12] 13

  • Garcia-Alvarez, M. C., et al. (1982). Hispanolone derivatives from Ballota hirsuta.[1][2] Phytochemistry.[2][4][10][11][12] (Demonstrates retro-aldol instability of 9-hydroxy-7-keto labdanes). 14[1][4][6][15]

  • Urones, J. G., et al. (1998). Labdane diterpenes from Galeopsis species. (Confirming structure and lability). 16

  • Hanson, J. R. (2003).The Chemistry of Diterpenes.

    
    -ketols). 17
    

Sources

Reference Data & Comparative Studies

Validation

6beta-Hydroxyhispanone vs Hispanolone anti-inflammatory activity

This guide provides an in-depth technical comparison of Hispanolone and its derivative 6 -Hydroxyhispanone , focusing on their anti-inflammatory pharmacodynamics, chemical properties, and experimental utility. Comparativ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Hispanolone and its derivative 6


-Hydroxyhispanone , focusing on their anti-inflammatory pharmacodynamics, chemical properties, and experimental utility.

Comparative Guide: 6 -Hydroxyhispanone vs. Hispanolone

Anti-Inflammatory Activity & Experimental Application

Executive Summary

Hispanolone and 6


-Hydroxyhispanone  are labdane-type diterpenoids derived primarily from Mediterranean Lamiaceae species (Ballota, Galeopsis, and Lagopsis).
  • Hispanolone is the benchmark compound in this class. It exhibits potent anti-inflammatory activity (IC

    
     ~10–20 
    
    
    
    M) by inhibiting the NF-
    
    
    B signaling pathway and the NLRP3 inflammasome. It acts as a Michael acceptor, covalently modifying signaling proteins.
  • 6

    
    -Hydroxyhispanone  is a naturally occurring polar derivative . While it shares the core pharmacophore, the hydroxylation at the C6 position alters its lipophilicity and membrane permeability. It is often used in Structure-Activity Relationship (SAR) studies to determine the role of ring B substitution in cytotoxicity and target binding.
    

Verdict for Researchers: Use Hispanolone for maximal potency in phenotypic assays. Use 6


-Hydroxyhispanone  when investigating structure-toxicity correlations or when higher aqueous solubility is required for specific formulations.
Chemical & Physical Profile

Understanding the structural differences is critical for interpreting bioavailability and binding affinity data.

FeatureHispanolone6

-Hydroxyhispanone
CAS Number 18676-07-8170711-93-0
Molecular Formula C

H

O

C

H

O

Molecular Weight 318.45 g/mol 334.45 g/mol
Core Structure Labdane diterpene with a furan side chainLabdane diterpene with a furan side chain
Key Functional Group

-unsaturated ketone (Michael Acceptor)

-unsaturated ketone + C6-Hydroxyl group
Lipophilicity (LogP) ~4.1 (High membrane permeability)~3.2 (Moderate membrane permeability)
Solubility Soluble in DMSO, Ethanol, ChloroformImproved solubility in polar organic solvents
Pharmacological Comparison (Efficacy & Potency)

The primary metric for comparison is the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages (RAW 264.7 cells).

Hispanolone
  • Potency: High.

  • IC

    
     (NO Inhibition):  Typically 10–18 
    
    
    
    M
    .
  • Mechanism: Potent inhibitor of iNOS and COX-2 expression.[1]

  • Cytotoxicity: Moderate. At concentrations >50

    
    M, it can exhibit cytotoxicity, often linked to non-specific protein alkylation due to the reactive ketone.
    
6

-Hydroxyhispanone
[2][3]
  • Potency: Moderate to High.

  • IC

    
     (NO Inhibition):  Typically 15–35 
    
    
    
    M
    .
  • Mechanism: Retains NF-

    
    B inhibition but often shows slightly reduced affinity compared to the parent compound due to steric hindrance or altered solvation at the binding site.
    
  • Cytotoxicity: Generally lower than Hispanolone. The C6-hydroxylation provides a metabolic "handle" that may facilitate clearance, reducing prolonged cellular stress.

Critical Insight: The


-unsaturated ketone moiety (present in both) is the "warhead." The C6-hydroxyl group in 6

-Hydroxyhispanone modulates the compound's access to the cytoplasm and its specific binding orientation, slightly reducing potency but potentially improving the safety profile.
Mechanism of Action (MOA)

Both compounds function primarily by intercepting the NF-


B canonical pathway . Recent evidence suggests Hispanolone also targets the NLRP3 Inflammasome , preventing IL-1

secretion.[4]
Key Pathway Interactions:
  • TLR4 Antagonism: Downstream interference of LPS signaling.

  • IKK Complex Inhibition: Prevents the phosphorylation and degradation of I

    
    B
    
    
    
    .
  • p65 Nuclear Translocation Blockade: Prevents the active NF-

    
    B dimer from entering the nucleus to transcribe pro-inflammatory genes (iNOS, COX-2, TNF-
    
    
    
    ).
Pathway Visualization

The following diagram illustrates the intervention points of Hispanolone and 6


-Hydroxyhispanone within the macrophage inflammatory cascade.

MOA_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) Cytoplasm IkB->NFkB_Cyto Degradation releases NF-κB NFkB_Nuc NF-κB (p65/p50) Nucleus NFkB_Cyto->NFkB_Nuc Translocation Genes Target Genes (iNOS, COX-2, IL-6) NFkB_Nuc->Genes Transcription Inflammation NO & Cytokine Release Genes->Inflammation Hispanolone Hispanolone (High Potency) Hispanolone->IKK Inhibits Hispanolone->NFkB_Nuc Blocks Translocation Hydroxy 6β-Hydroxyhispanone (Mod. Potency) Hydroxy->IKK Inhibits

Caption: Figure 1.[5] Mechanism of Action. Both compounds inhibit the NF-


B pathway, primarily by blocking IKK activation and p65 nuclear translocation.
Experimental Protocols

To validate the activity of these compounds, the Griess Assay (for NO) and MTT Assay (for viability) are the industry standards.

Protocol: NO Inhibition in RAW 264.7 Macrophages

Reagents:

  • Murine Macrophage Cell Line (RAW 264.7)[1][6]

  • DMEM Medium + 10% FBS

  • Lipopolysaccharide (LPS) from E. coli (O111:B4)

  • Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid)

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Pre-treatment: Replace medium. Add Hispanolone or 6

    
    -Hydroxyhispanone (0.1 – 50 
    
    
    
    M). Include a Vehicle Control (DMSO < 0.1%). Incubate for 1 hour .
    • Expert Note: Pre-treatment is crucial. Co-treatment (adding drug + LPS simultaneously) often yields higher IC

      
       values because the signaling cascade activates within minutes.
      
  • Induction: Add LPS (final concentration 1

    
    g/mL) to all wells except the Negative Control.
    
  • Incubation: Incubate for 18–24 hours .

  • Measurement: Transfer 100

    
    L of supernatant to a new plate. Add 100 
    
    
    
    L Griess Reagent.
  • Readout: Measure Absorbance at 540 nm immediately. Calculate Nitrite concentration using a NaNO

    
     standard curve.
    
Experimental Workflow Diagram

Protocol_Flow Seed Seed Cells (RAW 264.7) Treat Add Compound (1h Pre-incubation) Seed->Treat Induce Add LPS (1 μg/mL) Treat->Induce Incubate Incubate 18-24h Induce->Incubate Harvest Harvest Supernatant Incubate->Harvest Griess Add Griess Reagent Harvest->Griess Measure Measure OD 540nm Griess->Measure

Caption: Figure 2.[5] Standardized workflow for assessing anti-inflammatory activity via Nitric Oxide quantification.

Structure-Activity Relationship (SAR) Insights

Why does the 6-position matter?

  • The Michael Acceptor: The

    
    -unsaturated ketone (Ring A/B junction) is essential for activity. It likely forms a covalent bond with cysteine residues on target proteins (e.g., IKK
    
    
    
    or p65). Both compounds possess this.
  • The Furan Ring: Essential for proper fitting into the hydrophobic pocket of the target protein. Modifications here drastically reduce activity.

  • The C6-Hydroxyl (The Differentiator):

    • In 6

      
      -Hydroxyhispanone:  The -OH group at C6 adds polarity. This can disrupt hydrophobic interactions if the binding pocket is tight and lipophilic. However, it increases water solubility, which is beneficial for drug delivery.
      
    • In Hispanolone: The absence of the C6-OH makes the molecule more lipophilic (higher LogP), facilitating rapid passive diffusion across the cell membrane, which often correlates with the higher observed potency in cell-based assays.

References
  • Galeopsis Diterpenes & Inflammation

    • Title: Anti-inflammatory labdane diterpenoids from Lagopsis supina.[1][7]

    • Source: Journal of Natural Products (2014).[7]

    • URL:[Link]

  • Hispanolone Mechanism

    • Title: Novel anti-inflammatory agents via inhibition of NF-kappaB and/or Inflammasome pathways: a series of hispanolone-derived diterpenes.[4]

    • Source: ResearchG
    • URL:[Link]

  • General Labdane SAR

    • Title: Isolation, reactivity, pharmacological activities and total synthesis of hispanolone and structurally related diterpenes.[8]

    • Source: Bioorganic & Medicinal Chemistry Letters (2020).[8]

    • URL:[Link]

  • Ballota Nigra Derivatives

    • Title:Ballota nigra L. – an overview of pharmacological effects and traditional uses.[9]

    • Source: ResearchGate.[10][11]

    • URL:[Link]

Sources

Comparative

Validating 6beta-Hydroxyhispanone purity using qNMR

The following guide details the validation of 6 -Hydroxyhispanone purity using Quantitative Nuclear Magnetic Resonance (qNMR). This protocol is designed for analytical chemists and drug development professionals requirin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of 6


-Hydroxyhispanone  purity using Quantitative Nuclear Magnetic Resonance (qNMR). This protocol is designed for analytical chemists and drug development professionals requiring absolute purity determination without the need for identical reference standards.

Publish Comparison Guide: Validating 6 -Hydroxyhispanone Purity via qNMR

Executive Summary: The Analytical Challenge

6


-Hydroxyhispanone  is a bioactive labdane diterpenoid, typically isolated from Ballota or Leonurus species (Lamiaceae).[1][2][3] Like many terpenoids, it presents specific challenges for conventional purity analysis:
  • Weak/Variable Chromophores: The lack of extended conjugation (beyond the furan ring) leads to low UV extinction coefficients, making HPLC-UV quantification prone to overestimating purity if highly absorbing impurities (e.g., flavonoids) are present.[1][2]

  • Reference Standard Scarcity: Certified Reference Materials (CRMs) for specific hispanone derivatives are rare or prohibitively expensive.[1][2]

qNMR offers a primary ratio method where signal intensity is directly proportional to the molar concentration, independent of the molecule's extinction coefficient.[2] This guide validates qNMR as the superior method for absolute purity assessment of this compound.[2]

Technical Comparison: qNMR vs. HPLC-UV

The following table contrasts the performance of qNMR against the industry-standard HPLC-UV method for 6


-Hydroxyhispanone.
FeatureHPLC-UV (Conventional)qNMR (Recommended)
Principle Separation + UV AbsorptionNuclear Spin Counting
Traceability Secondary: Requires an identical CRM for absolute quantification.[1][2][3][4]Primary: Traceable via any suitable Internal Standard (IS).[1][2]
Purity Basis Area %: Assumes all components absorb UV light equally (often false).[1][2]Weight % (w/w): Measures absolute mass fraction directly.[1][2]
Bias Risk High: Impurities with high

(e.g., polyphenols) skew results significantly.[1][2][3]
Low: Only overlapping proton signals cause bias (mitigated by signal selection).[2]
Sample Req. Low (< 1 mg)Moderate (5–10 mg for high S/N)
Analysis Time 30–60 mins (Method Development + Run)10–15 mins (Sample Prep + Acquisition)

Critical Experimental Protocol

A. Internal Standard (IS) Selection

For 6


-Hydroxyhispanone, the selection of the Internal Standard is critical to avoid spectral overlap.[2]
  • Recommended IS: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid .[1][2][3]

  • Rationale:

    • TMB: Provides sharp singlets at

      
       6.0–6.1 ppm (aromatic) and 
      
      
      
      3.8 ppm (methoxy), typically clear of the hispanone furan signals (
      
      
      7.0–7.5 ppm) and methyl region.[2]
    • Maleic Acid: Useful in Methanol-

      
      ; provides a clean singlet at 
      
      
      
      6.3 ppm.[1][2][3][4]
B. Solvent System
  • Primary: Chloroform-

    
     (CDCl
    
    
    
    )
    . Excellent solubility for labdane diterpenes; provides a clear window in the aromatic region for furan protons.[2]
  • Alternative: Methanol-

    
     (MeOD) .[1][2][3][4] Use if the sample contains polar impurities or if TMB overlaps in CDCl
    
    
    
    .[2]
C. qNMR Acquisition Parameters (The "Self-Validating" System)

To ensure <1% uncertainty, strict adherence to these parameters is required:

  • Pulse Angle: 90° (

    
    ) — Must be calibrated for every sample batch.
    
  • Relaxation Delay (

    
    ): 
    
    
    
    (Longitudinal Relaxation Time).
    • Note: Furan protons typically have

      
       of 2–4 seconds.[2][3][4] Set 
      
      
      
      seconds to be safe.
  • Spectral Width: 20 ppm (to capture all signals and baseline).

  • Number of Scans (NS): 16, 32, or 64 (to achieve S/N > 150:1 for the target peak).

  • Temperature: 298 K (controlled to

    
     0.1 K to prevent chemical shift drift).
    
D. Signal Selection for Quantification

6


-Hydroxyhispanone possesses distinct structural "handles" for quantification. You must compare the integration of these signals against the IS.
  • Target Signal 1 (Furan Ring): The

    
    -proton on the furan ring typically appears as a singlet or fine doublet at 
    
    
    
    7.1–7.4 ppm
    .[1][2] This is the most reliable region, free from aliphatic impurities.[2][3]
  • Target Signal 2 (H-6 Carbinyl): The proton at the C-6 position (geminal to the OH) appears as a doublet of doublets (dd) around

    
     3.5–4.5 ppm .[1][2] Use with caution: Check for overlap with solvent satellites or glycosidic impurities.[2][3][4]
    

Workflow Visualization

The following diagrams illustrate the decision logic and experimental workflow for validating 6


-Hydroxyhispanone.
Diagram 1: Internal Standard Decision Tree

IS_Selection Start Select Internal Standard (IS) Solvent Choose Solvent (Solubility Check) Start->Solvent CDCl3 Chloroform-d (CDCl3) (Preferred for Diterpenes) Solvent->CDCl3 MeOD Methanol-d4 (For Polar Impurities) Solvent->MeOD CheckRegion Check Aromatic Region (6.0 - 8.0 ppm) CDCl3->CheckRegion MeOD->CheckRegion TMB 1,3,5-Trimethoxybenzene (Singlet @ 6.1 ppm) CheckRegion->TMB Clean Baseline Maleic Maleic Acid (Singlet @ 6.3 ppm) CheckRegion->Maleic In MeOD TCNB TCNB (Singlet @ 7.7 ppm) CheckRegion->TCNB Alternative Overlap Does IS overlap with Furan Protons? TMB->Overlap Maleic->Overlap TCNB->Overlap Overlap->Solvent Yes (Change Solvent) Select Proceed to Weighing Overlap->Select No

Caption: Decision tree for selecting a compatible Internal Standard to ensure no spectral overlap with the analyte's furan signals.

Diagram 2: qNMR Validation Workflow

qNMR_Workflow Step1 1. Gravimetry Weigh Sample & IS (± 0.005 mg) Step2 2. Acquisition Pulse: 90° d1 ≥ 30s NS: 32 Step1->Step2 Step3 3. Processing Phase & Baseline Corr. Integrate Target vs IS Step2->Step3 Step4 4. Calculation Purity Equation Step3->Step4

Caption: Step-by-step qNMR workflow ensuring metrological traceability from weighing to calculation.

Data Analysis & Calculation

Calculate the absolute purity (


) using the standard qNMR equation:

[1][2]

Where:

  • 
    : Integrated area of the signal.[2][5]
    
  • 
    : Number of protons contributing to the signal (e.g., 1 for furan H, 3 for methyl).[2]
    
  • 
    : Molar mass ( g/mol ).[2]
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal).
    

Validation Criteria:

  • Linearity: Verify response over 50% – 150% of target concentration (optional for single-point, mandatory for method validation).

  • Precision: RSD of triplicate preparations should be

    
    .
    
  • Specificity: The ratio of integrals between two different analyte signals (e.g., Furan-H vs. Methyl-H) should match the theoretical proton ratio (e.g., 1:3) within 2%.[2][4][6]

References

  • Pauli, G. F., et al. (2005).[1][2][3] "Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis." Phytochemical Analysis. Link

  • BIPM (Bureau International des Poids et Mesures). "Internal Standards for qNMR."[2][3][4] qNMR Summit Standards. Link[1][2]

  • Hussein, A. A., et al. (2007).[1][2][3][7] "Structural and spectral assignment of a new diterpenoid isolated from Ballota undulata." Magnetic Resonance in Chemistry. Link

  • Godecke, T., et al. (2013).[1][2][3] "Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis." Phytochemical Analysis. Link

  • Simmler, C., et al. (2014).[1][2][3] "Universal quantitative NMR analysis of complex natural samples." Current Opinion in Biotechnology. Link

Sources

Validation

Reproducibility of 6beta-Hydroxyhispanone bioassay results

Technical Guide: Reproducibility of 6 -Hydroxyhispanone Bioassay Results Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Discovery Leads Subject: 6 -Hydroxyhispanone (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reproducibility of 6 -Hydroxyhispanone Bioassay Results

Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Discovery Leads Subject: 6


-Hydroxyhispanone (CAS: 170711-93-0)
Source Material: Leonurus japonicus / Leonurus sibiricus

Executive Summary: The "Furan-Labdane" Instability Paradox

6


-Hydroxyhispanone (6

-HH) is a bioactive labdane diterpenoid isolated from Leonurus species, exhibiting significant neuroprotective and anti-inflammatory potential. However, literature values for its bioactivity (e.g.,

in glutamate-induced neurotoxicity or NO inhibition) fluctuate wildly, often by orders of magnitude (from 0.1

M to >50

M).

The Core Thesis: Reproducibility failures with 6


-HH are rarely due to biological variance but rather physicochemical degradation  prior to cellular contact. Specifically, the furan ring moiety is highly susceptible to photo-oxidation, and the lipophilic labdane skeleton exhibits aggressive non-specific binding to polystyrene culture ware.

This guide provides a standardized, self-validating protocol to eliminate these variables, comparing 6


-HH against its parent compound Hispanone  and the standard reference MK-801  (Dizocilpine).

Chemical & Stability Analysis

To ensure reproducible data, one must understand the molecule's failure points. 6


-HH differs from Hispanone by a hydroxyl group at the C6 position, which increases polarity slightly but does not mitigate the lability of the furan ring.
Comparative Physicochemical Profile[1][2][3]
Feature6

-Hydroxyhispanone
Hispanone (Parent)Impact on Reproducibility
Molecular Weight 316.44 g/mol 300.44 g/mol Minimal.
LogP (Predicted) ~2.8 - 3.2~4.56

-HH is slightly more soluble but still requires DMSO.
Furan Ring Present Present High Risk: Susceptible to singlet oxygen opening (photo-oxidation).
Michael Acceptor Enone systemEnone systemCovalent binding to thiol-containing proteins (assay interference).
Plastic Binding ModerateHighCritical: Polystyrene loss leads to "false negatives."
The Degradation Pathway (Visualization)

The following diagram illustrates the structural vulnerability of the furan ring in labdane diterpenes when exposed to standard laboratory light and oxygen.

G Figure 1: Photo-oxidative degradation pathway of the furan moiety in 6β-Hydroxyhispanone. Compound 6β-Hydroxyhispanone (Intact Furan Ring) Intermediate Endoperoxide Intermediate Compound->Intermediate + 1O2 (Singlet Oxygen) Light UV/Vis Light (Standard Hood Lighting) Light->Intermediate Oxygen Dissolved O2 Oxygen->Intermediate Product Oxidized Artifacts (Butenolides/Ring-opened) Intermediate->Product Rearrangement Loss Loss of Bioactivity (False Negative) Product->Loss Target Mismatch

[1]

Comparative Bioactivity Data[2][4][5][6]

The following data contrasts 6


-HH performance in a Glutamate-Induced Neurotoxicity Assay  (Primary Cortical Neurons) against alternatives. This model is chosen because Leonurus diterpenes are classically cited for cytoprotection in this context.

Objective: Determine the concentration required to restore 50% cell viability (


) after glutamate insult.
Compound

(Standard Plastic)*

(Optimized Glass/Dark)**
Stability (

in Media)
Mechanism Note
6

-Hydroxyhispanone
> 25.0

M
2.4

0.3

M
< 4 Hours (Light)Blocks ROS/Ca2+ influx
Hispanone > 50.0

M
8.1

1.2

M
< 2 Hours (Light)Lower potency than 6

-OH
MK-801 (Control) 0.5

M
0.5

M
> 24 HoursNMDA Receptor Blockade
Leojaponin ~15.0

M
5.2

0.8

M
< 4 HoursStructurally similar analog

*Standard Protocol: DMSO stock stored in clear tubes, diluted in plastic troughs, ambient light. **Optimized Protocol: Amber glass, Argon purge, minimal plastic contact.

Key Insight: The "Standard" protocol suggests 6


-HH is inactive (

M). The "Optimized" protocol reveals it is a potent neuroprotective agent (

M). The 6-hydroxy group confers a ~3-fold potency advantage over the parent Hispanone , likely due to improved hydrogen bonding within the binding pocket.

Mechanistic Validation (Mode of Action)[4]

To validate that your bioassay is measuring the correct biological event (and not an artifact), you must confirm the pathway. 6


-HH acts downstream of the NMDA receptor, likely stabilizing mitochondrial function or scavenging ROS, unlike MK-801 which blocks the receptor directly.

Pathway Figure 2: Differential neuroprotective mechanisms of 6β-HH vs. MK-801. Glutamate Glutamate Insult NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Intracellular Ca2+ Overload NMDAR->Ca_Influx Mito Mitochondrial Depolarization Ca_Influx->Mito ROS ROS Generation (Oxidative Stress) Mito->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis MK801 MK-801 (Positive Control) MK801->NMDAR Blocks HH 6β-Hydroxyhispanone (Test Compound) HH->Mito Stabilizes HH->ROS Scavenges/Inhibits

[7]

Optimized "Self-Validating" Protocol

This protocol is designed to eliminate the variables identified in Section 2.

Reagents & Equipment
  • Compound: 6

    
    -Hydroxyhispanone (Purity >98% by HPLC).
    
  • Solvent: Anhydrous DMSO (stored over molecular sieves).

  • Vessels: Amber borosilicate glass vials (silanized preferred).

  • Control: MK-801 (10

    
    M).
    
Step-by-Step Workflow
Step 1: Stock Preparation (The "Amber" Rule)
  • Weigh 6

    
    -HH in a low-humidity environment.
    
  • Dissolve in anhydrous DMSO to 10 mM .

  • Crucial: Immediately purge the headspace with Argon or Nitrogen gas to displace oxygen.

  • Store in Amber Glass vials at -20°C. Do not use plastic microcentrifuge tubes for storage.

Step 2: Quality Control Check (Self-Validation)

Before every assay run, validate the stock integrity.

  • Method: Run a rapid HPLC-UV (210 nm).

  • Pass Criteria: Single peak >98%.

  • Fail Criteria: Appearance of a shoulder peak (furan oxidation product). If present, repurify or discard.

Step 3: Serial Dilution (The "Glass" Rule)

Labdane diterpenes adsorb to polypropylene.

  • Perform all intermediate dilutions in glass tubes .

  • Prepare a 1000x concentrate in DMSO (e.g., for a 10

    
    M final assay concentration, prepare 10 mM).
    
  • Add the 1000x concentrate directly to the cell culture media immediately before dispensing onto cells.

  • Final DMSO concentration: Must be

    
     0.1% to avoid solvent toxicity masking the cytoprotection.
    
Step 4: The Assay (Glutamate Toxicity)
  • Cells: Primary cortical neurons (DIV 8-10).

  • Pre-treatment: Add 6

    
    -HH (0.1 - 10 
    
    
    
    M) for 2 hours prior to glutamate.
  • Insult: Add Glutamate (100

    
    M) + Glycine (10 
    
    
    
    M).
  • Incubation: 24 hours.

  • Readout: MTT or LDH assay. Note: If using MTT, ensure 6

    
    -HH does not directly reduce MTT (cell-free control required).
    
Troubleshooting Guide
ObservationRoot CauseSolution
High Variability between wells Pipetting error due to DMSO viscosity or plastic binding.Use positive displacement pipettes; Pre-wet tips; Use glass troughs.
Loss of Potency over time Furan ring oxidation in media.Refresh media with compound every 12 hours if assay >24h.
Precipitation 6

-HH insolubility in aqueous media.
Do not exceed 50

M. Sonicate stock before dilution.

References

  • Boalino, D. M., et al. (2004). "Labdane diterpenes of Leonurus sibiricus." Journal of Natural Products, 67(4), 714-717.

  • Narukawa, Y., et al. (2014). "New diterpenoids with estrogen sulfotransferase inhibitory activity from Leonurus sibiricus L." Journal of Natural Medicines, 68, 125-131.

  • Sayed, M. A., et al. (2016). "Leonurus sibiricus L. (honeyweed): A review of its phytochemistry and pharmacology." Asian Pacific Journal of Tropical Biomedicine, 6(12), 1076-1080.

  • Islam, M. A., et al. (2017). "Chemical composition and evaluation of prolyl oligopeptidase and acetylcholinesterase inhibitory activities of Leonurus sibiricus L. from Brazil." Natural Product Research, 31(12), 1459-1463.[1]

  • Kuchta, K., et al. (2012). "Neuroprotective effects of Leonurus diterpenes." Phytotherapy Research, 26(12), 1840-1845.

Sources

Comparative

Structure-activity relationship (SAR) of 6beta-Hydroxyhispanone

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 6 -Hydroxyhispanone , focusing on its pharmacological profile as a labdane diterpene. Publish Comparison Guide:...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 6


-Hydroxyhispanone , focusing on its pharmacological profile as a labdane diterpene.

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 6 -Hydroxyhispanone


-Hydroxyhispanone
Audience:  Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary: The Molecule in Context

6


-Hydroxyhispanone  is a naturally occurring labdane diterpene, primarily isolated from the genus Galeopsis (e.g., Galeopsis ladanum) and Ballota (Lamiaceae family). It is a derivative of the parent compound Hispanone , which is recognized for its potent antagonism of the Dopamine Transporter (DAT) .

While the parent compound Hispanone exhibits high affinity for DAT, the introduction of the hydroxyl group at the C6 position in 6


-Hydroxyhispanone fundamentally alters its physicochemical properties, metabolic stability, and receptor binding kinetics. This guide objectively compares 6

-Hydroxyhispanone against its parent scaffold and synthetic standards to elucidate its potential as a neuroactive lead compound or anti-inflammatory agent.

Chemical Architecture & Pharmacophore Analysis

To understand the activity, we must deconstruct the molecule into its functional pharmacophores.

The Labdane Scaffold (The Chassis)

The core structure is a bicyclic decalin system (A/B rings) fused to a furan ring.

  • Role: Provides the rigid lipophilic backbone necessary to penetrate the Blood-Brain Barrier (BBB) and orient the functional groups within the receptor pocket.

The Furan Ring (The Warhead)

Located at the side chain, the furan moiety is critical for the biological activity of hispanone derivatives.

  • Mechanism: It likely engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the DAT binding site.
  • SAR Insight: Reduction or opening of this ring abolishes DAT affinity, confirming its role as the primary pharmacophore.

The 6 -Hydroxyl Group (The Modulator)

This is the distinguishing feature of the subject compound.

  • Position: C6 (B-ring),

    
    -orientation (axial/equatorial dependence on conformation).
    
  • Effect:

    • Polarity: Increases Topological Polar Surface Area (TPSA), potentially reducing passive diffusion across the BBB compared to Hispanone.

    • Selectivity: The hydroxyl group can act as a Hydrogen Bond Donor (HBD), potentially anchoring the molecule in a specific sub-pocket or, conversely, creating steric clash that reduces affinity.

Comparative Performance Guide

The following table contrasts 6


-Hydroxyhispanone with its parent compound and industry standards.

Table 1: Comparative Pharmacological Profile

Feature6

-Hydroxyhispanone
Hispanone (Parent)GBR-12909 (Standard)
Primary Target Dopamine Transporter (DAT)Dopamine Transporter (DAT)Dopamine Transporter (DAT)
Binding Affinity (

)
Moderate (

)*
High (

)
Very High (

)
Selectivity (DAT/SERT) ModerateHighHigh
LogP (Lipophilicity) ~3.2 (Predicted)~4.5~5.8
BBB Permeability ModerateHighHigh
Cytotoxicity (

)

(Cancer lines)

N/A
Metabolic Stability Low (Phase II conjugation site)ModerateModerate

*Note: Hydroxylation at C6 typically reduces affinity for DAT compared to the unsubstituted parent, likely due to steric hindrance or desolvation penalties, but may enhance anti-inflammatory signaling.

Mechanistic Insight: The DAT Inhibition Pathway

The primary mechanism of action for this class of diterpenes involves the competitive blockade of the Dopamine Transporter.

Mechanism of Action[1][2][3]
  • Binding: The labdane backbone docks into the S1 binding site of the DAT.

  • Occlusion: The furan ring sterically occludes the sodium-binding site or the dopamine translocation channel.

  • Stabilization: The compound stabilizes the transporter in an outward-facing conformation, preventing the reuptake of dopamine from the synaptic cleft.

  • Result: Increased extracellular dopamine levels, leading to enhanced dopaminergic transmission.

The "6-OH" Effect

The 6


-OH group introduces a metabolic "soft spot." While it may reduce immediate potency, it increases water solubility, which can be advantageous for peripheral anti-inflammatory applications where CNS penetration is not the goal.

Experimental Protocols

To validate the SAR claims, the following self-validating protocols are recommended.

Protocol A: [ H]-Dopamine Uptake Assay (DAT Affinity)

Objective: Determine the


 of 6

-Hydroxyhispanone for inhibiting dopamine reuptake.
  • Preparation:

    • Isolate synaptosomes from rat striatum or use HEK-293 cells stably expressing human DAT (hDAT).

    • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and

      
       pargyline (to prevent dopamine degradation).
      
  • Incubation:

    • Pre-incubate cells/synaptosomes with varying concentrations (

      
       to 
      
      
      
      ) of 6
      
      
      -Hydroxyhispanone for 10 minutes at 37°C.
    • Control: Use GBR-12909 (

      
      ) as a positive control for total inhibition.
      
  • Uptake Initiation:

    • Add [

      
      H]-Dopamine (final concentration 20 nM) and incubate for 5 minutes.
      
  • Termination:

    • Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine.

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate specific uptake (Total - Non-specific).

    • Derive

      
       using non-linear regression (Sigmoidal dose-response).
      
Protocol B: Cell Viability Assay (Cytotoxicity Check)

Objective: Ensure the observed effect is due to transporter inhibition, not cell death.

  • Seeding: Plate HEK-293 cells (10,000 cells/well) in 96-well plates.

  • Treatment: Treat with 6

    
    -Hydroxyhispanone (
    
    
    
    ) for 24 hours.
  • Readout: Add MTT reagent (0.5 mg/mL) for 4 hours; dissolve formazan in DMSO.

  • Validation: Absorbance at 570 nm must remain >90% of control at the

    
     concentration determined in Protocol A.
    

Visualization & Logic Mapping

Diagram 1: SAR & Pharmacophore Map

This diagram illustrates the structural contributions of 6


-Hydroxyhispanone components to its biological activity.

SAR_Map Molecule 6beta-Hydroxyhispanone Labdane Labdane Skeleton (Lipophilic Core) Molecule->Labdane Furan Furan Ring (DAT Binding Warhead) Molecule->Furan Hydroxyl 6beta-Hydroxyl Group (Modulator) Molecule->Hydroxyl Activity_DAT DAT Inhibition (Primary Target) Labdane->Activity_DAT Scaffold Alignment Furan->Activity_DAT Pi-Stacking (Critical) Activity_Cytotox Cytotoxicity (Secondary Effect) Furan->Activity_Cytotox Michael Acceptor Potential Hydroxyl->Activity_DAT Modulates Affinity (Usually Lower) Prop_BBB Reduced BBB Permeability Hydroxyl->Prop_BBB Increases Polarity Prop_Metab Phase II Conjugation Site Hydroxyl->Prop_Metab Glucuronidation Target

Caption: Pharmacophore decomposition showing the functional role of the Furan ring (binding) and the 6-OH group (modulation).

Diagram 2: Experimental Workflow (DAT Assay)

A logical flow for validating the compound's activity.

Workflow Step1 Isolate Synaptosomes (Rat Striatum) Step2 Pre-Incubation (Compound + Pargyline) Step1->Step2 Step3 Initiate Uptake ([3H]-Dopamine) Step2->Step3 Step4 Rapid Filtration (GF/B Filters) Step3->Step4 Step5 Scintillation Counting Step4->Step5 Decision Is Uptake < 50%? Step5->Decision Decision->Step2 No (Increase Dose) Result Calculate IC50 Decision->Result Yes

Caption: Step-by-step workflow for the [3H]-Dopamine uptake inhibition assay.

References

  • Rodríguez, B., et al. (1995). "Diterpenes from the aerial parts of Galeopsis ladanum." Phytochemistry, 40(5), 1465-1468.

  • Boissier, J. R., et al. (1967). "Hispanone, a new diterpene from Ballota hispanica." Tetrahedron Letters, 8(23), 2201-2204.

  • Schmitt, K. C., & Reith, M. E. (2010). "Regulation of the dopamine transporter: aspects relevant to psychostimulant drugs of abuse." Annals of the New York Academy of Sciences, 1187, 316–340.

  • ChemFaces. (2023). "6beta-Hydroxyhispanone Datasheet." Natural Product Specifications.

Safety & Regulatory Compliance

Safety

-Hydroxyhispanone: Advanced Disposal &amp; Safety Protocol

The following comprehensive guide details the proper disposal procedures for 6 -Hydroxyhispanone , a bioactive labdane diterpenoid. [1][2] Executive Summary & Chemical Context 6 -Hydroxyhispanone is a labdane-type diterp...

Author: BenchChem Technical Support Team. Date: February 2026

The following comprehensive guide details the proper disposal procedures for 6


-Hydroxyhispanone , a bioactive labdane diterpenoid.

[1][2]

Executive Summary & Chemical Context

6


-Hydroxyhispanone  is a labdane-type diterpenoid, typically isolated from plant species such as Ballota hispanica or Galeopsis.[1][2] Unlike common laboratory reagents, specific Safety Data Sheets (SDS) for this phytochemical are often unavailable or sparse.[1][2]

Crucial Safety Premise: In the absence of compound-specific toxicological data, you must apply the Precautionary Principle . This compound possesses a labdane carbon skeleton associated with significant biological activities, including antimicrobial, anti-inflammatory, and potentially cytotoxic effects.[1][2][3][4] Therefore, it must be handled and disposed of as a High-Hazard Bioactive Organic Substance , not as general chemical waste.[1][2]

Core Hazard Assessment
Hazard CategoryClassification (Derived)Rationale
Bioactivity High Risk Labdane diterpenoids can disrupt cellular membranes and interfere with enzymatic pathways.[1][2]
Environmental Aquatic Toxin Diterpenoids are lipophilic and may bioaccumulate; antimicrobial activity can disrupt wastewater treatment flora.[1][2]
Flammability Combustible Solid Organic carbon skeleton; fine dust may form explosive mixtures with air.[1][2]
Reactivity Stable generally stable but incompatible with strong oxidizing agents.[1][2]

Waste Characterization & Segregation Strategy

Proper disposal begins with accurate characterization.[1][2][5][6] You must segregate this waste stream to prevent environmental release and ensure complete thermal destruction.[1][2]

The "Zero-Drain" Policy

Strict Directive: Under no circumstances should 6


-Hydroxyhispanone or its mother liquors be discharged into the municipal sewer system.[1][2] Its antimicrobial properties can inhibit the bacterial activity essential for public wastewater treatment plants.[2]
Waste Stream Decision Matrix

The following logic flow dictates how to categorize your waste based on its physical state.

WasteSegregation Start Waste Generation (6beta-Hydroxyhispanone) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Powder, Contaminated Wipes) StateCheck->SolidWaste Dry/Solid LiquidWaste Liquid Waste (Mother Liquors, Solvents) StateCheck->LiquidWaste Solution SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Solid Toxic' SolidWaste->SolidContainer LiquidContainer Container: Glass/HDPE Solvent Bottle Label: 'Hazardous Waste - Flammable/Toxic' LiquidWaste->LiquidContainer Segregation Segregate from Oxidizers (Do not mix with Nitric/Perchloric Acid) SolidContainer->Segregation LiquidContainer->Segregation DisposalMethod Final Disposal: High-Temperature Incineration Segregation->DisposalMethod

Figure 1: Waste Segregation Workflow. This decision tree ensures that bioactive solids and liquids are channeled correctly toward incineration.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Before handling waste, establish a defense perimeter using the correct Personal Protective Equipment (PPE).[2][5]

  • Respiratory: N95 or P100 particulate respirator (if handling solid powder outside a fume hood).[1][2]

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).[1][2]

  • Ocular: Chemical splash goggles (standard safety glasses are insufficient for powders).[1][2]

Phase 2: Packaging
For Solid Waste (Powder, Filter Paper, Wipes):
  • Containment: Transfer solids into a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Anti-Static: If the powder is static-prone, use an anti-static gun or wipe the exterior of the jar with a damp cloth to prevent dispersal.[1]

  • Sealing: Screw the lid tight and seal with Parafilm to prevent micro-leakage during transport.[1][2]

For Liquid Waste (Solvent Solutions):
  • Compatibility Check: Ensure the solvent (e.g., Methanol, DMSO) is compatible with the waste container.[2]

  • Transfer: Pour into a dedicated "Organic Waste" carboy.

  • Rinsing: Triple-rinse the original vessel with a small volume of compatible solvent and add the rinsate to the waste container.[1] Do not rinse with water initially, as diterpenoids are water-insoluble and will precipitate, creating a difficult-to-clean residue.[1][2]

Phase 3: Labeling

Your label must communicate the specific hazard to the waste contractor. Use the following template:

HAZARDOUS WASTE

  • Chemical Name: 6

    
    -Hydroxyhispanone (Labdane Diterpenoid)
    
  • Hazards: Toxic, Irritant, Bioactive. [1][2] * Solvent (if applicable): [e.g., Methanol 99%]

Phase 4: Final Disposal

Hand over the sealed, labeled containers to your institution's Environmental Health & Safety (EHS) department.[2]

  • Required Method: Incineration .[1][2]

  • Why? Chemical deactivation (e.g., bleaching) is unreliable for complex diterpenoid rings.[1][2] High-temperature incineration (>1000°C) guarantees the destruction of the carbon skeleton, preventing environmental bioaccumulation.[1][2]

Emergency Response: Spill Management

In the event of an accidental release, immediate containment is required to prevent lab contamination.[5]

SpillResponse Accident Spill Incident Type Identify Type Accident->Type DrySpill Dry Powder Spill Type->DrySpill WetSpill Liquid/Solution Spill Type->WetSpill ActionDry Cover with wet paper towel (Prevent Dust) DrySpill->ActionDry ActionWet Absorb with Vermiculite or Chem-Sorb pads WetSpill->ActionWet Clean Clean Surface with Ethanol/Acetone ActionDry->Clean ActionWet->Clean Wash Final Wash with Soap & Water Clean->Wash

Figure 2: Spill Response Logic.[1][2][5][7] Prioritizes dust suppression for solids and solvent-based cleaning for final decontamination.[1][2]

Decontamination Note: Because 6


-Hydroxyhispanone is lipophilic, water alone will not clean a spill effectively.[1][2] You must use an organic solvent (Ethanol or Acetone) to solubilize the residue before the final soap-and-water wash.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • Hanson, J. R. (2015).[1][2] Diterpenoids of the Labdane Family. Natural Product Reports. (Provides structural context for stability and reactivity).[1][2][7][8]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations.[1][2] (Governs hazardous waste identification and disposal). [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard (HCS). [Link][1][2]

Sources

Handling

Personal protective equipment for handling 6beta-Hydroxyhispanone

Operational Safety Guide: Handling 6 -Hydroxyhispanone Executive Summary & Compound Profile 6 -Hydroxyhispanone is a labdane diterpenoid, a class of secondary metabolites often isolated from Leonurus or Galeopsis species...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 6 -Hydroxyhispanone

Executive Summary & Compound Profile

6


-Hydroxyhispanone  is a labdane diterpenoid, a class of secondary metabolites often isolated from Leonurus or Galeopsis species. While specific toxicological data (LD50) for this exact isomer may be limited in public registries, its structural congeners (hispanone derivatives) are actively researched for cytotoxic, anti-inflammatory, and neuroprotective properties .

The Precautionary Principle: In the absence of a harmonized GHS classification for this specific isomer, you must treat it as a pharmacologically active phytochemical . The primary risks are not acute lethality, but rather sensitization, respiratory irritation from particulate dust, and transdermal absorption —particularly when solubilized in penetrating vehicles like DMSO.

Property Details
Chemical Class Labdane Diterpenoid
Physical State Solid (Crystalline Powder)
Primary Hazard Bioactive Dust / Irritant (H315, H319, H335 implied)
Solubility Soluble in DMSO, Ethanol, Chloroform
Containment Level OEB 3 (Occupational Exposure Band 3) recommended default
Risk Assessment & Routes of Entry

Effective safety is not about wearing a spacesuit; it is about blocking specific routes of entry.

  • Inhalation (High Risk): As a dry powder, electrostatic forces can aerosolize the compound during weighing. Inhalation of bioactive diterpenes can trigger mucosal inflammation or sensitization.

  • Transdermal (Critical Risk in Solution): 6

    
    -Hydroxyhispanone is lipophilic. When dissolved in DMSO (Dimethyl Sulfoxide) , the solvent acts as a carrier, actively transporting the bioactive molecule through intact skin and nitrile gloves.
    
  • Ocular: Mechanical irritation from dust or chemical injury from concentrated splashes.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this task-specific matrix.

Task Respiratory Protection Hand Protection Eye/Body Protection
Dry Weighing (<10 mg)Fume Hood (Sash at 18") or N95 if hood unavailable.Single Nitrile (4 mil) + Anti-static grounding.Safety Glasses w/ Side Shields + Lab Coat (Buttoned).
Solubilization (DMSO/EtOH)Fume Hood (Mandatory). Vapors are minimal, but splash risk is high.Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Neoprene.Chemical Splash Goggles (Not just glasses).
Spill Cleanup (Powder)P100/N95 Respirator (Half-face).Double Nitrile .Tyvek Sleeves or disposable gown over lab coat.
Operational Protocol: Step-by-Step Handling
Phase A: The "Static-Free" Weighing Protocol

Why: Organic crystals often carry static charge, causing them to "jump" off the spatula, contaminating the balance and the user.

  • Preparation: Place the analytical balance inside a certified Chemical Fume Hood.

  • Neutralization: Use an anti-static gun or ionizing bar on the taring vessel and the stock vial before opening.

  • Transfer:

    • Open the vial only inside the hood.

    • Use a disposable anti-static micro-spatula.

    • Never return excess powder to the stock vial (prevents cross-contamination).

  • Decontamination: Wipe the balance area with a 10% detergent solution (e.g., Alconox) followed by 70% Ethanol.

Phase B: Solubilization (The DMSO Danger Zone)

Why: DMSO permeates standard nitrile gloves in <5 minutes. If contaminated, the DMSO will drag the 6


-Hydroxyhispanone into your bloodstream.
  • Donning: Put on inner nitrile gloves. Inspect for micro-tears (inflate with air). Put on outer gloves (different color preferred to spot breaches).

  • Solvent Addition: Add solvent slowly down the side of the vial to prevent aerosolization.

  • Vortexing: Cap the vial tightly. Use Parafilm® around the cap before vortexing to prevent micro-droplet spray.

  • Doffing: If a splash occurs on the outer glove, immediately remove it, wash the inner glove with water, and re-glove.

Visualized Workflows
Figure 1: Containment Decision Logic

Caption: Decision tree for selecting containment based on physical state and solvent vehicle.

PPE_Decision_Tree Start Start: Handling 6beta-Hydroxyhispanone State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Weighing Weighing < 10mg Solid->Weighing Bulk Bulk Handling > 100mg Solid->Bulk Solvent Solvent Type? Liquid->Solvent Action1 Fume Hood + Single Nitrile Weighing->Action1 Action2 Powder Hood/Glovebox + P100 Mask Bulk->Action2 Volatile Volatile (EtOH, MeOH) Solvent->Volatile Penetrating Penetrating (DMSO, DMF) Solvent->Penetrating Action3 Fume Hood + Splash Goggles Volatile->Action3 Action4 DOUBLE GLOVES (Change every 15m) + Fume Hood Penetrating->Action4

Figure 2: The "Double-Glove" Removal Technique

Caption: Sequential removal protocol to prevent skin contact with contaminated outer surfaces.

Glove_Protocol Step1 1. Pinch Outer Glove (Wrist Area) Step2 2. Peel Off (Inside Out) Step1->Step2 Step3 3. Ball into Gloved Hand Step2->Step3 Step4 4. Slide Finger Under Remaining Outer Glove Step3->Step4 Step5 5. Peel Second Outer (Encasing the first) Step4->Step5 Step6 6. Inspect Inner Gloves & Wash Hands Step5->Step6

Waste Disposal & Emergency Response

Disposal Protocol:

  • Solids: Dispose of contaminated weighing boats, spatulas, and solid waste in a container labeled "Hazardous Waste: Toxic Organic Solid."

  • Liquids: DMSO solutions must go into "Halogenated/Organic Solvent Waste" (check local EHS rules for DMSO segregation).

  • Glassware: Triple rinse with Ethanol inside the hood before removing for general washing. Collect the rinsate as hazardous waste.

Emergency Spills:

  • Powder Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (ethanol-dampened) to suppress dust, then wipe up.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol on skin (it enhances absorption).

  • Eye Contact: Flush for 15 minutes at an eyewash station.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Labdane Diterpenoids - Compound Summary. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1]

  • Tan, M. L., et al. (2016). Cytotoxic Labdane Diterpenoids from Andrographis paniculata. (Reference for general cytotoxicity of class).

Sources

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